molecular formula C47H83NO17 B1675897 Maduramicin CAS No. 84878-61-5

Maduramicin

Número de catálogo: B1675897
Número CAS: 84878-61-5
Peso molecular: 934.2 g/mol
Clave InChI: WQGJEAMPBSZCIF-HKSLRPGUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Maduramicin is a glycoside.
This compound is an antiprotozoal agent used in veterinary medicine as prophylaxis against coccidiosis. It is a naturally occurring compound which was first isolated from the actinomycete, Actinomadura rubra.
This compound is a small molecule drug with a maximum clinical trial phase of II.
isolated from Actinomadura rubra

Propiedades

IUPAC Name

azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGJEAMPBSZCIF-HKSLRPGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H83NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84878-61-5
Record name Maduramicin [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maduramicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11525
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maduramicin
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Foundational & Exploratory

The Discovery and Production of Maduramicin from Actinomadura yumaensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a potent polyether ionophore antibiotic, stands as a significant discovery in veterinary medicine, primarily utilized for the prevention of coccidiosis in poultry. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and production of this compound from its natural source, the actinomycete Actinomadura yumaensis. Detailed experimental protocols for the fermentation of A. yumaensis, as well as the extraction, purification, and analytical characterization of this compound, are presented. Furthermore, this guide elucidates the mechanism of action of this compound, including its ionophoric properties and its impact on cellular signaling pathways, supported by quantitative data and visual diagrams to facilitate a deeper understanding for research and development professionals in the field of drug discovery and development.

Introduction

This compound is a monovalent glycoside polyether ionophore antibiotic produced through aerobic fermentation by the bacterium Actinomadura yumaensis.[1] This microorganism was originally isolated from a soil sample from Yuma County, Arizona. The compound is notable for its potent activity against various Gram-positive bacteria and a broad spectrum of anticoccidial activity against the most prevalent Eimeria species in poultry.[1] Initially, the producing organism was identified as a species of Nocardia and later as Actinomadura rubra, but has since been correctly classified as Actinomadura yumaensis.

From a chemical standpoint, this compound is a complex molecule with the chemical formula C₄₇H₈₀O₁₇ and a molecular weight of 917.1 g/mol . Its structure features multiple heterocyclic ether rings, a characteristic of polyether antibiotics, which are crucial for its biological function.

This guide will delve into the technical aspects of this compound, from the cultivation of the producing microorganism to the detailed methodologies for its isolation, purification, and analysis, providing a valuable resource for researchers and professionals in the field.

Biosynthesis of this compound

The biosynthesis of this compound in Actinomadura yumaensis follows the polyketide pathway, a common route for the synthesis of complex natural products in actinomycetes. Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA and propionyl-CoA, to build the carbon backbone of the molecule.

The process is initiated with a starter unit, which is then elongated through a series of condensation reactions. Each elongation step is followed by a set of optional modifications, including ketoreduction, dehydration, and enoylreduction, which contribute to the structural diversity of the final product. In the case of this compound, the polyketide chain undergoes a series of cyclization reactions to form the characteristic ether rings. These reactions are catalyzed by specific enzymes, including epoxidases and cyclases, which are encoded in the this compound biosynthetic gene cluster.

While the complete gene cluster for this compound biosynthesis has not been fully elucidated in the public domain, it is understood to be a modular Type I PKS system, typical for polyether ionophores.

Mechanism of Action

This compound's primary mechanism of action lies in its ability to function as an ionophore. It forms lipophilic complexes with monovalent cations, particularly sodium (Na⁺) and potassium (K⁺), and to a lesser extent, divalent cations like calcium (Ca²⁺). This complexation facilitates the transport of these ions across biological membranes, disrupting the natural ion gradients that are essential for cellular function.

The influx of cations into the target cell, such as the sporozoites of Eimeria parasites, leads to an increase in intracellular osmotic pressure, causing swelling and ultimately cell lysis. Furthermore, the disruption of ion homeostasis interferes with critical mitochondrial functions, including substrate oxidation and ATP hydrolysis, leading to a catastrophic failure of cellular energy metabolism and cell death.

Recent studies have also revealed that this compound can induce apoptosis (programmed cell death) and cell cycle arrest in various cell types. It has been shown to downregulate the expression of key cell cycle proteins like cyclin D1 and cyclin-dependent kinases, while upregulating CDK inhibitors. In some cancer cell lines, this compound has been observed to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Diagram of this compound's Ionophoric Mechanism of Action

Maduramicin_Mechanism cluster_membrane Cell Membrane This compound This compound ion_complex This compound-Cation Complex This compound->ion_complex pore Membrane Disruption ion_complex->pore Transports Cations intracellular Intracellular Space (Low Cation Concentration) pore->intracellular Influx of Cations extracellular Extracellular Space (High Cation Concentration) extracellular->this compound Binds Cations (Na+, K+) cell_death Cell Death intracellular->cell_death Osmotic Imbalance & Mitochondrial Dysfunction

Caption: A diagram illustrating the ionophoric action of this compound, leading to cell death.

Experimental Protocols

Fermentation of Actinomadura yumaensis

This protocol is adapted from a patented method for the production of an antibiotic identical to this compound using a strain of Nocardia sp. X-14868, which is a synonym for Actinomadura yumaensis.

4.1.1. Inoculum Preparation

  • Culture Maintenance: Maintain stock cultures of Actinomadura yumaensis on agar slants. A suitable medium (Medium A) contains (in grams per liter): beef extract (3), tryptone (5), yeast extract (5), glucose (1), potato starch (24), and agar (20), with the pH adjusted to 7.0 before sterilization.

  • First Stage Inoculum: Inoculate a 500 ml Erlenmeyer flask containing 100 ml of sterile seed medium (Medium B). Medium B consists of (in grams per liter): glucose (10), soluble starch (20), yeast extract (5), NZ-Amine A (5), and calcium carbonate (1). Incubate the flask on a rotary shaker at 250 rpm for 3-4 days at 28°C.

  • Second Stage Inoculum: Use the culture from the first stage to inoculate a larger vessel containing the same seed medium. For example, use a 2-liter flask with 1 liter of medium or a 30-liter fermenter with 20 liters of medium. Incubate for 2-3 days under the same conditions.

4.1.2. Production Fermentation

  • Fermentation Medium: Prepare the production fermentation medium (Medium C) with the following composition (in grams per liter): glucose (40), dextrin (20), molasses (10), soy peptone (5), and calcium carbonate (5).

  • Inoculation: Inoculate a production fermenter with 5-10% (v/v) of the second-stage inoculum.

  • Fermentation Conditions: Maintain the fermentation at 28°C with aeration (e.g., 0.5-1.5 volumes of air per volume of medium per minute) and agitation (e.g., 200-400 rpm). The optimal pH is around 7.0.

  • Duration: The fermentation is typically carried out for 5 to 10 days. Monitor the production of this compound using analytical techniques such as HPLC.

Extraction and Purification of this compound

The following protocol is based on a patented method for preparing this compound ammonium from the fermentation broth.

  • Pretreatment of Fermentation Broth: Adjust the pH of the fermentation broth to 7.0-8.0. Filter the broth using a plate and frame filter press to separate the mycelial biomass from the supernatant. Dry the resulting wet mycelial cake, for instance, using microwave drying.

  • Solvent Extraction: Extract the dried mycelial cake with an organic solvent such as butyl acetate. The ratio of solvent to mycelial cake can be optimized, for example, 0.5 to 0.7 m³ of solvent per ton of dried mycelia. Stir the mixture for a defined period (e.g., 3 hours) and then filter to obtain the this compound-containing filtrate.

  • Macroporous Resin Adsorption: Dilute the filtrate with another organic solvent (e.g., ethanol) and pass it through a macroporous adsorption resin column. After loading, wash the column to remove impurities.

  • Elution and Ammoniation: Elute the this compound from the resin using a suitable solvent. The resulting eluate is then extracted with an ammonia solution to convert this compound to its ammonium salt.

  • Nanofiltration and Lyophilization: Concentrate the this compound ammonium solution using nanofiltration. The concentrated solution is then freeze-dried (lyophilized) to obtain the final purified this compound ammonium powder.

Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow fermentation_broth Fermentation Broth pretreatment Pretreatment (pH Adjustment & Filtration) fermentation_broth->pretreatment mycelial_cake Mycelial Cake pretreatment->mycelial_cake solvent_extraction Solvent Extraction (e.g., Butyl Acetate) mycelial_cake->solvent_extraction filtrate This compound Filtrate solvent_extraction->filtrate resin_adsorption Macroporous Resin Adsorption filtrate->resin_adsorption elution Elution resin_adsorption->elution ammonia_extraction Ammonia Extraction elution->ammonia_extraction nanofiltration Nanofiltration ammonia_extraction->nanofiltration freeze_drying Freeze-Drying nanofiltration->freeze_drying final_product Purified this compound Ammonium freeze_drying->final_product

Caption: A flowchart of the extraction and purification process for this compound.

Analytical Methods for this compound Characterization

4.3.1. High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound in various matrices involves reversed-phase HPLC with post-column derivatization.

  • Extraction: Extract the sample (e.g., animal feed) with methanol.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water is often used.

    • Flow Rate: Typically around 1.0 mL/min.

  • Post-column Derivatization: Mix the column effluent with a vanillin solution in an acidic medium at an elevated temperature to produce a colored derivative.

  • Detection: Monitor the absorbance of the derivative at a specific wavelength, typically around 520 nm.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of this compound residues.

  • Sample Preparation: Extract the sample (e.g., animal tissue) with an organic solvent like a mixture of methanol and acetonitrile. The extract may require further cleanup using solid-phase extraction (SPE).

  • LC Conditions:

    • Column: C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity, monitoring the transition of the precursor ion to specific product ions.

Quantitative Data

The following tables summarize key quantitative data related to the production and analysis of this compound.

Table 1: Fermentation and Purification Parameters

ParameterValue/RangeReference
Fermentation Temperature28°CPatent US4368265A
Fermentation Duration5 - 10 daysPatent US4368265A
Inoculum Size5 - 10% (v/v)Patent US4368265A
Fermentation pH~7.0Patent US4368265A
Extraction & Purification Yield>85%Patent CN106008625A

Table 2: Analytical Method Performance

ParameterHPLCLC-MS/MSReference
Recovery >90% (in feed)~90% (in chicken tissue)[2]
Limit of Detection (LOD) -0.23 µg/L (in serum)
Limit of Quantification (LOQ) 2 mg/kg (in feed)0.8 µg/kg (in chicken tissue)[2]

Conclusion

The discovery of this compound from Actinomadura yumaensis has provided a valuable tool for the poultry industry in the control of coccidiosis. This technical guide has outlined the key aspects of this compound, from its biosynthesis and mechanism of action to detailed protocols for its production and analysis. The provided experimental methodologies and quantitative data offer a solid foundation for researchers and drug development professionals to further explore the potential of this potent polyether ionophore. Future research may focus on the complete elucidation of its biosynthetic gene cluster to enable synthetic biology approaches for yield improvement and the generation of novel analogs with enhanced therapeutic properties.

References

Maduramicin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Maduramicin: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a potent polyether ionophore antibiotic produced by the fermentation of the actinomycete Actinomadura yumaensis (previously identified as Nocardia sp. or Actinomadura rubra).[1][2][3][4][5] It is primarily utilized in veterinary medicine as a coccidiostat for the prevention and control of coccidiosis in poultry. As an ionophore, this compound exhibits a high affinity for forming lipid-soluble complexes with monovalent and divalent cations, which facilitates their transport across biological membranes. This activity disrupts the cellular ion homeostasis of target organisms, leading to cell death. Beyond its anticoccidial properties, this compound has demonstrated activity against Gram-positive bacteria, Cryptosporidium, and Treponema, and has been investigated for its effects on cell proliferation and apoptosis. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Identity

This compound is a complex glycoside molecule characterized by a polyether backbone. It is commonly used as its more stable ammonium salt in commercial formulations.

  • Chemical Name (IUPAC): azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid

  • Synonyms: Maduramycin, Cygro, Antibiotic X-14868A, CL 273 ,703

  • Source Organism: Actinomadura yumaensis

The structural complexity of this compound includes multiple chiral centers and cyclic ether rings, forming a rigid, cage-like architecture that is crucial for its ion-binding capabilities.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and toxicological properties of this compound and its ammonium salt is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C47H80O17 (Acid) C47H83NO17 (Ammonium Salt)
Molecular Weight 917.14 g/mol (Acid) 934.17 g/mol (Ammonium Salt)
CAS Number 79356-08-4 (Acid) 84878-61-5 (Ammonium Salt)
Appearance White solid
Melting Point 193-195 °C (Sodium Salt)
Solubility Poor water solubility; Soluble in ethanol, methanol, DMF, DMSO. Aqueous solubility (24°C): 100 ppm at pH 5 to 3000 ppm in distilled water.
Optical Rotation [α]D +40.6° (in chloroform); [α]D +23.8° (in methanol)
Storage -20°C
Table 2: Toxicological and Efficacy Data
ParameterSpeciesValueRoute of AdministrationReference(s)
LD50 Male Wistar Rats6.81 mg/kg body weightOral
Recommended Dose (Poultry) Broiler Chickens5-7 ppm in feedOral (in feed)
Toxic Dose (Poultry) Broiler Chickens7.5 ppm in feedOral (in feed)

Mechanism of Action

This compound's biological activity stems from its function as an ionophore, a molecule that reversibly binds ions and transports them across lipid membranes.

  • Cation Complexation: this compound forms electrically neutral complexes with various cations. It shows a high selectivity for monovalent cations in the order of K+ > Rb+ > Na+ > Li+ > Cs+, and it also binds divalent cations like Ca2+.

  • Membrane Transport: These lipid-soluble complexes diffuse across the cell membranes of susceptible organisms, such as coccidial parasites.

  • Disruption of Ion Gradients: This transport disrupts the natural electrochemical gradients of ions, which are essential for cellular function. The influx of cations into the parasite's cell leads to an increase in intracellular osmotic pressure.

  • Mitochondrial Dysfunction and Cell Death: The ionic imbalance critically impairs mitochondrial functions, including substrate oxidation and ATP hydrolysis. The culmination of these effects is the death of the protozoal cell.

cluster_membrane Cell Membrane cluster_effects Intracellular Effects M_out This compound (M) MK_complex [M-K+] Complex M_out->MK_complex Binds K+ K_out K+ K_out->MK_complex M_in This compound (M) MK_complex->M_in Transports K_in K+ MK_complex->K_in M_in->M_out Returns Ion_Imbalance Disruption of Ion Gradient K_in->Ion_Imbalance Osmotic_Stress Increased Osmotic Pressure Ion_Imbalance->Osmotic_Stress Mito_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mito_Dysfunction Cell_Death Protozoal Cell Death Osmotic_Stress->Cell_Death Mito_Dysfunction->Cell_Death Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Ionophore Mechanism of Action of this compound.

Effects on Eukaryotic Cells

In addition to its antiparasitic effects, studies have shown that this compound can impact eukaryotic host cells, particularly at higher concentrations. Research using mouse myoblasts (C2C12) and human rhabdomyosarcoma cells has revealed that this compound can inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

The mechanism involves:

  • Cell Cycle Arrest: this compound treatment leads to the accumulation of cells in the G0/G1 phase of the cell cycle.

  • Modulation of Cell Cycle Proteins: This arrest is associated with the downregulation of key cell cycle proteins, including cyclin D1 and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors.

  • Induction of Apoptosis: Prolonged exposure or higher concentrations of this compound trigger programmed cell death (apoptosis).

cluster_cell_cycle Cell Cycle Regulation This compound This compound CyclinD1_CDK Cyclin D1 / CDKs This compound->CyclinD1_CDK Downregulates CDK_Inhibitors CDK Inhibitors This compound->CDK_Inhibitors Upregulates Apoptosis Apoptosis This compound->Apoptosis Induces G1_S_Transition G1 to S Phase Transition CyclinD1_CDK->G1_S_Transition Promotes CDK_Inhibitors->G1_S_Transition Inhibits G0_G1_Arrest G0/G1 Arrest G0_G1_Arrest->Apoptosis Leads to

Caption: this compound's effect on the cell cycle and apoptosis.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols are proprietary to the conducting laboratories. However, the methodologies employed in key studies can be summarized to guide future research.

In Vitro Efficacy and Cytotoxicity Assays
  • Objective: To determine the effect of this compound on cell growth, proliferation, and apoptosis.

  • General Workflow:

    • Cell Culture: Mouse myoblasts (C2C12) or other relevant cell lines are cultured under standard conditions.

    • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.05–1 µg/ml) for specified durations (e.g., 24-72 hours).

    • Cell Growth/Viability Assay: Cell counts are performed using a hemocytometer or automated cell counter. Morphological changes are observed via microscopy.

    • Cell Cycle Analysis: Cells are stained with propidium iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

    • Apoptosis Detection: Apoptosis is quantified using Annexin V-PI staining followed by flow cytometry. Cleavage of proteins like PARP can be assessed via Western blotting.

    • Protein Expression Analysis: Western blotting is used to measure the levels of key regulatory proteins (e.g., cyclin D1, CDKs) to elucidate the mechanism of action.

In Vivo Toxicity and Pharmacokinetic Studies
  • Objective: To determine the acute toxicity (LD50) and toxicokinetic profile of this compound.

  • General Workflow (based on rat studies):

    • Animal Model: Male Wistar rats are acclimatized and divided into groups.

    • Dosing: this compound, dissolved in a suitable vehicle (e.g., DMSO and water), is administered via oral gavage at various doses (e.g., 0, 4.64, 10.0, 21.5, 46.4 mg/kg bw).

    • Acute Toxicity (LD50 Determination): Survival rates are monitored over 14 days. The LD50 is calculated from the mortality data.

    • Toxicokinetics: A sublethal dose (e.g., 4.8 mg/kg bw) is administered. Blood, urine, and feces are collected at multiple time points.

    • Sample Analysis: this compound concentrations in biological samples are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

    • Data Analysis: Pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak), and elimination half-life are calculated. Biochemical markers for organ damage (e.g., creatine kinase, urea) are measured in serum.

cluster_endpoints Endpoint Analysis start Start: Animal Acclimatization grouping Group Allocation (Control & Treatment) start->grouping dosing Oral Gavage with This compound grouping->dosing mortality Mortality Monitoring (14 days) dosing->mortality sampling Blood/Urine/Feces Collection (Time course) dosing->sampling biochem Serum Biochemistry (Organ damage markers) dosing->biochem ld50 LD50 Calculation mortality->ld50 hplc HPLC-MS/MS Analysis sampling->hplc pk_analysis Toxicokinetic Modeling (Cmax, Tmax, T½) hplc->pk_analysis

Caption: General workflow for in vivo toxicity and kinetic studies.

Production and Formulation

This compound is produced commercially through a large-scale aerobic fermentation process using the bacterium Actinomadura yumaensis. The process involves cultivating the microorganism in bioreactors under controlled conditions to optimize antibiotic synthesis. Following fermentation, the this compound is extracted from the broth using organic solvents and purified. For veterinary use, it is often converted to the more stable this compound ammonium salt and formulated as a premix to be incorporated into animal feed. Recent research has also explored novel delivery systems, such as nanostructured lipid carriers, to improve solubility and safety.

Conclusion

This compound is a highly effective polyether ionophore with a well-established role as an anticoccidial agent in the poultry industry. Its mechanism of action, centered on the disruption of cation transport across cell membranes, is potent against its target protozoan parasites. However, its narrow therapeutic index, with toxic effects observed at concentrations close to the recommended dose, necessitates careful handling and uniform mixing in feed. Ongoing research into its effects on cell cycle regulation and apoptosis, along with the development of advanced drug delivery systems, highlights its potential for broader scientific and therapeutic investigation. This guide provides core technical information to support researchers, scientists, and drug development professionals in their work with this significant molecule.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Maduramicin as a Polyether Ionophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a monoglycoside polyether ionophore produced by Actinomadura yumaensis, is a potent anticoccidial agent widely used in the poultry industry.[1] Its primary mechanism of action lies in its ability to form lipophilic complexes with monovalent cations, thereby facilitating their transport across biological membranes. This disruption of ion homeostasis triggers a cascade of cellular events, including mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism: Ionophore Activity

This compound's fundamental mechanism of action is its function as a mobile carrier ionophore. It chelates monovalent cations, with a preferential affinity for these ions, forming a neutral, lipid-soluble complex.[2] This complex can then diffuse across the hydrophobic core of cellular and organellar membranes, effectively dissipating the natural ion gradients that are essential for numerous cellular functions.

While precise binding constants for this compound with various cations are not extensively reported in the readily available literature, it is established that it preferentially binds to monovalent cations.[2] This selective transport disrupts the delicate balance of ions such as sodium (Na+) and potassium (K+), and indirectly affects the homeostasis of divalent cations like calcium (Ca2+).[3] The disruption of these ion gradients across the plasma membrane and mitochondrial inner membrane is the primary trigger for the downstream cellular effects of this compound.

Disruption of Mitochondrial Function

The ionophoric activity of this compound has profound consequences for mitochondrial function. The dissipation of the electrochemical gradient across the inner mitochondrial membrane leads to a decrease in the mitochondrial membrane potential (MMP).[4] This depolarization uncouples oxidative phosphorylation from ATP synthesis, leading to a decline in cellular ATP levels and an increase in the production of reactive oxygen species (ROS).

Quantitative Data on this compound's Effects on Mitochondrial Membrane Potential
Cell Line/SystemThis compound ConcentrationObserved Effect on MMPReference
Primary chicken myocardial cells0.05, 0.5, 5 µg/mLDose-dependent decrease in MMP

Induction of Cell Cycle Arrest and Apoptosis

The cellular stress induced by ion dysregulation and mitochondrial dysfunction culminates in the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest

This compound has been shown to arrest cells in the G0/G1 phase of the cell cycle. This arrest is mediated by the downregulation of key cell cycle regulatory proteins.

Cell LineThis compound ConcentrationDuration of TreatmentPercentage of Cells in G0/G1 PhaseReference
H9c2 myocardial cells0.5 µg/mL36 hours83.02% (Control: 67.06%)
H9c2 myocardial cells0.5 µg/mL72 hours87.39% (Control: 67.06%)
C2C12 myoblast cells0.5 µg/mL72 hours~93%
Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine on the cell surface.

Cell LineThis compound ConcentrationDuration of TreatmentFold Increase in Apoptotic Cells (Annexin V+)Reference
H9c2 myocardial cells0.05 µg/mL72 hours2.0-fold
H9c2 myocardial cells0.5 µg/mL72 hours3.7-fold
C2C12 myoblast cells0.05 - 1 µg/mL72 hours2.5 to 3.5-fold

Signaling Pathways Modulated by this compound

This compound's ionophoric activity initiates a complex network of intracellular signaling pathways that ultimately lead to cell cycle arrest and apoptosis.

Cell Cycle Regulatory Pathway

This compound-induced G0/G1 arrest is orchestrated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. This involves the downregulation of Cyclin D1, CDK4, and CDK6, and the upregulation of CDK inhibitors like p21Cip1 and p27Kip1. The subsequent hypophosphorylation of the retinoblastoma protein (Rb) prevents the transcription of genes required for S-phase entry.

cluster_cdk_inhibition CDK Inhibition This compound This compound Ion_Dysregulation Ion Dysregulation This compound->Ion_Dysregulation Akt Akt Ion_Dysregulation->Akt CyclinD1 Cyclin D1 Akt->CyclinD1 CDK4_6 CDK4/6 CyclinD1->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation p21_p27 p21/p27 p21_p27->CDK4_6 pRb p-Rb (Inactive) Rb->pRb E2F E2F pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_Arrest G0/G1 Arrest

Caption: this compound-induced G0/G1 cell cycle arrest pathway.
Apoptotic Signaling Pathways

This compound triggers both the extrinsic and intrinsic apoptotic pathways.

  • Extrinsic Pathway: this compound upregulates the expression of the death receptor DR4 and its ligand TRAIL. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

  • Intrinsic Pathway: The disruption of mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activates initiator caspase-9.

Both pathways converge on the activation of executioner caspase-3, which cleaves a variety of cellular substrates, including PARP, leading to the dismantling of the cell.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound TRAIL TRAIL This compound->TRAIL DR4 DR4 This compound->DR4 Mitochondrion Mitochondrion This compound->Mitochondrion Depolarization TRAIL->DR4 Caspase8 Caspase-8 DR4->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound-induced apoptotic signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µg/mL) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineIC50 Value (µg/mL)Reference
C2C12 (mouse myoblasts)~0.07
RD (human rhabdomyosarcoma)~0.15
Rh30 (human rhabdomyosarcoma)~0.25
H9c2 (rat myocardial cells)0.1 - 0.2 (5 days)
H9c2 (rat myocardial cells)0.5 - 1.0 (48 hours)
Cell Cycle Analysis

Propidium iodide (PI) staining followed by flow cytometry is a standard method to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting: Harvest cells after treatment with this compound (e.g., 0.5 µg/mL for 24-72 hours).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay

Annexin V/PI dual staining is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Collect both adherent and floating cells after this compound treatment (e.g., 0.05-1 µg/mL for 72 hours).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Mitochondrial Membrane Potential

The fluorescent dye JC-1 is commonly used to assess changes in mitochondrial membrane potential. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains as monomers and fluoresces green.

  • Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of both the red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm) using a fluorescence microscope or plate reader.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Measurement of Ionophore Activity

The ionophoretic properties of this compound can be directly assessed using artificial membrane systems.

  • BLM Formation: Form a planar lipid bilayer across a small aperture separating two aqueous compartments.

  • This compound Addition: Add this compound to one of the compartments.

  • Ion Gradient: Establish a concentration gradient of a specific cation (e.g., K+) across the membrane.

  • Conductance Measurement: Apply a voltage across the membrane and measure the resulting current. An increase in current indicates ion transport facilitated by this compound.

  • Selectivity Determination: Repeat the experiment with different cations to determine the relative transport efficiency and ion selectivity.

Conclusion

This compound exerts its biological effects primarily through its function as a polyether ionophore, disrupting cellular ion homeostasis. This initial event triggers a cascade of downstream effects, including mitochondrial dysfunction, the generation of reactive oxygen species, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis via both intrinsic and extrinsic pathways. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is crucial for researchers and drug development professionals working with this potent compound, both in the context of its established anticoccidial use and for exploring its potential in other therapeutic areas.

References

Maduramicin-Induced Apoptosis in Myoblast Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying maduramicin-induced apoptosis in myoblast cells. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering a comprehensive summary of key findings, detailed experimental protocols, and visual representations of the involved signaling pathways.

Executive Summary

This compound, a polyether ionophore antibiotic primarily used in the poultry industry as a coccidiostat, has been shown to induce apoptosis in myoblast cells.[1][2][3] This toxicity is a significant concern due to accidental exposure in non-target species, including humans, which can lead to skeletal muscle degeneration and heart failure.[1][2] Research using myoblast cell lines such as murine C2C12 and human rhabdomyosarcoma cells (RD and Rh30) has elucidated the molecular pathways involved in this compound-induced myotoxicity. This compound triggers apoptosis through both extrinsic and intrinsic pathways, characterized by the activation of caspases, modulation of cell cycle proteins, and the generation of reactive oxygen species (ROS). This guide synthesizes the current understanding of these mechanisms, presenting quantitative data, detailed experimental procedures, and signaling pathway diagrams to facilitate further research and drug development efforts.

Quantitative Data on this compound's Effects

The cytotoxic and apoptotic effects of this compound on myoblast cells have been quantified in several studies. The following tables summarize key quantitative data, providing a clear comparison of its impact across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound in Myoblast Cell Lines
Cell LineTreatment DurationIC50 Value (µg/mL)AssayReference
C2C12 (murine myoblast)5 days~0.07Cell Counting
RD (human rhabdomyosarcoma)5 days~0.15Cell Counting
Rh30 (human rhabdomyosarcoma)5 days~0.25Cell Counting
H9c2 (rat cardiac myoblast)5 days0.1 - 0.2Cell Counting
Table 2: this compound's Effect on Cell Cycle Distribution in C2C12 Cells
This compound Conc. (µg/mL)Treatment Duration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
0 (Control)24 hoursNot specifiedNot specifiedNot specified
0.0524 hoursIncreasedDecreasedDecreased
0.124 hoursIncreasedDecreasedDecreased
0.224 hoursIncreasedDecreasedDecreased
Table 3: Upregulation of Pro-Apoptotic Proteins in C2C12 Cells by this compound (24-hour treatment)
ProteinThis compound Conc. (µg/mL)Fold Change (relative to control)Reference
DR40.2Increased
TRADD0.2Increased
TRAIL0.2Increased
BAK0.2Increased
BAD0.2Increased
Table 4: Downregulation of Cell Cycle Regulatory Proteins in C2C12 Cells by this compound (24-hour treatment)
ProteinThis compound Conc. (µg/mL)Fold Change (relative to control)Reference
Cyclin D10.2Decreased
CDK40.2Decreased
CDK60.2Decreased
CDC25A0.2Decreased
p-Rb (S807/811)0.2Decreased

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis in myoblast cells.

Cell Culture and this compound Treatment
  • Cell Lines:

    • C2C12 (murine myoblast)

    • RD (human rhabdomyosarcoma)

    • Rh30 (human rhabdomyosarcoma)

    • H9c2 (rat cardiac myoblast)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound ammonium is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 5 mg/mL), which is then aliquoted and stored at -80°C. The stock solution is diluted in culture medium to the desired final concentrations for experiments.

Cell Viability and Proliferation Assays
  • Trypan Blue Exclusion Assay:

    • Plate cells in triplicate in multi-well plates and treat with varying concentrations of this compound for 24, 48, or 72 hours.

    • Harvest cells by trypsinization and resuspend in complete medium.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate cell viability as (viable cell count / total cell count) x 100%.

  • Cell Counting for Proliferation:

    • Plate cells in triplicate and treat with this compound for up to 5 days.

    • At specified time points, detach the cells and count the total number of cells using a cell counter or hemocytometer.

Apoptosis Assays
  • Annexin V and Propidium Iodide (PI) Staining:

    • Treat cells with this compound for the desired duration (e.g., 72 hours).

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI solution according to the manufacturer's instructions (e.g., CF488A-Annexin V and Propidium Iodide Apoptosis Assay Kit).

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Treat cells with this compound for a specific period (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Treat cells with this compound for the indicated times and concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:

    • Apoptosis-related proteins: Cleaved PARP, Cleaved Caspase-3, -8, -9, DR4, TRADD, TRAIL, BAK, BAD.

    • Cell cycle proteins: Cyclin D1, CDK4, CDK6, CDC25A, p21Cip1, p27Kip1, Rb, p-Rb.

    • Signaling proteins: p-JNK, JNK, PP5, p-Akt, Akt, p-Erk1/2, Erk1/2, PTEN.

    • Loading control: β-Tubulin or GAPDH.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) solution and visualize with an imaging system.

Measurement of Reactive Oxygen Species (ROS)
  • Plate cells in a suitable format (e.g., 96-well plate or culture dish).

  • Treat cells with this compound for the desired time. A positive control (e.g., H2O2) can be included.

  • Incubate the cells with an oxidant-sensitive fluorescent probe, such as CM-H2DCFDA, according to the manufacturer's protocol.

  • Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.

Signaling Pathways and Mechanisms

This compound induces apoptosis in myoblast cells through a multi-faceted mechanism involving the activation of death receptor and mitochondrial pathways, cell cycle arrest, and oxidative stress.

Extrinsic and Intrinsic Apoptotic Pathways

This compound treatment leads to the upregulation of the death receptor DR4 and its ligand TRAIL, as well as the adaptor protein TRADD. This activation of the extrinsic, or death receptor-mediated, pathway culminates in the activation of caspase-8. Concurrently, this compound induces the expression of pro-apoptotic Bcl-2 family members BAK and BAD, which are key regulators of the intrinsic, or mitochondrial, pathway. This leads to the activation of caspase-9. Both pathways converge on the executioner caspase-3, leading to the cleavage of PARP and the execution of apoptosis.

Maduramicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound TRAIL TRAIL This compound->TRAIL induces expression DR4 DR4 This compound->DR4 induces expression TRADD TRADD This compound->TRADD induces expression BAK BAK This compound->BAK induces expression BAD BAD This compound->BAD induces expression Caspase8 Caspase-8 activation TRAIL->Caspase8 DR4->Caspase8 TRADD->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9 Caspase-9 activation BAK->Caspase9 BAD->Caspase9 Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced extrinsic and intrinsic apoptotic pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound inhibits myoblast proliferation by arresting the cell cycle at the G0/G1 phase. This is achieved by downregulating the expression of key G1/S phase progression proteins, including Cyclin D1, CDK4, and CDK6, and upregulating the expression of CDK inhibitors p21Cip1 and p27Kip1. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the transition from G1 to S phase.

Maduramicin_Cell_Cycle_Arrest cluster_proteins cluster_regulation This compound This compound CyclinD1 Cyclin D1 This compound->CyclinD1 CDK4_6 CDK4/6 This compound->CDK4_6 p21_p27 p21/p27 This compound->p21_p27 Rb Rb phosphorylation CyclinD1->Rb promotes CDK4_6->Rb promotes p21_p27->Rb inhibits G1_S G1/S Transition Rb->G1_S promotes CellCycleArrest G0/G1 Arrest G1_S->CellCycleArrest

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Role of Reactive Oxygen Species (ROS)

This compound treatment elevates intracellular ROS levels in myoblast cells. This oxidative stress plays a crucial role in mediating apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This compound-induced ROS leads to the downregulation of protein phosphatase 5 (PP5), a negative regulator of JNK. The resulting activation of the JNK cascade contributes to apoptotic cell death. The use of ROS scavengers like N-acetyl-L-cysteine (NAC) can suppress this compound-induced JNK activation and apoptosis, confirming the critical role of ROS in this process.

Maduramicin_ROS_JNK_Pathway This compound This compound ROS Intracellular ROS This compound->ROS increases PP5 PP5 ROS->PP5 inhibits JNK JNK Activation PP5->JNK negatively regulates Apoptosis Apoptosis JNK->Apoptosis

Caption: ROS-mediated JNK activation in this compound-induced apoptosis.

Conclusion

This compound induces apoptosis in myoblast cells through a complex network of signaling pathways. It simultaneously triggers the extrinsic and intrinsic apoptotic cascades, inhibits cell proliferation by inducing G0/G1 cell cycle arrest, and promotes oxidative stress leading to JNK-mediated cell death. The detailed data and protocols presented in this guide offer a solid foundation for researchers investigating the myotoxic effects of this compound and for professionals developing strategies to mitigate its toxicity or exploring its potential as an anti-cancer agent. Further research is warranted to fully elucidate the interplay between these pathways and to identify potential therapeutic targets.

References

Molecular Basis of Maduramicin Toxicity in Myoblasts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a potent polyether ionophore antibiotic, is widely utilized as an anticoccidial agent in the poultry industry. However, its narrow therapeutic index and the risk of accidental exposure to non-target species, including humans, have highlighted its significant myotoxic effects. Improper use can lead to severe skeletal and cardiac muscle damage, degeneration, and potentially fatal outcomes. Understanding the molecular underpinnings of this compound-induced myotoxicity is crucial for developing diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the molecular mechanisms driving this compound's toxicity in myoblasts, the progenitor cells of muscle fibers. It details the compound's impact on cell proliferation, cell cycle progression, and the induction of programmed cell death pathways, namely apoptosis and the impairment of autophagy. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing myotoxicity, and provides visual representations of the core signaling pathways involved.

Introduction

This compound executes its toxic effects on myoblasts through a multi-pronged molecular assault, primarily by inhibiting cell proliferation and inducing apoptosis.[1] Studies using murine myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30) as in vitro models have demonstrated that this compound's effects are both concentration- and time-dependent.[2][3] At a cellular level, this compound halts the cell cycle at the G0/G1 phase and triggers both intrinsic and extrinsic apoptotic pathways.[1][2] Furthermore, recent evidence points towards this compound's ability to disrupt autophagy, a critical cellular recycling process, which may contribute to a caspase-independent mode of cell death. This guide will dissect these mechanisms, providing the quantitative data and methodological details necessary for researchers in the field.

Quantitative Analysis of this compound Myotoxicity

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on various myoblast cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound on Myoblast Cell Lines

Cell LineIC50 Value (µg/mL)Exposure TimeAssay MethodReference
C2C12 (Mouse Myoblasts)~0.075 daysCell Counting
RD (Human Rhabdomyosarcoma)~0.155 daysCell Counting
Rh30 (Human Rhabdomyosarcoma)~0.255 daysCell Counting
H9c2 (Rat Myocardial Cells)0.1 - 0.25 daysCell Counting
H9c2 (Rat Myocardial Cells)0.2 - 0.572 hoursMTT Assay

Table 2: Effect of this compound on Cell Cycle Distribution in C2C12 Myoblasts (24-hour treatment)

This compound Conc. (µg/mL)% Cells in G0/G1 Phase (Mean ± SE)% Cells in S Phase (Mean ± SE)% Cells in G2/M Phase (Mean ± SE)Reference
0 (Control)50.6 ± 2.342.6 ± 1.86.7 ± 0.5
0.563.0 ± 2.8**32.3 ± 2.14.6 ± 0.7
P<0.05, **P<0.01, difference with the control group.

Table 3: Induction of Apoptosis by this compound in C2C12 Myoblasts (72-hour treatment)

This compound Conc. (µg/mL)Fold Increase in Apoptotic Cells (Annexin-V/PI Positive)Reference
0.05 - 1.0~2.5 - 3.5 fold

Core Signaling Pathways in this compound Toxicity

This compound's toxicity in myoblasts is orchestrated through the modulation of specific signaling pathways that govern cell cycle progression and apoptosis.

Cell Cycle Arrest at G0/G1 Phase

This compound induces a G0/G1 phase arrest in myoblasts by altering the expression of key cell cycle regulatory proteins. It downregulates the expression of Cyclin D1 and its associated cyclin-dependent kinases (CDK4 and CDK6), as well as the phosphatase CDC25A. Concurrently, it upregulates the expression of CDK inhibitors p21Cip1 and p27Kip1. This cascade of events leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which in its active state, prevents the cell from progressing into the S phase.

G1_Arrest_Pathway cluster_neg Downregulation cluster_pos Upregulation Mad This compound CyclinD1 Cyclin D1 Mad->CyclinD1 CDK4_6 CDK4/CDK6 Mad->CDK4_6 CDC25A CDC25A Mad->CDC25A p21 p21Cip1 Mad->p21 p27 p27Kip1 Mad->p27 Rb_p p-Rb (Inactive) CyclinD1->Rb_p Promotes phosphorylation CDK4_6->Rb_p Promotes phosphorylation CDC25A->CDK4_6 Activates p21->CDK4_6 p27->CDK4_6 Rb Rb (Active) G1_S_Transition G1/S Phase Transition Rb_p->G1_S_Transition Rb->G1_S_Transition G1_Arrest G1 Phase Arrest

This compound-induced G0/G1 cell cycle arrest pathway.
Induction of Apoptosis

This compound triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

  • Extrinsic Pathway: this compound upregulates the expression of the death receptor DR4 and its ligand TRAIL, as well as the adaptor protein TRADD. This leads to the activation of initiator caspase-8, which in turn activates the executioner caspase-3.

  • Intrinsic Pathway: The compound induces the expression of pro-apoptotic Bcl-2 family proteins BAK and BAD. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9, which also converges on the activation of caspase-3.

Activated caspase-3 is responsible for the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Mad This compound TRAIL TRAIL Mad->TRAIL DR4 DR4 Mad->DR4 TRADD TRADD Mad->TRADD BAK BAK Mad->BAK BAD BAD Mad->BAD Casp8 Caspase-8 (Active) TRAIL->Casp8 DR4->Casp8 TRADD->Casp8 Casp3 Caspase-3 (Active) Casp8->Casp3 Mito Mitochondria BAK->Mito Disrupts membrane BAD->Mito Disrupts membrane CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 (Active) CytC->Casp9 Casp9->Casp3 PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Apoptotic signaling induced by this compound.
Impairment of Autophagic Flux

In addition to apoptosis, this compound has been shown to block autophagic flux in myocardial cells, a mechanism that may also be relevant to skeletal myoblasts. This is evidenced by the accumulation of both LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (a protein that is normally degraded during autophagy). This blockage suggests that while the initial stages of autophagy may be induced, the final degradation step is inhibited, which can contribute to cell death.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in studies of this compound toxicity and are provided as a guide for researchers.

Cell Culture and Maintenance
  • Cell Lines:

    • C2C12 (Mouse Myoblasts): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Subculture when cells reach 70-80% confluency to prevent spontaneous differentiation.

    • RD and Rh30 (Human Rhabdomyosarcoma): Culture in DMEM high-glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound ammonium salt (purity >97%) in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 5 mg/mL). Aliquot and store at -20°C or -80°C. The final concentration of DMSO in the culture medium should be kept below 0.1%.

Cell Viability and Proliferation Assays

Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed myoblasts in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 24, 48, 72h Treat->Incubate2 Add_Reagent Add MTT or Trypan Blue Incubate2->Add_Reagent Incubate3 Incubate (MTT) or Read (Trypan) Add_Reagent->Incubate3 Read Read Absorbance at 570nm (MTT) or Count Cells Incubate3->Read Analyze Calculate % viability vs. control and determine IC50 Read->Analyze

References

Maduramicin's Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a potent polyether ionophore antibiotic, is widely utilized in the poultry industry as an anticoccidial agent. Its mechanism of action, centered on disrupting ion gradients across biological membranes, has profound implications for cellular bioenergetics, particularly mitochondrial function. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound impacts mitochondria. It consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes the complex signaling cascades initiated by this compound. The evidence presented herein demonstrates that this compound's cytotoxicity is intrinsically linked to mitochondrial disruption, including the induction of oxidative stress, dissipation of membrane potential, and the initiation of both intrinsic and extrinsic apoptotic pathways, making it a subject of significant interest in toxicology and drug development.

Core Mechanism of Action: Ionophore Activity

This compound is a glycoside polyether ionophore produced by Actinomadura yumaensis.[1] Its fundamental mechanism involves forming lipophilic complexes with monovalent and divalent cations, particularly Na+, K+, and Ca2+.[1][2] This property allows it to facilitate the transport of these ions across cellular and organellar membranes, including the inner mitochondrial membrane, down their electrochemical gradients. This disruption of ion homeostasis is the primary trigger for its downstream effects on mitochondrial function and overall cell viability.[1][2]

The influx of cations into the mitochondrial matrix disrupts the delicate proton motive force, which is essential for ATP synthesis. This action effectively uncouples oxidative phosphorylation, leading to a cascade of deleterious events.

cluster_membrane Mitochondrial Inner Membrane mad This compound complex This compound-Cation Complex mad->complex Binds Cations k_ion K+ k_ion->complex na_ion Na+ na_ion->complex ca_ion Ca2+ ca_ion->complex h_ion H+ atp_synthase ATP Synthase h_ion->atp_synthase Proton Motive Force complex->atp_synthase Disrupts Gradient (Uncoupling) matrix Mitochondrial Matrix complex->matrix Transports into Matrix atp ATP atp_synthase->atp etc Electron Transport Chain etc->h_ion Pumps Protons adp ADP + Pi adp->atp_synthase intermembrane_space Intermembrane Space

Caption: this compound acts as a cation ionophore, disrupting the mitochondrial proton gradient.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on this compound's impact on cell viability, apoptosis, and specific mitochondrial parameters.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell LineParameterConcentrationDurationResultReference
H9c2 Myocardial CellsCell Viability1 µg/ml48 hReduced to 0.44-fold of control
H9c2 Myocardial CellsIC500.5 - 1 µg/ml48 h50% inhibition of cell viability
H9c2 Myocardial CellsApoptosis0.05 µg/ml72 h2.0-fold increase vs. control
H9c2 Myocardial CellsApoptosis0.5 µg/ml72 h3.7-fold increase vs. control
C2C12 MyoblastsApoptosis0.05 - 1 µg/ml72 h2.5 to 3.5-fold increase vs. control
H9c2, HL-1, Primary CardiomyocytesApoptosis1 µM (~0.9 µg/ml)48 h27-43% apoptotic cells vs. control

Table 2: Effects on Mitochondrial Bioenergetics and Related Parameters

CompoundCell/Organelle TypeParameterConcentrationResultReference
This compoundPrimary Chicken Myocardial CellsMitochondrial Membrane Potential (MMP)Not specifiedDecreased
This compoundPrimary Chicken Myocardial CellsReactive Oxygen Species (ROS)Not specifiedElevated
This compoundH9c2, HL-1, Primary CardiomyocytesReactive Oxygen Species (ROS)0.05 - 1 µMSignificantly elevated
DuramycinRat Heart MitochondriaOxidative PhosphorylationC50 < 2 µM50% inhibition
DuramycinRat Heart MitochondriaUncoupled ATPase ActivityC50 = 8 µM50% inhibition
Duramycin*Rat Heart MitochondriaRespiratory Control Ratio5 µMDecreased to 1 (complete uncoupling)

*Note: Duramycin is a related polypeptide antibiotic that provides insight into ionophore effects, though it is structurally distinct from this compound.

Impact on Mitochondrial Integrity and Function

This compound's ionophore activity directly compromises key mitochondrial functions.

Dissipation of Mitochondrial Membrane Potential (MMP)

The mitochondrial membrane potential (ΔΨm) is critical for ATP production and mitochondrial homeostasis. By transporting cations into the matrix, this compound neutralizes the charge gradient across the inner mitochondrial membrane, leading to a significant decrease in MMP. This collapse of MMP is a key early event in the mitochondrial apoptotic pathway.

Induction of Reactive Oxygen Species (ROS) Production

Disruption of the electron transport chain (ETC) and the uncoupling of oxidative phosphorylation lead to electron leakage, primarily from Complexes I and III. These electrons prematurely react with molecular oxygen to form superoxide anions (O₂⁻) and other reactive oxygen species (ROS). Studies confirm that this compound exposure significantly elevates intracellular ROS levels in various cell types, including myocardial and skeletal muscle cells. This oxidative stress is a central mediator of this compound-induced toxicity, triggering downstream signaling pathways that lead to apoptosis.

Inhibition of ATP Synthesis and Substrate Oxidation

As a direct consequence of MMP dissipation and ETC disruption, the synthesis of ATP via oxidative phosphorylation is severely inhibited. The altered intramitochondrial ion environment also impairs the function of metabolic enzymes, leading to reduced substrate oxidation. This energy crisis contributes significantly to cellular dysfunction and eventual death.

Role in Apoptosis and Cell Death Signaling

This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The decrease in MMP and increase in ROS act as triggers for the intrinsic pathway. This involves the upregulation of pro-apoptotic Bcl-2 family proteins such as BAK and BAD. These proteins promote the permeabilization of the outer mitochondrial membrane (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

The Extrinsic (Death Receptor) Pathway

Evidence shows that this compound can also activate the extrinsic pathway by upregulating the expression of the death receptor DR4 and its ligand TRAIL (TNF-related apoptosis-inducing ligand). The binding of TRAIL to DR4 initiates a signaling cascade that leads to the activation of the initiator caspase-8. Active caspase-8 can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Caspase-Independent Apoptosis

In addition to caspase-dependent pathways, this compound can induce caspase-independent cell death. This is mediated by the translocation of Apoptosis Inducing Factor (AIF) from the mitochondrial intermembrane space to the nucleus, where it promotes chromatin condensation and DNA fragmentation.

cluster_mito Mitochondrion cluster_extrinsic Extrinsic Pathway mad This compound ros ↑ ROS mad->ros mmp ↓ MMP mad->mmp bak_bad ↑ BAK, BAD mad->bak_bad trail_dr4 ↑ TRAIL / DR4 mad->trail_dr4 ros->bak_bad cyt_c Cytochrome c (Release) mmp->cyt_c aif AIF (Release) mmp->aif bak_bad->cyt_c bak_bad->aif casp9 Caspase-9 (Active) cyt_c->casp9 casp_ind_apoptosis Caspase-Independent Apoptosis aif->casp_ind_apoptosis Nuclear Translocation casp8 Caspase-8 (Active) trail_dr4->casp8 casp3 Caspase-3 (Active) casp8->casp3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Key Signaling Pathways Activated by this compound

The mitochondrial dysfunction and ROS production triggered by this compound activate several downstream signaling cascades that contribute to its cytotoxicity, particularly in muscle tissues.

ROS-PTEN-Akt-Erk1/2 Pathway in Cardiac Muscle

In cardiac muscle cells, this compound-induced ROS activates the tumor suppressor PTEN (phosphatase and tensin homolog). Activated PTEN dephosphorylates and inactivates the pro-survival kinase Akt. The inactivation of Akt subsequently leads to the dephosphorylation and inhibition of the extracellular signal-regulated kinase 1/2 (Erk1/2). The inhibition of the pro-survival Akt-Erk1/2 axis is a key mechanism leading to apoptosis in cardiomyocytes.

mad This compound ros ↑ ROS mad->ros pten PTEN (Active) ros->pten akt Akt (Inactive) pten->akt erk Erk1/2 (Inactive) akt->erk apoptosis Cardiac Cell Apoptosis erk->apoptosis Inhibition of survival mad This compound ros ↑ ROS mad->ros pp5 PP5 (Inactive) ros->pp5 jnk JNK (Active) pp5->jnk PP5 normally inhibits JNK apoptosis Skeletal Muscle Apoptosis jnk->apoptosis start Treat Cells with this compound (Dose-Response & Time-Course) viability Assess Cell Viability (MTS/Trypan Blue Assay) start->viability apoptosis Quantify Apoptosis (Annexin V/PI Staining) start->apoptosis ros Measure ROS Production (e.g., CM-H2DCFDA) start->ros mmp Measure Mitochondrial Membrane Potential (MMP) (e.g., TMRM) start->mmp protein Analyze Protein Expression (Western Blot for Caspases, Bcl-2 family, etc.) start->protein data Data Analysis & Interpretation viability->data apoptosis->data ros->data mmp->data protein->data

References

Maduramicin: An In-depth Technical Guide on the Monovalent Glycoside Polyether Ionophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin, a monovalent glycoside polyether ionophore, is a potent anticoccidial agent widely utilized in the poultry industry.[1][2][3] Produced through fermentation by Actinomadura yumaensis, it exhibits a broad spectrum of activity against various Eimeria species, the causative agents of coccidiosis.[3] Its mechanism of action involves the formation of lipophilic complexes with monovalent cations, primarily potassium and sodium, and transporting them across cellular membranes.[4] This disruption of the natural ion gradient leads to osmotic imbalance and ultimately cell death in the parasite. Beyond its anticoccidial properties, this compound has garnered significant interest for its potential as an anticancer, antiviral, and antibacterial agent. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and summarizing key quantitative data. Furthermore, it outlines detailed experimental protocols for its study and visualizes the key signaling pathways it modulates.

Chemical and Physical Properties

This compound is a complex polyether antibiotic with a glycosidically linked sugar moiety. It is typically used as its ammonium or sodium salt to enhance stability and facilitate its use in feed formulations.

PropertyValueReferences
Chemical Formula C47H83NO17 (Ammonium Salt)
Molecular Weight 934.17 g/mol (Ammonium Salt)
CAS Number 84878-61-5 (Ammonium Salt)
Appearance White solid
Solubility Soluble in ethanol, methanol, DMF, and DMSO; poor water solubility.
Storage -20°C

Mechanism of Action

As a monovalent ionophore, this compound's primary mechanism of action is the disruption of ion homeostasis across biological membranes. It exhibits a higher affinity for potassium (K+) ions over sodium (Na+) ions. The process can be summarized as follows:

  • Complex Formation: The lipophilic exterior of the this compound molecule allows it to embed within the cell membrane of the target organism, such as the Eimeria parasite. The polar interior, rich in oxygen atoms, chelates a monovalent cation (e.g., K+).

  • Ion Transport: This newly formed lipophilic complex can then diffuse across the lipid bilayer, effectively transporting the cation down its concentration gradient and into the cell.

  • Disruption of Ion Gradient: This influx of cations disrupts the delicate electrochemical balance across the cell membrane.

  • Osmotic Imbalance and Cell Death: The altered intracellular ion concentration leads to an influx of water, causing cellular swelling and eventual lysis. This process also inhibits critical mitochondrial functions, such as substrate oxidation and ATP hydrolysis, further contributing to parasite death.

Applications and Biological Effects

Anticoccidial Activity

This compound is highly effective against various species of Eimeria that cause coccidiosis in poultry, including E. tenella, E. acervulina, E. necatrix, E. mivati, E. maxima, and E. brunetti. It is active against the early stages of the parasite's life cycle, specifically the sporozoites, trophozoites, and first-generation schizonts.

ParameterValueReferences
Recommended Preventive Dose in Poultry Feed 5 mg/kg (5 ppm)
Recommended Therapeutic Dose in Broilers 7 mg/kg (7 ppm)
Withdrawal Period Before Slaughter 5 days

Studies have shown that this compound at 5-7 ppm in feed is effective in reducing lesion scores and mortality in broilers experimentally infected with ionophore-tolerant coccidia strains.

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent, particularly against triple-negative breast cancer. It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines. The proposed mechanisms include the induction of cell cycle arrest at the G0/G1 phase and the activation of both intrinsic and extrinsic apoptotic pathways.

Antibacterial and Antiviral Activity

This compound demonstrates activity against Gram-positive bacteria. It has also been investigated for its antiviral properties.

Toxicity

This compound has a narrow therapeutic index, and overdose can lead to significant toxicity in both target and non-target species.

ParameterValueSpeciesReferences
Oral LD50 6.81 mg/kg bwMale Wistar Rats

Toxic effects primarily manifest as damage to skeletal and cardiac muscle, leading to muscle weakness, degeneration, and potential heart failure. Other observed signs of toxicity in animals include diarrhea, anorexia, and reduced body weight. In humans, accidental ingestion has been reported to cause rhabdomyolysis and renal failure.

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects on various cell types, including cancer cells and muscle cells, by modulating several key signaling pathways.

Induction of Apoptosis

This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It upregulates the expression of TRAIL, DR4, and TRADD, leading to the activation of caspase-8 and the extrinsic cascade. Concurrently, it increases the expression of pro-apoptotic proteins BAK and BAD, activating the intrinsic pathway and caspase-9. Both pathways converge on the activation of caspase-3, leading to the cleavage of PARP and execution of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound TRAIL TRAIL This compound->TRAIL DR4 DR4 This compound->DR4 TRADD TRADD This compound->TRADD BAK BAK This compound->BAK BAD BAD This compound->BAD Caspase8 Caspase-8 TRAIL->Caspase8 DR4->Caspase8 TRADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion BAK->Mitochondrion BAD->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: this compound-induced apoptotic signaling pathways.

G0/G1 Cell Cycle Arrest

This compound can arrest cells in the G0/G1 phase of the cell cycle. It achieves this by downregulating the expression of key cell cycle progression proteins, including Cyclin D1, CDK4, and CDK6, while upregulating the expression of CDK inhibitors like p21Cip1 and p27Kip1. This leads to the hypophosphorylation of the Retinoblastoma protein (Rb), preventing the cell from transitioning into the S phase.

cluster_inhibitors Upregulation cluster_promoters Downregulation This compound This compound p21 p21Cip1 This compound->p21 p27 p27Kip1 This compound->p27 CyclinD1 Cyclin D1 This compound->CyclinD1 CDK4_6 CDK4/6 This compound->CDK4_6 p21->CyclinD1 p21->CDK4_6 p27->CyclinD1 p27->CDK4_6 Rb Rb CyclinD1->Rb Phosphorylation G1_S_Transition G1/S Transition CDK4_6->Rb Phosphorylation pRb p-Rb (Inactive) E2F E2F pRb->E2F E2F->G1_S_Transition

Caption: this compound-induced G0/G1 cell cycle arrest.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Studies
  • Reagents and Materials:

    • This compound ammonium salt (powder)

    • Dimethyl sulfoxide (DMSO) or Ethanol

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound ammonium powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound in adherent cell lines.

  • Reagents and Materials:

    • Adherent cells in culture

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include wells with medium only (blank) and cells with vehicle (DMSO or ethanol) as controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers

This protocol outlines the detection of cleaved caspases and PARP in this compound-treated cells.

  • Reagents and Materials:

    • Cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells with lysis buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

HPLC Method for this compound in Animal Feed

This method is for the quantification of this compound in feed premixes and finished feeds.

  • Reagents and Materials:

    • Methanol (HPLC grade)

    • Phosphate buffer (10 mM, pH 4.0)

    • Vanillin

    • Sulfuric acid

    • This compound analytical standard

    • HPLC system with a post-column derivatization unit and a VIS detector

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Procedure:

    • Extraction: Extract a known weight of the feed sample with methanol by shaking or sonication.

    • Chromatographic Conditions:

      • Mobile Phase: Phosphate buffer (10 mM, pH 4.0) : Methanol (100:900, v/v)

      • Flow Rate: 0.4 mL/min

      • Column Temperature: Ambient

    • Post-Column Derivatization:

      • Reagent: Vanillin in a methanolic sulfuric acid solution.

      • The column effluent is mixed with the derivatization reagent and passed through a reaction coil at an elevated temperature.

    • Detection:

      • Wavelength: 520 nm

    • Quantification: Prepare a calibration curve using the this compound analytical standard and calculate the concentration in the sample based on the peak area.

In Vivo Coccidiosis Challenge Model in Chickens

This protocol is a general guideline for testing the efficacy of this compound against an experimental Eimeria infection.

  • Animals and Housing:

    • Day-old broiler chicks, raised in a coccidia-free environment.

    • House the birds in wire-floored cages to prevent reinfection from feces.

  • Procedure:

    • At a specified age (e.g., 14 days), divide the chicks into treatment groups (including an uninfected, untreated control and an infected, untreated control).

    • Provide the respective groups with feed containing different concentrations of this compound for a set period before and after infection.

    • Infect the chicks (except the uninfected control group) orally with a known number of sporulated Eimeria oocysts (e.g., E. tenella).

    • Monitor the birds daily for clinical signs (e.g., bloody droppings, morbidity, mortality).

    • At a specific time post-infection (e.g., 6-7 days), euthanize the birds and perform lesion scoring of the affected intestinal regions.

    • Collect fecal samples to determine oocyst output (oocysts per gram of feces).

    • Measure performance parameters such as body weight gain and feed conversion ratio.

    • Evaluate the efficacy of this compound by comparing the parameters of the treated groups with the infected, untreated control group.

Start Day 1: Procure Day-Old Chicks Rearing Day 1-13: Rear Chicks in Coccidia-Free Environment Start->Rearing Group_Allocation Day 14: Allocate Chicks to Treatment Groups Rearing->Group_Allocation Medicated_Feed Administer Medicated Feed (this compound) Group_Allocation->Medicated_Feed Infection Day 16: Oral Inoculation with Eimeria Oocysts Medicated_Feed->Infection Monitoring Day 17-22: Daily Monitoring (Clinical Signs, Mortality) Infection->Monitoring Data_Collection Day 22: Euthanasia and Data Collection (Lesion Scoring, Oocyst Count, Weight Gain) Monitoring->Data_Collection End Analysis of Efficacy Data_Collection->End

Caption: Experimental workflow for in vivo coccidiosis challenge.

Conclusion

This compound remains a cornerstone in the control of avian coccidiosis due to its high efficacy. Its mode of action as a monovalent glycoside polyether ionophore is well-characterized, involving the fatal disruption of cellular ion homeostasis. The growing body of research into its anticancer and other therapeutic potentials suggests that the applications of this molecule may extend beyond veterinary medicine. However, its narrow therapeutic window necessitates careful handling and precise dosage to avoid toxicity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with or investigating this potent and versatile compound. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse biological activities and to explore its potential in new therapeutic areas.

References

The Dawn of a Potent Ionophore: Initial Isolation and Characterization of Maduramicin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fermentation and Production

Maduramicin is a natural product of actinomycetes, with its initial discovery attributed to the fermentation of Actinomadura rubra.[1] Subsequent research also identified Actinomadura yumaensis as a producing organism. The production of this compound involves the cultivation of these microorganisms under specific fermentation conditions to maximize the yield of the desired metabolite.

Producing Microorganism
  • Genus: Actinomadura

  • Species: rubra, yumaensis

Fermentation Process

The production of this compound is achieved through deep-tank aerobic fermentation of the producing Actinomadura strain. While the exact media composition and fermentation parameters from the initial studies are not fully detailed in available literature, a generalized process can be outlined.

Experimental Protocol: General Fermentation of Actinomadura for Polyether Ionophore Production

  • Inoculum Preparation: A seed culture of the Actinomadura strain is prepared by inoculating a suitable agar slant into a vegetative medium. This culture is incubated to achieve a high density of viable mycelia.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a sterile, nutrient-rich medium. The medium typically consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

  • Fermentation Conditions: The fermentation is carried out under controlled conditions of aeration, agitation, temperature, and pH to ensure optimal growth of the microorganism and production of this compound. The pH of the fermentation broth is a critical parameter and is typically monitored and adjusted throughout the process.

  • Monitoring: The production of this compound is monitored over time using analytical techniques such as high-performance liquid chromatography (HPLC) to determine the optimal harvest time.

Isolation and Purification

Following the fermentation process, this compound is isolated from the fermentation broth, which contains a complex mixture of microbial cells, residual media components, and other metabolites. The isolation and purification process is a multi-step procedure designed to separate this compound from these impurities.

Experimental Protocol: General Isolation and Purification of this compound

  • Biomass Separation: The first step involves the separation of the microbial biomass (mycelia) from the liquid fermentation broth. This is typically achieved by filtration or centrifugation.

  • Solvent Extraction: this compound, being a lipophilic molecule, is extracted from the biomass using an organic solvent. Solvents such as methanol, acetone, or ethyl acetate are commonly employed for this purpose. The extraction is often performed under agitation to ensure efficient transfer of the compound into the solvent phase.

  • Purification: The crude extract is then subjected to a series of purification steps to isolate this compound. These steps may include:

    • Liquid-Liquid Extraction: To remove more polar or non-polar impurities.

    • Chromatography: Column chromatography using adsorbents like silica gel or alumina is a key purification step. The crude extract is loaded onto the column, and a solvent gradient is used to elute the compounds based on their polarity, allowing for the separation of this compound from other components.

    • Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system to obtain a highly pure product.

Experimental Workflow: Isolation of this compound

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Deep-tank aerobic fermentation of Actinomadura sp. Filtration Filtration/Centrifugation to separate biomass Fermentation->Filtration Harvest SolventExtraction Solvent Extraction of biomass (e.g., Methanol) Filtration->SolventExtraction Mycelial Cake Chromatography Column Chromatography (e.g., Silica Gel) SolventExtraction->Chromatography Crude Extract Crystallization Crystallization Chromatography->Crystallization Purified Fraction Purethis compound Pure this compound Crystallization->Purethis compound Final Product

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Characterization

The determination of the chemical structure of this compound was a critical step in its initial characterization. A combination of spectroscopic techniques was employed to elucidate its complex polyether structure.

Physicochemical Properties

The initial characterization of this compound involved the determination of its fundamental physicochemical properties.

PropertyValue
Molecular Formula C₄₇H₈₀O₁₇
Molecular Weight 917.1 g/mol
Appearance White crystalline solid
Melting Point 165-167 °C (for the free acid)
Solubility Soluble in most organic solvents, sparingly soluble in water
UV Absorption No significant absorbance between 290 and 750 nm

Data compiled from multiple sources.

Spectroscopic Analysis

A variety of spectroscopic methods were instrumental in piecing together the intricate structure of this compound.

Experimental Protocol: Spectroscopic Characterization

  • Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and elemental composition of this compound. Techniques such as Desorption Chemical Ionization (DCI) and later, more advanced methods like Thermospray Liquid Chromatography/Mass Spectrometry (TSP LC/MS) were employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were crucial for elucidating the connectivity of the atoms within the molecule. These techniques provided detailed information about the carbon-hydrogen framework and the various functional groups present.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of polyether antibiotics.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of this compound, confirming the connectivity and stereochemistry of the molecule.

Biological Characterization and Mechanism of Action

The primary biological activity of this compound that led to its development was its potent effect against coccidial parasites.

Anticoccidial Activity

This compound exhibits broad-spectrum activity against various species of Eimeria, the causative agent of coccidiosis in poultry.

Experimental Protocol: In Vivo Anticoccidial Assay

  • Animal Model: Young chicks are used as the animal model for the infection.

  • Infection: The chicks are experimentally infected with a known number of sporulated Eimeria oocysts.

  • Treatment: Different groups of infected chicks are administered feed containing varying concentrations of this compound. A control group receives unmedicated feed.

  • Evaluation: The efficacy of this compound is evaluated based on several parameters, including:

    • Reduction in mortality rate.

    • Improvement in weight gain compared to the infected, untreated group.

    • Reduction in fecal oocyst shedding.

    • Lesion scoring of the intestinal tract to assess the extent of parasite-induced damage.

Mechanism of Action: Ionophore Activity

This compound belongs to the class of ionophore antibiotics. Its mechanism of action is attributed to its ability to form lipid-soluble complexes with monovalent cations, primarily sodium (Na⁺) and potassium (K⁺), and transport them across biological membranes.

This disruption of the natural ion gradients across the parasite's cell membrane leads to an influx of water, causing the cell to swell and ultimately burst.

Signaling Pathway: this compound's Ionophore Mechanism

G cluster_membrane Parasite Cell Membrane cluster_consequence Cellular Consequence This compound This compound Complex This compound-Cation Complex This compound->Complex Complexation Cation Na⁺/K⁺ Cation->Complex Membrane Extracellular Lipid Bilayer Intracellular Complex->Membrane:f1 Transport across membrane Disruption Disruption of Ion Gradient Membrane:f1->Disruption Swelling Cellular Swelling Disruption->Swelling Lysis Cell Lysis Swelling->Lysis

Caption: The ionophoretic mechanism of action of this compound.

Conclusion

The initial isolation and characterization of this compound laid the foundation for its development as a crucial tool in animal health. The meticulous work of early researchers in fermentation, purification, structural elucidation, and biological evaluation paved the way for a deeper understanding of this potent polyether ionophore. While the precise, step-by-step protocols from the original discoveries remain somewhat elusive in publicly accessible records, the principles and general methodologies outlined in this guide provide a comprehensive overview of the pioneering science that introduced this compound to the world. Further research into the biosynthesis and potential new applications of this fascinating molecule continues to build upon this foundational knowledge.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Maduramicin on C2C12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maduramicin, a polyether ionophore antibiotic, is widely utilized as an anticoccidial agent in the poultry industry.[1][2][3] However, its clinical application is hampered by potential cardiotoxicity and myotoxicity if used improperly.[1][2] These application notes provide a comprehensive guide for the in vitro use of this compound with the C2C12 mouse myoblast cell line, a common model for studying skeletal muscle biology. The provided information on dosage, experimental protocols, and affected signaling pathways will aid researchers in investigating the cellular and molecular mechanisms of this compound-induced myotoxicity.

Data Presentation: Efficacy and Cytotoxicity of this compound on C2C12 Cells

The following tables summarize the quantitative data on the effects of this compound on C2C12 cells, including its impact on cell viability, cell cycle distribution, and induction of apoptosis.

Table 1: this compound's Effect on C2C12 Cell Viability and Proliferation

Concentration (µg/mL)Treatment Duration (hours)EffectAssay UsedReference
0 - 1120 (5 days)Concentration-dependent inhibition of cell growth; IC50 ≈ 0.07 µg/mLCell Counting
0.05 - 124, 48, 72Concentration- and time-dependent inhibition of cell proliferationOne Solution Assay
0.05, 0.572Reduction in viable cells to 89.4% and 70.9%, respectivelyAnnexin V/PI Staining

Table 2: this compound-Induced Cell Cycle Arrest in C2C12 Cells

Concentration (µg/mL)Treatment Duration (hours)Percentage of Cells in G0/G1 PhasePercentage of Cells in S PhaseReference
0.524~63.0% (Control: ~50.6%)~32.3% (Control: ~42.6%)
0.572~93%~5.8%

Table 3: Apoptosis Induction by this compound in C2C12 Cells

Concentration (µg/mL)Treatment Duration (hours)Fold Increase in Apoptotic Cells (Early + Late)Assay UsedReference
0.05722.0Annexin V/PI Staining
0.5723.7Annexin V/PI Staining

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on methods described in the cited literature for studying the effects of this compound on C2C12 cells.

C2C12 Cell Culture and this compound Treatment

Materials:

  • C2C12 mouse myoblast cell line (ATCC CRL-1772)

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

Protocol:

  • Culture C2C12 cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells when they reach 70-80% confluency to avoid spontaneous differentiation.

  • For experiments, seed C2C12 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density of 4.0 x 10³ to 6.0 x 10³ cells/cm².

  • Allow cells to adhere and grow overnight.

  • Prepare working concentrations of this compound by diluting the stock solution in Growth Medium. A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment.

  • Replace the medium with the this compound-containing medium or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment: Trypan Blue Exclusion Assay

Materials:

  • Treated and control C2C12 cells

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Protocol:

  • Following this compound treatment, collect both floating and adherent cells. To detach adherent cells, wash with PBS and briefly incubate with Trypsin-EDTA.

  • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • Treated and control C2C12 cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

Protocol:

  • Harvest cells as described in the Trypan Blue protocol.

  • Wash the cells with ice-cold PBS and centrifuge.

  • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI signal.

Apoptosis Assay: Annexin V/PI Staining

Materials:

  • Treated and control C2C12 cells

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest cells, including any floating cells from the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Autophagy Assessment: Western Blotting for LC3 and p62

Materials:

  • Treated and control C2C12 cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against LC3B and p62/SQSTM1

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Also, probe a membrane with a loading control antibody.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • An increase in the ratio of LC3-II to LC3-I and an accumulation of p62 can indicate impaired autophagic flux.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound in C2C12 cells and a general experimental workflow for studying its effects.

Maduramicin_Cell_Cycle_Arrest cluster_0 Cell Cycle Progression (G1/S Transition) cluster_1 Cell Cycle Inhibition This compound This compound CyclinD1 Cyclin D1 This compound->CyclinD1 downregulates CDK4_6 CDK4/CDK6 This compound->CDK4_6 downregulates p21_p27 p21Cip1 / p27Kip1 This compound->p21_p27 upregulates Rb Rb CDK4_6->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F releases G0_G1_Arrest G0/G1 Arrest Rb->G0_G1_Arrest (hypophosphorylated) promotes S_Phase S Phase Entry E2F->S_Phase activates transcription for p21_p27->CDK4_6 inhibits

Caption: this compound-induced G0/G1 cell cycle arrest in C2C12 cells.

Maduramicin_Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound TRAIL TRAIL This compound->TRAIL upregulates DR4 DR4 This compound->DR4 upregulates TRADD TRADD This compound->TRADD upregulates BAK BAK This compound->BAK upregulates BAD BAD This compound->BAD upregulates TRAIL->DR4 binds DR4->TRADD recruits Caspase8 Caspase-8 activation TRADD->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion BAK->Mitochondrion BAD->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis pathways in C2C12 cells.

Experimental_Workflow cluster_assays Cellular Assays start Start: C2C12 Cell Culture treatment This compound Treatment (Varying concentrations and durations) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (Trypan Blue) harvest->viability cell_cycle Cell Cycle Analysis (PI Staining) harvest->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) harvest->apoptosis western_blot Western Blotting (LC3, p62, Caspases, etc.) harvest->western_blot analysis Data Analysis and Interpretation viability->analysis cell_cycle->analysis apoptosis->analysis western_blot->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying this compound in C2C12 cells.

Conclusion

This compound exerts significant cytotoxic effects on C2C12 myoblasts by inhibiting cell proliferation, inducing G0/G1 phase cell cycle arrest, and promoting apoptosis through both extrinsic and intrinsic pathways. Furthermore, it has been shown to impair autophagic flux in skeletal muscle cells. The provided protocols and data summaries offer a foundational resource for researchers investigating the myotoxic properties of this compound and for the development of potential therapeutic strategies to mitigate its adverse effects. Careful consideration of dosage and treatment duration is crucial for obtaining reproducible and meaningful results in in vitro studies with C2C12 cells.

References

Application Note: Quantification of Maduramicin in Avian Tissues Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Maduramicin, a polyether ionophore coccidiostat, in various avian tissues (muscle, liver, kidney, and skin/fat). The described methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique ideal for residue analysis in complex biological matrices.[1][2] Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with summarized quantitative data from validated methods. This application note is intended to assist researchers in implementing a robust and reliable method for monitoring this compound residues in poultry products.

Introduction

This compound is an effective anticoccidial agent widely used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract.[3][4][5] Its use as a feed additive necessitates the monitoring of its residue levels in edible tissues to ensure food safety and compliance with regulatory limits. Due to public health concerns regarding potential antimicrobial resistance and toxicity, sensitive and specific analytical methods are required for the accurate quantification of this compound residues.

LC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high selectivity and the ability to achieve low limits of detection. This note details a validated LC-MS/MS method for the determination of this compound in chicken tissues.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for the accurate quantification of this compound, involving extraction from the tissue matrix and subsequent cleanup to remove interfering substances. The following protocol is a synthesized method based on established procedures.

Materials:

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • Vortex mixer and horizontal shaker

  • Ultrasonic bath

  • Nitrogen evaporator

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 98-100%

  • Internal Standard (IS) solution (e.g., Nigericin)

  • 50 mL polypropylene centrifuge tubes

Procedure:

  • Homogenization: Weigh 2 g of the homogenized avian tissue sample (muscle, liver, kidney, or skin with fat) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution (e.g., Nigericin) and let it stand for 10 minutes to allow for equilibration with the matrix.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube. Some methods suggest using acetonitrile with 1% formic acid to improve extraction efficiency.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Shake the tube for 30 minutes on a horizontal shaker.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to separate the supernatant from the solid tissue debris.

  • Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 acetonitrile/water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Reversed-phase C8 or C18 column (e.g., Hypersil Gold C8, 100 mm x 2.1 mm, 3 µm)
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Acetonitrile with 1% Mobile Phase A
Gradient Isocratic elution with 90% B is often suitable. A gradient can be optimized for better separation if co-eluting peaks are present.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50°C
Injection Volume 5 - 20 µL

Mass Spectrometry Conditions:

This compound is typically analyzed in positive ion electrospray mode (ESI+), monitoring the ammonium adduct.

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 450°C
Ion Transfer Voltage 5000 V
Nebulizer Gas Pressure 60 psi
Curtain Gas Pressure 20 psi
Heating Gas Pressure 30 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The following table details the recommended MRM transitions for the ammonium adduct of this compound ([M+NH4]+).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound934.59629.40 (Quantifier)37200
This compound934.59647.40 (Qualifier)37200

Note: These values may require optimization depending on the specific instrument used.

Data Presentation

The following tables summarize the quantitative performance data from validated LC-MS/MS methods for this compound in avian tissues.

Table 1: Method Detection and Quantification Limits

Tissue TypeLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Avian Tissues0.30.8
Avian Fat2-
Other Avian Tissues4-

Table 2: Recovery and Precision Data

Tissue TypeSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Avian TissuesNot Specified90< 13
Avian Tissues10 - 100085 - 106< 13

Visualizations

Experimental Workflow

Maduramicin_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Tissue Homogenization (2g sample) Spiking 2. Internal Standard Spiking SampleCollection->Spiking Extraction 3. Acetonitrile Extraction (Ultrasonication & Shaking) Spiking->Extraction Centrifugation 4. Centrifugation (10,000 x g) Extraction->Centrifugation Evaporation 5. Supernatant Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution 6. Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration 7. Filtration (0.22 µm filter) Reconstitution->Filtration LC_Separation 8. LC Separation (C8/C18 Column) Filtration->LC_Separation MS_Detection 9. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Quantification 10. Quantification (Matrix-Matched Calibration) MS_Detection->Quantification Reporting 11. Result Reporting (µg/kg) Quantification->Reporting

Caption: Workflow for this compound analysis in avian tissues.

Logical Relationship of Analytical Steps

Analytical_Logic Start Avian Tissue Sample Extraction Extraction of this compound from tissue matrix Start->Extraction End Quantitative Result Cleanup Removal of Interferences (e.g., fats, proteins) Extraction->Cleanup Separation Chromatographic Separation of this compound from matrix components Cleanup->Separation Detection Selective Detection and Quantification by MS/MS Separation->Detection Detection->End

Caption: Key stages in the analysis of this compound residues.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various avian tissues. The sample preparation protocol is straightforward and effective in extracting the analyte while minimizing matrix effects. The chromatographic and mass spectrometric conditions are optimized for the selective detection of this compound. Adherence to these protocols will enable researchers and drug development professionals to accurately monitor this compound residues, contributing to the assurance of poultry product safety.

References

Application Notes and Protocols for In Vitro Assay of Maduramicin Efficacy Against Cryptosporidium parvum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporidium parvum is a protozoan parasite that causes the diarrheal disease cryptosporidiosis, a significant cause of morbidity and mortality, particularly in immunocompromised individuals and young children. The development of effective therapeutics has been hampered by the limited efficacy of the only FDA-approved drug, nitazoxanide, in these vulnerable populations. Maduramicin, a polyether ionophore antibiotic, has demonstrated potent anticoccidial activity and is a promising candidate for anti-cryptosporidial drug development. This document provides detailed application notes and protocols for determining the in vitro efficacy of this compound against C. parvum using a human ileocecal adenocarcinoma (HCT-8) cell line model.

This compound acts as an ionophore, disrupting the ion concentration gradient across the parasite's cell membrane. This disruption of cellular homeostasis is believed to be the primary mechanism of its antiparasitic action. While the precise signaling pathways in Cryptosporidium affected by this compound are not fully elucidated, the influx of cations is thought to lead to osmotic stress, metabolic disruption, and ultimately, parasite death.

Data Presentation

Quantitative data from in vitro assays are essential for evaluating the efficacy of this compound. The following tables provide a template for summarizing key findings. Researchers should populate these tables with their experimentally derived data.

Table 1: In Vitro Efficacy of this compound against Cryptosporidium parvum

CompoundIC50 (µM)IC90 (µM)CC50 (µM) in HCT-8 cellsSelectivity Index (SI = CC50/IC50)
This compoundUser-definedUser-definedUser-definedUser-defined
Nitazoxanide (Control)User-definedUser-definedUser-definedUser-defined

IC50: Half-maximal inhibitory concentration; IC90: 90% inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Dose-Response of this compound on Cryptosporidium parvum Growth Inhibition

Concentration (µM)% Inhibition (Mean ± SD)
0 (Vehicle Control)0
0.01User-defined
0.1User-defined
1User-defined
10User-defined
100User-defined

Experimental Protocols

This section provides detailed protocols for the in vitro assay of this compound efficacy against C. parvum.

Materials and Reagents
  • Cryptosporidium parvum oocysts (e.g., Iowa strain)

  • HCT-8 cell line (ATCC® CCL-244™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Trypsin-EDTA solution

  • This compound (analytical grade)

  • Nitazoxanide (positive control)

  • DMSO (vehicle for drug dilution)

  • 96-well cell culture plates

  • Reagents for qRT-PCR (e.g., RNA extraction kit, reverse transcriptase, qPCR master mix) or immunofluorescence staining (e.g., anti-Cryptosporidium antibody, fluorescently labeled secondary antibody, DAPI)

Host Cell Culture
  • Culture HCT-8 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, seed HCT-8 cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere and grow to 80-90% confluency.

Cryptosporidium parvum Oocyst Preparation and Excystation
  • Surface sterilize C. parvum oocysts by treating with 10% bleach on ice for 10 minutes, followed by washing with sterile DPBS.

  • Induce excystation by incubating the oocysts in an acidic solution (e.g., 0.1 N HCl) followed by incubation in a solution containing sodium taurocholate (e.g., 0.5%) at 37°C.

  • Monitor excystation microscopically to ensure the release of sporozoites.

  • Neutralize the excystation solution with a basic solution (e.g., 1N NaOH) and wash the sporozoites with RPMI-1640 medium.

Infection of HCT-8 Cells
  • Remove the culture medium from the confluent HCT-8 cells in the 96-well plate.

  • Inoculate each well with a suspension of freshly excysted C. parvum sporozoites (e.g., 1 x 10⁵ sporozoites per well).

  • Incubate the plates for 3 hours at 37°C with 5% CO₂ to allow for parasite invasion.

  • After the invasion period, gently wash the monolayers with DPBS to remove unattached sporozoites.

Drug Treatment
  • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations. Nitazoxanide should be used as a positive control.

  • Add fresh culture medium containing the appropriate concentrations of this compound or control compounds to the infected HCT-8 cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤0.5%).

  • Include vehicle-treated (DMSO) infected cells as a negative control and uninfected cells as a background control.

  • Incubate the plates for 48 hours at 37°C with 5% CO₂.

Quantification of Parasite Inhibition
  • After the 48-hour incubation, lyse the cells in each well and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers specific for a C. parvum gene (e.g., 18S rRNA) and a host cell housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Calculate the relative quantification of parasite gene expression to determine the percent inhibition of parasite growth for each drug concentration compared to the vehicle control.

  • Fix the infected and treated cell monolayers with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

  • Incubate with a primary antibody specific for Cryptosporidium developmental stages.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the host cell nuclei with DAPI.

  • Visualize and quantify the number of parasites per field of view or per 100 host cells using a fluorescence microscope.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HCT8_culture HCT-8 Cell Culture Infection Infection of HCT-8 Cells HCT8_culture->Infection Oocyst_prep C. parvum Oocyst Preparation & Excystation Oocyst_prep->Infection Drug_treatment This compound Treatment Infection->Drug_treatment Quantification Quantification of Inhibition (qRT-PCR or IFA) Drug_treatment->Quantification Data_analysis Data Analysis (IC50, Dose-Response) Quantification->Data_analysis signaling_pathway This compound This compound Membrane Parasite Cell Membrane This compound->Membrane Inserts into Ion_influx Cation Influx (Na+, K+) Membrane->Ion_influx Facilitates Gradient_disruption Disruption of Ion Gradient Ion_influx->Gradient_disruption Osmotic_stress Osmotic Stress Gradient_disruption->Osmotic_stress Metabolic_disruption Metabolic Disruption Gradient_disruption->Metabolic_disruption Cell_death Parasite Death Osmotic_stress->Cell_death Metabolic_disruption->Cell_death

Detecting Apoptosis in Myoblast Cells Treated with Maduramicin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maduramicin, a polyether ionophore antibiotic, is widely utilized as an anticoccidial agent in the poultry industry.[1][2] However, its clinical application is hampered by dose-dependent toxicity, notably causing damage to skeletal and cardiac muscle cells.[1][3] Emerging research has demonstrated that this compound exerts its cytotoxic effects on myoblasts by inhibiting cell proliferation and inducing apoptosis, or programmed cell death.[4] Understanding the mechanisms and methodologies for detecting this compound-induced apoptosis is crucial for toxicology studies and the development of potential therapeutic strategies to mitigate its adverse effects.

These application notes provide a comprehensive overview and detailed protocols for detecting apoptosis in myoblast cell lines (e.g., C2C12, L6) following treatment with this compound. The methodologies described herein are standard, validated techniques for assessing key apoptotic events.

Molecular Mechanisms of this compound-Induced Apoptosis in Myoblasts

This compound induces apoptosis in myoblast cells through a multifaceted mechanism involving both the intrinsic and extrinsic pathways, as well as oxidative stress-mediated signaling. Treatment with this compound leads to a concentration-dependent inhibition of cell proliferation and an increase in apoptotic cell death.

Key molecular events include:

  • Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by downregulating the expression of cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6, while upregulating the CDK inhibitors p21Cip1 and p27Kip1.

  • Extrinsic Apoptotic Pathway: this compound upregulates the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), Death Receptor 4 (DR4), and TNFR-associated death domain (TRADD). This ligand-receptor engagement leads to the activation of initiator caspase-8.

  • Intrinsic Apoptotic Pathway: The treatment also increases the expression of pro-apoptotic Bcl-2 family members, BAK and BAD, which facilitates the activation of initiator caspase-9.

  • Executioner Caspase Activation: Both pathways converge on the activation of executioner caspase-3, which subsequently cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.

  • ROS-Mediated JNK Activation: this compound treatment elevates intracellular reactive oxygen species (ROS) levels. This oxidative stress inhibits protein phosphatase 5 (PP5), resulting in the activation of the c-Jun N-terminal kinase (JNK) signaling cascade, which further promotes apoptosis.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on myoblast cell viability and apoptosis, as compiled from published studies.

Table 1: Effect of this compound on Myoblast Cell Viability

Cell LineThis compound Concentration (µg/mL)Incubation Time (h)Cell Viability (%)
C2C120 (Control)24100
0.124~85
0.524~60
1.024~40
L60 (Control)48100
0.2548~75
0.548~50
1.048~25

Table 2: Quantification of Apoptosis in this compound-Treated Myoblasts

AssayCell LineThis compound Concentration (µg/mL)Incubation Time (h)Apoptotic Cells (%)
Annexin V/PIC2C120 (Control)24~5
0.524~25
1.024~45
TUNELRD0 (Control)48<5
0.848~30
Caspase-3 ActivityC2C120 (Control)24Baseline
0.524~3-fold increase
1.024~5-fold increase

Experimental Protocols

Detailed protocols for the key assays used to detect apoptosis in this compound-treated myoblast cells are provided below.

Cell Culture and this compound Treatment

Materials:

  • Myoblast cell line (e.g., C2C12, L6)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Protocol:

  • Culture myoblast cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A vehicle control (medium with the same concentration of solvent) should also be prepared.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48 hours).

  • Proceed with the desired apoptosis detection assay.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Treated and control cells

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Harvest the cells (both adherent and floating) by trypsinization or gentle scraping.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI staining solution.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (e.g., In Situ Cell Death Detection Kit)

  • Treated and control cells cultured on coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Protocol:

  • Wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells by incubating with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells twice with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).

  • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber in the dark.

  • Rinse the cells three times with PBS.

  • (Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes like caspase-3, -7, -8, and -9.

Materials:

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay or a fluorometric kit)

  • Treated and control cells in a 96-well plate

  • Luminometer or fluorescence plate reader

Protocol (using a generic fluorometric kit):

  • Seed cells in a 96-well plate and treat with this compound as described above.

  • Prepare the caspase substrate working solution according to the kit's instructions.

  • Add the caspase substrate working solution to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., for a caspase-3 substrate like DEVD-AMC, Ex/Em = 360/460 nm).

  • The fluorescence intensity is proportional to the caspase activity.

Visualizations

Maduramicin_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway Induction cluster_intrinsic Intrinsic Pathway Induction This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway This compound->Intrinsic PP5 ↓ Protein Phosphatase 5 (PP5) ROS->PP5 JNK ↑ JNK Activation PP5->JNK inhibition Apoptosis Apoptosis JNK->Apoptosis TRAIL ↑ TRAIL DR4 ↑ DR4 TRADD ↑ TRADD BAK ↑ BAK BAD ↑ BAD Caspase8 Caspase-8 Activation TRAIL->Caspase8 DR4->Caspase8 TRADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation BAK->Caspase9 BAD->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Caption: this compound-induced apoptotic signaling pathways in myoblast cells.

Apoptosis_Detection_Workflow start Myoblast Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest caspase Caspase Activity Assay treatment->caspase tunel TUNEL Assay treatment->tunel (on coverslips) annexin_pi Annexin V/PI Staining harvest->annexin_pi flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry annexin_results Early/Late Apoptosis Quantification flow_cytometry->annexin_results plate_reader Luminometer/Fluorometer Reading caspase->plate_reader caspase_results Caspase-3/7, 8, 9 Activity plate_reader->caspase_results microscopy Fluorescence Microscopy tunel->microscopy tunel_results DNA Fragmentation (Late Apoptosis) microscopy->tunel_results

Caption: Experimental workflow for detecting apoptosis in myoblasts.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating this compound-induced apoptosis in myoblast cells. By employing a combination of these assays, researchers can effectively characterize and quantify the apoptotic response, elucidate the underlying molecular mechanisms, and evaluate potential strategies to counteract this compound-induced myotoxicity. The use of multiple, complementary assays is recommended for comprehensive and reliable data.

References

Application Notes and Protocols for Maduramicin Residue Analysis in Poultry Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maduramicin is a polyether ionophore antibiotic widely used as a coccidiostat in the poultry industry to prevent and control coccidiosis.[1][2][3] Due to its potential toxicity, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for this compound in poultry products to ensure consumer safety.[4][5] This document provides detailed application notes and protocols for the analysis of this compound residues in poultry tissues using two common analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). These methods are essential for monitoring compliance with MRLs and ensuring the safety of poultry products.

Regulatory Context: Maximum Residue Limits (MRLs)

MRLs for this compound in poultry tissues vary by country and tissue type. It is crucial for analytical laboratories to be aware of the specific limits applicable in their region. A summary of MRLs from different regulatory bodies is presented in Table 1.

Table 1: Maximum Residue Limits (MRLs) for this compound in Poultry Tissues

TissueMRL (µg/kg)Regulatory Body/Country
Muscle100Canada
Muscle240United States
Liver500Canada
Liver720United States
Kidney1000Canada
Skin and Fat400Canada

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound residues. It is considered a confirmatory method due to its high specificity and accuracy.

Experimental Workflow for HPLC-MS/MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis cluster_quant Quantification Homogenization 1. Homogenization of Poultry Tissue Extraction 2. Extraction with Acetonitrile Homogenization->Extraction  Add solvent Centrifugation1 3. Centrifugation Extraction->Centrifugation1  Shake and sonicate LiquidPartition 4. Liquid-Liquid Partition Centrifugation1->LiquidPartition  Collect supernatant Evaporation 5. Evaporation of Supernatant LiquidPartition->Evaporation  Isolate organic phase Reconstitution 6. Reconstitution Evaporation->Reconstitution  Dry down HPLC 7. HPLC Separation Reconstitution->HPLC  Inject into system MSMS 8. MS/MS Detection HPLC->MSMS  Elution DataAnalysis 9. Data Analysis & Quantification MSMS->DataAnalysis  Acquire data

Caption: Workflow for this compound Analysis by HPLC-MS/MS.

Detailed Experimental Protocol: HPLC-MS/MS

1. Sample Preparation and Extraction

  • Weigh 2 g of homogenized poultry tissue (muscle, liver, or skin with fat) into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Homogenize the mixture using a high-speed blender for 1 minute.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Shake the tube on a horizontal shaker for 30 minutes.

  • Centrifuge the sample at 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

2. Sample Clean-up (Liquid-Liquid Partition)

  • To the collected supernatant, add 10 mL of n-hexane and vortex for 1 minute for defatting.

  • Centrifuge at 4000 x g for 5 minutes.

  • Discard the upper n-hexane layer.

  • Repeat the n-hexane wash.

  • Transfer the acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution

  • Reconstitute the dried extract in 1 mL of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-MS/MS Conditions

  • HPLC System: Waters Alliance 2695 or equivalent

  • Column: Luna C18 (or equivalent), 150 mm x 2.0 mm, 5 µm

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Micromass Quattro Micro triple-quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 939.36

  • Product Ions (m/z): 877.47 and 895.6

Method Validation Parameters for HPLC-MS/MS

The performance of the HPLC-MS/MS method should be validated to ensure reliable results. Key validation parameters from various studies are summarized in Table 2.

Table 2: Performance Characteristics of HPLC-MS/MS Methods for this compound Analysis

ParameterMuscleLiverFatReference
Limit of Detection (LOD) 0.3 µg/kg0.3 µg/kg0.3 µg/kg
0.08 ng/g (0.08 µg/kg)--
Limit of Quantification (LOQ) 0.8 µg/kg0.8 µg/kg0.8 µg/kg
0.28 ng/g (0.28 µg/kg)--
Recovery 84-97%85-106%72-120%
~90%~90%~90%
Precision (RSD) 3.7-7.9%< 13%< 13%

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective screening method for the detection of this compound residues. It is based on the specific binding of antibodies to this compound.

Experimental Workflow for ELISA Analysis

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Analysis Homogenization 1. Homogenization of Poultry Tissue Extraction 2. Extraction with Methanol/Water Homogenization->Extraction  Add solvent Centrifugation1 3. Centrifugation Extraction->Centrifugation1  Vortex Dilution 4. Dilution of Supernatant Centrifugation1->Dilution  Collect supernatant PlateAddition 5. Add Standards/Samples, HRP Conjugate, & Antibody to Wells Dilution->PlateAddition  Dilute Incubation1 6. Incubation PlateAddition->Incubation1 Washing1 7. Washing Incubation1->Washing1 SubstrateAddition 8. Add Substrate Washing1->SubstrateAddition Incubation2 9. Incubation (Color Development) SubstrateAddition->Incubation2 StopReaction 10. Stop Reaction Incubation2->StopReaction ReadAbsorbance 11. Read Absorbance at 450 nm StopReaction->ReadAbsorbance Quantification 12. Calculate Concentration ReadAbsorbance->Quantification

Caption: Workflow for this compound Analysis by ELISA.

Detailed Experimental Protocol: ELISA

This protocol is based on a competitive direct ELISA format.

1. Sample Preparation and Extraction

  • Weigh 1 g of homogenized poultry tissue into a centrifuge tube.

  • Add 4 mL of a methanol/water (80:20 v/v) solution.

  • Vortex for 5 minutes.

  • Centrifuge for 10 minutes at 3000 x g.

  • Dilute the supernatant 1:24 with the provided sample diluent. The final dilution factor is 120.

2. ELISA Procedure

  • Add 50 µL of the diluted standards and samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of the this compound-HRP conjugate solution to each well.

  • Add 50 µL of the rabbit anti-maduramicin antibody solution to each well.

  • Mix gently and incubate for 60 minutes at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 150 µL of TMB substrate solution to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using an ELISA plate reader within 15 minutes.

3. Data Analysis

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating from the standard curve.

  • Multiply the result by the dilution factor (e.g., 120) to obtain the final concentration in the tissue sample.

Method Validation Parameters for ELISA

ELISA kits provide a rapid screening tool. Their performance characteristics are summarized in Table 3.

Table 3: Performance Characteristics of ELISA Methods for this compound Analysis

ParameterTissue (General)SerumReference
Limit of Detection (LOD) ~0.02 ng/g (0.02 µg/kg)~0.02 ng/mL
Limit of Quantification (LOQ) 1.0 ng/g (1.0 µg/kg)1.0 ng/mL
~0.09 ng/mL (in extract)-
Cross-Reactivity High specificity for this compound, <0.1% for other ionophores-

Both HPLC-MS/MS and ELISA are effective methods for the analysis of this compound residues in poultry products. The choice of method depends on the specific requirements of the analysis. ELISA is a rapid and high-throughput screening tool, ideal for testing large numbers of samples. HPLC-MS/MS provides a more sensitive, specific, and confirmatory result, which is necessary for regulatory enforcement and in cases where positive screening results need to be confirmed. Proper method validation is essential to ensure the accuracy and reliability of the results obtained.

References

Application Notes and Protocols for the Use of Maduramicin in Combination with Other Anticoccidials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maduramicin, a potent ionophore anticoccidial, in combination with other anticoccidial agents for the control of coccidiosis in poultry. The strategic combination of anticoccidials is a key approach to enhance efficacy, broaden the spectrum of activity, and manage the development of drug resistance.

Introduction to this compound and Combination Therapy

This compound is a monovalent glycosidic ionophore antibiotic produced by Actinomadura yumaensis.[1] It exerts its anticoccidial effect by disrupting the ion gradients across the parasite's cell membrane.[2][3] While highly effective, the narrow therapeutic window of this compound and the potential for resistance development necessitate the exploration of combination therapies.[4][5] Combining this compound with synthetic chemical anticoccidials, which have different modes of action, can lead to synergistic effects, improved performance in broilers, and a more sustainable control of coccidiosis.

This compound in Combination with Nicarbazin

The combination of this compound and nicarbazin is a widely used strategy in broiler production for the prevention of coccidiosis. Nicarbazin is a synthetic chemical anticoccidial with an unknown mode of action that complements the ionophore activity of this compound. This combination has been shown to be effective against various Eimeria species, including E. tenella, E. acervulina, and E. maxima.

Efficacy and Synergism

Studies have demonstrated that the combination of this compound and nicarbazin provides synergistic anticoccidial effects, allowing for the use of lower concentrations of each component drug than when used alone. This leads to improved weight gain, feed conversion ratios, and reduced lesion scores in infected birds.

Table 1: Efficacy Data for this compound and Nicarbazin Combination in Broilers

Treatment GroupDosage (mg/kg feed)Body Weight Gain (g)Feed Conversion Ratio (FCR)Lesion Score (E. tenella)Oocyst Shedding (oocysts/g feces)Reference
Infected, Untreated Control-4502.103.55.5 x 10^5
This compound + Nicarbazin3.75 + 406501.651.01.2 x 10^4
Experimental Protocol: In Vivo Efficacy Study

This protocol outlines a typical in vivo study to evaluate the efficacy of a this compound and nicarbazin combination against an experimental Eimeria tenella infection in broiler chickens.

Objective: To assess the anticoccidial efficacy of a this compound and nicarbazin combination based on performance parameters, lesion scores, and oocyst shedding.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter and grower feed

  • This compound and nicarbazin premixes

  • Sporulated oocysts of Eimeria tenella

  • Cages with wire floors

  • McMaster counting chambers

Procedure:

  • Animal Allocation: Randomly allocate day-old chicks into treatment groups (e.g., Non-infected non-treated, Infected non-treated, Infected treated with this compound + Nicarbazin).

  • Housing: House the chicks in clean, disinfected cages with wire floors to prevent reinfection.

  • Diet: Provide ad libitum access to water and the respective experimental diets from day one.

  • Infection: At 14 days of age, orally inoculate each chick in the infected groups with a standardized dose of sporulated E. tenella oocysts (e.g., 100,000 oocysts/chick).

  • Data Collection:

    • Performance: Record body weight and feed intake weekly to calculate body weight gain and feed conversion ratio.

    • Mortality: Record daily mortality.

    • Lesion Scoring: At 7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.

    • Oocyst Shedding: From day 5 to day 9 post-infection, collect fecal samples from each group and determine the number of oocysts per gram of feces using the McMaster technique.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

experimental_workflow_in_vivo cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_data Data Collection & Analysis start Day-old broiler chicks allocation Randomly allocate to treatment groups start->allocation housing House in wire-floored cages allocation->housing diet Provide experimental diets housing->diet infection Day 14: Oral inoculation with E. tenella diet->infection treatment Continuous medication in feed infection->treatment performance Weekly: Body weight, Feed intake treatment->performance lesion Day 21: Cecal lesion scoring treatment->lesion oocyst Days 19-23: Fecal oocyst counting treatment->oocyst analysis Statistical Analysis performance->analysis lesion->analysis oocyst->analysis

In vivo efficacy testing workflow.

This compound in Combination with Diclazuril

The combination of this compound with diclazuril, a synthetic anticoccidial of the benzeneacetonitrile class, offers another effective approach to coccidiosis control. Diclazuril has a different mode of action, interfering with the parasite's life cycle, which complements the ionophorous activity of this compound.

Efficacy and Synergism

Research indicates that a combination of this compound and diclazuril demonstrates significant efficacy against mixed Eimeria species infections in broilers. This combination has been shown to improve growth performance, reduce oocyst shedding, and ameliorate intestinal lesions more effectively than monensin administered alone.

Table 2: Efficacy Data for this compound and Diclazuril Combination in Broilers

Treatment GroupDosage (mg/kg feed)Final Body Weight (g)Feed Conversion Ratio (FCR)Oocyst Count (x10^3/g)Reference
Infected, Untreated Control-18501.95250
This compound + Diclazuril5 + 2.521501.6050
Monensin10020001.75100
Experimental Protocol: In Vitro Sporozoite Invasion Assay

This protocol describes an in vitro method to assess the effect of this compound and diclazuril on the invasion of host cells by Eimeria sporozoites.

Objective: To determine the inhibitory effect of a this compound and diclazuril combination on sporozoite invasion of cultured cells.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Eimeria tenella sporozoites

  • This compound and diclazuril stock solutions

  • 96-well cell culture plates

  • Fluorescence microscope and reagents (e.g., DAPI)

Procedure:

  • Cell Culture: Seed MDBK cells in 96-well plates and grow to confluence.

  • Drug Preparation: Prepare serial dilutions of this compound, diclazuril, and their combination in cell culture medium.

  • Sporozoite Preparation: Excyst sporulated oocysts to release sporozoites and purify them.

  • Invasion Assay:

    • Remove the growth medium from the confluent MDBK cells.

    • Add the drug dilutions to the respective wells.

    • Add a standardized number of sporozoites to each well.

    • Incubate for 24 hours to allow for invasion.

  • Staining and Visualization:

    • Wash the cells to remove non-invaded sporozoites.

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescent dye (e.g., DAPI) to visualize the nuclei of both the host cells and intracellular sporozoites.

  • Quantification:

    • Count the number of invaded sporozoites and the total number of host cells in several fields of view for each well using a fluorescence microscope.

    • Calculate the percentage of invasion inhibition for each treatment compared to the untreated control.

  • Data Analysis: Determine the IC50 values for each drug and the combination to assess for synergistic, additive, or antagonistic effects.

signaling_pathway_anticoccidial_action cluster_ionophore Ionophore Action (this compound) cluster_chemical Chemical Action (Nicarbazin/Diclazuril) This compound This compound membrane Parasite Cell Membrane This compound->membrane ion_flux Disruption of Ion Gradients (Na+, K+) membrane->ion_flux osmotic Osmotic Imbalance ion_flux->osmotic death Parasite Death ion_flux->death Synergistic Effect osmotic->death chemical Nicarbazin / Diclazuril metabolism Interference with Metabolic Pathways chemical->metabolism lifecycle Inhibition of Life Cycle Stages metabolism->lifecycle lifecycle->death Synergistic Effect replication Reduced Replication lifecycle->replication replication->death

Modes of action for combination therapy.

This compound in Combination with Other Anticoccidials

While less documented in readily available literature, the principle of combining this compound with other chemical anticoccidials like decoquinate and robenidine follows the same logic of targeting different metabolic pathways of the Eimeria parasite to achieve a synergistic effect and combat resistance.

  • Decoquinate: This quinolone anticoccidial inhibits the mitochondrial respiration of the parasite.

  • Robenidine: The mode of action for this guanidine derivative is not fully understood but is known to be different from ionophores.

Further research is warranted to establish optimal dosage and efficacy for these specific combinations.

Resistance Management

The use of anticoccidial combinations is a cornerstone of resistance management programs. By employing drugs with different modes of action, the selection pressure for resistance to a single compound is reduced. Rotation programs, where different anticoccidial combinations are used in successive flocks, can also help to restore the sensitivity of Eimeria populations to certain drugs.

Safety and Toxicology

This compound has a narrow safety margin, and toxicity can be a concern. The combination with other anticoccidials should be carefully evaluated for any potential increase in toxicity. It is crucial to adhere to the recommended dosages and withdrawal periods to ensure the safety of the birds and to prevent drug residues in poultry products. Studies on the combination of this compound and nicarbazin have not shown significant adverse effects when used at recommended levels.

Disclaimer: These application notes and protocols are intended for research and informational purposes only. All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations. The dosages and application methods described are based on published scientific literature and may need to be optimized for specific conditions. Always consult with a veterinarian or a qualified professional before implementing any anticoccidial program.

References

Application Notes and Protocols for Maduramicin ELISA Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maduramicin is a potent polyether ionophore antibiotic widely used as a coccidiostat in the poultry industry to control coccidiosis.[1] Due to its toxicity at higher concentrations, monitoring its residue levels in animal-derived food products is crucial for food safety. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, high-throughput, and cost-effective method for the detection and quantification of this compound residues.

These application notes provide detailed protocols for the development of a competitive ELISA for this compound detection, including hapten synthesis, antibody production, and assay procedures for both direct and indirect competitive formats.

Principle of Competitive ELISA for this compound

The competitive ELISA is the most common format for detecting small molecules like this compound. In this assay, free this compound in the sample competes with a labeled this compound conjugate (e.g., this compound-HRP) or a coated this compound-protein conjugate for binding to a limited amount of anti-Maduramicin antibody. The signal generated is inversely proportional to the concentration of this compound in the sample. A lower signal indicates a higher concentration of this compound.

Key Experimental Workflows

Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein to become immunogenic.[2] This involves the synthesis of a hapten, a modified version of this compound with a reactive group for protein conjugation.

Hapten_Synthesis cluster_carrier Carrier Proteins cluster_conjugates Conjugates This compound This compound Hapten This compound Hapten (with reactive group) This compound->Hapten Chemical Modification Immunogen Immunogen (this compound-Protein Conjugate) Hapten->Immunogen Conjugation CoatingAntigen Coating Antigen (this compound-OVA Conjugate) Hapten->CoatingAntigen Conjugation CarrierProtein Carrier Protein (e.g., BSA, KLH) CarrierProtein->Immunogen

Caption: Workflow for Hapten Synthesis and Conjugation.

Antibody Production Workflow

Both polyclonal and monoclonal antibodies can be developed for a this compound ELISA. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.

Antibody_Production Immunogen This compound Immunogen Immunization Animal Immunization (e.g., Rabbit, Mouse) Immunogen->Immunization Serum_Collection Serum Collection (Polyclonal) Immunization->Serum_Collection Spleen_Cells Spleen Cell Isolation (Monoclonal) Immunization->Spleen_Cells Purification_pAb Polyclonal Antibody Purification Serum_Collection->Purification_pAb Hybridoma Hybridoma Production (Cell Fusion) Spleen_Cells->Hybridoma Screening Screening & Cloning Hybridoma->Screening Purification_mAb Monoclonal Antibody Production & Purification Screening->Purification_mAb pAb Anti-Maduramicin Polyclonal Antibodies Purification_pAb->pAb mAb Anti-Maduramicin Monoclonal Antibody Purification_mAb->mAb

Caption: General Workflow for Antibody Production.

Competitive ELISA Workflow

The following diagram illustrates the workflow for a direct competitive ELISA. An indirect format follows a similar principle but with an unlabeled primary antibody and a labeled secondary antibody.

Competitive_ELISA Coating Coat Plate with Capture Antibody Washing1 Wash Coating->Washing1 Blocking Block Non-specific Sites Washing1->Blocking Washing2 Wash Blocking->Washing2 Incubation Add Sample/Standard & This compound-HRP Conjugate Washing2->Incubation Washing3 Wash Incubation->Washing3 Substrate Add Substrate Washing3->Substrate Incubation2 Incubate Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Read Read Absorbance Stop->Read

Caption: Direct Competitive ELISA Workflow.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

Objective: To synthesize a this compound hapten and conjugate it to carrier proteins to produce an immunogen for antibody production and a coating antigen for the ELISA.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Protocol (Active Ester Method):

  • Hapten Activation:

    • Dissolve this compound in DMF to a final concentration of 10 mg/mL.

    • Add a 1.5-fold molar excess of both DCC and NHS to the this compound solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl group of this compound.

  • Protein Conjugation:

    • Dissolve BSA (for immunogen) or OVA (for coating antigen) in PBS (pH 7.4) to a concentration of 10 mg/mL.

    • Slowly add the activated this compound hapten solution to the protein solution with constant stirring. The molar ratio of hapten to protein should be optimized, but a starting point of 20:1 is recommended.[2]

    • Continue stirring the reaction at 4°C overnight.

  • Purification:

    • Dialyze the conjugate solution against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and reaction byproducts.

    • Determine the protein concentration and conjugation efficiency using methods such as the Bradford assay and MALDI-TOF mass spectrometry.

    • Store the purified immunogen and coating antigen at -20°C.

Antibody Production

Objective: To produce polyclonal or monoclonal antibodies against this compound.

A. Polyclonal Antibody Production (in Rabbits):

  • Immunization:

    • Emulsify the this compound-BSA immunogen with an equal volume of Freund's Complete Adjuvant (FCA) for the primary immunization.

    • Inject 1 mg of the immunogen emulsion subcutaneously at multiple sites on the back of a rabbit.[3]

    • Booster immunizations should be given every 3-4 weeks with the same amount of immunogen emulsified in Freund's Incomplete Adjuvant (FIA).

  • Titer Monitoring:

    • Collect blood samples from the ear vein 10-14 days after each booster immunization.

    • Determine the antibody titer using an indirect ELISA with the this compound-OVA coating antigen.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.

    • Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

    • Store the purified antibodies at -20°C.

B. Monoclonal Antibody Production (in Mice):

  • Immunization:

    • Immunize BALB/c mice with 100 µg of the this compound-BSA immunogen emulsified in FCA for the primary immunization, administered intraperitoneally.[4]

    • Provide booster injections with 50 µg of immunogen in FIA every 3 weeks.

  • Hybridoma Production:

    • After a final booster injection, harvest spleen cells from a mouse with a high antibody titer.

    • Fuse the spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).

    • Select for hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening and Cloning:

    • Screen the hybridoma supernatants for the presence of anti-Maduramicin antibodies using an indirect ELISA.

    • Clone positive hybridomas by limiting dilution to obtain monoclonal cell lines.

  • Antibody Production and Purification:

    • Expand the selected monoclonal hybridoma cell lines in vitro in cell culture or in vivo by inducing ascites in mice.

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A/G affinity chromatography.

Sample Preparation

A. Animal Feed Samples:

  • Weigh 1.0 g of ground feed into a 15 mL centrifuge tube.

  • Add 5 mL of acetone.

  • Vortex for 30 seconds and then mix on a rotator for 15-30 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Dilute the supernatant with sample diluent. A 1:24 dilution (e.g., 40 µL supernatant in 920 µL diluent) is a common starting point.

B. Poultry Tissue Samples (Muscle):

  • Homogenize 2.0 g of chicken muscle with 5 mL of 50% methanol.

  • Vortex for 5 minutes and then centrifuge.

  • Transfer the supernatant to a new tube.

  • Add 10 mL of n-hexane, mix, and centrifuge to remove lipids.

  • Discard the upper n-hexane layer.

  • Evaporate the methanol from the lower layer and reconstitute the residue in PBS.

ELISA Protocols

A. Direct Competitive ELISA:

  • Coat a 96-well microtiter plate with a goat anti-rabbit IgG antibody (or other suitable capture antibody) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate three times.

  • Add 50 µL of the prepared sample or this compound standard solutions to the wells.

  • Add 50 µL of this compound-HRP conjugate and 50 µL of the anti-Maduramicin polyclonal antibody solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Wash the plate four times.

  • Add 150 µL of TMB substrate solution and incubate for 20 minutes in the dark.

  • Add 100 µL of stop solution (e.g., 2 M H₂SO₄).

  • Read the absorbance at 450 nm.

B. Indirect Competitive ELISA:

  • Coat a 96-well microtiter plate with 100 µL/well of this compound-OVA conjugate (1 µg/mL in coating buffer) and incubate for 2 hours at 37°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with 2% casein in PBS for 2 hours at 37°C.

  • Wash the plate three times.

  • Add 50 µL of the prepared sample or this compound standard solutions and 50 µL of the anti-Maduramicin monoclonal antibody to each well.

  • Incubate for 30 minutes at 37°C.

  • Wash the plate three times.

  • Add 100 µL of HRP-conjugated goat anti-mouse IgG (secondary antibody) and incubate for 30 minutes at 37°C.

  • Wash the plate four times.

  • Add 100 µL of TMB substrate solution and incubate for 15 minutes at 37°C.

  • Add 50 µL of stop solution.

  • Read the absorbance at 450 nm.

Data Presentation

The performance of the developed this compound ELISA should be characterized by determining its sensitivity, specificity, and accuracy.

Table 1: Assay Performance Characteristics

ParameterDirect Competitive ELISAIndirect Competitive ELISAReference
Limit of Detection (LOD) ~0.02 ng/g in tissue6.31 ng/mL in chicken muscle
Limit of Quantification (LOQ) 1.0 ng/g in tissue-
IC₅₀ (50% Inhibitory Concentration) -15.43 ng/mL
Working Range 0.25 - 2.5 ppb5.41 - 43.99 ng/mL
Recovery (%) -72.93 - 89.51%

Table 2: Cross-Reactivity of the Anti-Maduramicin Antibody

CompoundCross-Reactivity (%)Reference
This compound 100
Monensin Minimal / <0.1%
Salinomycin Minimal / <0.1%
Narasin Minimal / <0.1%
Lasalocid Minimal / <0.1%

Note: Cross-reactivity is calculated as (IC₅₀ of this compound / IC₅₀ of competing compound) x 100%.

Conclusion

The development of a sensitive and specific ELISA for this compound is a critical tool for ensuring food safety and regulatory compliance. The protocols outlined in these application notes provide a comprehensive guide for researchers and professionals in the field. The choice between a direct and indirect competitive ELISA format will depend on the specific application, available reagents, and desired assay performance characteristics. Proper validation, including the determination of sensitivity, specificity, and accuracy, is essential before implementing the assay for routine screening of this compound residues.

References

Application Notes: Maduramicin in Rhabdomyosarcoma Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maduramicin is a polyether ionophore antibiotic derived from the bacterium Actinomadura yumaensis, primarily used in veterinary medicine as an anticoccidial agent.[1][2] Recent research has unveiled its potent anticancer properties, including its effects on rhabdomyosarcoma (RMS), the most common soft tissue sarcoma in children.[3][4] Studies utilizing human rhabdomyosarcoma cell lines, such as RD (embryonal) and Rh30 (alveolar), have demonstrated that this compound can inhibit cancer cell proliferation and induce programmed cell death, highlighting its potential as a novel therapeutic agent for this malignancy.[1]

Mechanism of Action in Rhabdomyosarcoma Cells

This compound exerts its anticancer effects on rhabdomyosarcoma cells through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis.

  • Inhibition of Cell Proliferation and Viability: this compound has been shown to inhibit the proliferation and reduce the viability of both RD and Rh30 rhabdomyosarcoma cells in a concentration-dependent manner.

  • Induction of G0/G1 Cell Cycle Arrest: The compound halts the progression of the cell cycle, causing an accumulation of RMS cells in the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. This compound downregulates the expression of cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and the phosphatase CDC25A. Concurrently, it upregulates the CDK inhibitors p21Cip1 and p27Kip1. This cascade of events leads to the hypophosphorylation of the Retinoblastoma protein (Rb), a critical step in enforcing the G0/G1 checkpoint.

  • Induction of Apoptosis: this compound triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

    • Extrinsic Pathway: this compound upregulates the expression of the death receptor DR4, its ligand TRAIL, and the adaptor protein TRADD, leading to the activation of caspase-8.

    • Intrinsic Pathway: The drug also increases the expression of pro-apoptotic Bcl-2 family proteins BAK and BAD, which facilitates the activation of caspase-9.

    • Common Pathway: Both pathways converge on the activation of the executioner caspase-3, which then cleaves essential cellular substrates, including poly ADP ribose polymerase (PARP), ultimately leading to apoptotic cell death.

    • Caspase-Independent Effects: There is evidence to suggest that this compound may also induce cell death through caspase-independent mechanisms, as a pan-caspase inhibitor only partially blocked its cytotoxic effects.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on rhabdomyosarcoma cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Proliferation and Viability

Cell Line Treatment Duration Effect Observed Citation
RD 24, 48, 72 hours Concentration-dependent inhibition of cell proliferation
Rh30 24, 48, 72 hours Concentration-dependent inhibition of cell proliferation
RD 24 hours Concentration-dependent increase in cell death

| Rh30 | 24 hours | Concentration-dependent increase in cell death | |

Table 2: Effect of this compound on Cell Cycle Distribution and Regulatory Proteins in RD Cells

Parameter Effect Mechanism Citation
Cell Cycle Phase Accumulation of cells in G0/G1 phase -
Protein Expression
Cyclin D1 Downregulated Inhibits G1/S transition
CDK4, CDK6 Downregulated Inhibits G1/S transition
CDC25A Downregulated Inhibits G1/S transition
p21Cip1, p27Kip1 Upregulated CDK inhibitors, block G1/S progression

| Phospho-Rb | Decreased | Prevents E2F release, halting cell cycle | |

Table 3: Effect of this compound on Apoptosis-Related Proteins in RD Cells

Pathway Protein Effect Mechanism Citation
Extrinsic TRAIL Upregulated Death ligand
DR4 Upregulated Death receptor
TRADD Upregulated Adaptor protein
Caspase-8 Activated Initiator caspase
Intrinsic BAK Upregulated Pro-apoptotic Bcl-2 family
BAD Upregulated Pro-apoptotic Bcl-2 family
Caspase-9 Activated Initiator caspase
Common Caspase-3 Activated Executioner caspase

| | PARP | Cleaved | Hallmark of apoptosis | |

Visualizations

Maduramicin_Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest (G0/G1) cluster_apoptosis Apoptosis Induction p21_p27 p21Cip1 / p27Kip1 Cyclin_CDK Cyclin D1 / CDK4 / CDK6 p21_p27->Cyclin_CDK pRb p-Rb (Phosphorylated) Cyclin_CDK->pRb Rb Rb (Hypophosphorylated) pRb->Rb dephosphorylation G1_Arrest G0/G1 Arrest Rb->G1_Arrest Extrinsic Extrinsic Pathway (TRAIL, DR4, TRADD) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (BAK, BAD) Casp9 Caspase-9 Intrinsic->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis This compound This compound This compound->p21_p27 Upregulates This compound->Cyclin_CDK Downregulates This compound->Extrinsic Upregulates This compound->Intrinsic Upregulates Experimental_Workflow_Diagram cluster_setup Experimental Setup cluster_assays Downstream Assays Culture 1. RMS Cell Culture (RD & Rh30 lines) Treatment 2. Treatment (Varying this compound Conc.) Culture->Treatment Prolif Cell Proliferation Assay (MTS / Trypan Blue) Treatment->Prolif Cycle Cell Cycle Analysis (PI Staining / Flow Cytometry) Treatment->Cycle Apop Apoptosis Assay (Annexin V / Flow Cytometry) Treatment->Apop Western Western Blot Analysis (Protein Expression) Treatment->Western

References

Application Notes and Protocols for Studying the Ionophore Effects of Maduramicin on Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maduramicin is a glycoside polyether ionophore antibiotic that acts as an anticoccidial agent in poultry. Its mechanism of action involves the transport of monovalent cations across biological membranes, leading to a disruption of cellular ion homeostasis and subsequent cell death in the target organism. This property also makes it a valuable tool for in vitro studies on the effects of ionophore-induced changes in membrane potential. These application notes provide detailed protocols for utilizing this compound to study its effects on both plasma and mitochondrial membrane potential, along with expected outcomes and data presentation formats.

Introduction to this compound's Ionophoretic Activity

This compound functions by forming a lipid-soluble complex with monovalent cations, showing a higher affinity for potassium (K+) than sodium (Na+). This complex can then diffuse across the lipid bilayer of cell membranes, effectively acting as an ion shuttle. This process disrupts the carefully maintained electrochemical gradients of these ions, which are essential for numerous cellular functions, most notably the maintenance of the resting membrane potential. The influx of Na+ and efflux of K+ leads to a depolarization of the plasma membrane. This compound's activity extends to intracellular membranes, where it can disrupt the mitochondrial membrane potential, impacting cellular respiration and triggering apoptotic pathways.

Key Applications in Research

  • Inducing Controlled Membrane Depolarization: this compound can be used to controllably depolarize cells to study the function of voltage-dependent channels and transporters.

  • Investigating Ion Gradient-Dependent Processes: It serves as a tool to probe the role of Na+ and K+ gradients in cellular processes such as pH regulation, nutrient transport, and cell volume control.

  • Studying Mechanisms of Cell Death: Its cytotoxic properties allow for the investigation of signaling cascades initiated by the loss of ion homeostasis and membrane potential, including pathways leading to apoptosis and necrosis.

  • High-Throughput Screening: this compound can be employed as a positive control in screening assays designed to identify novel ion channel modulators or cytoprotective agents.

Quantitative Data on this compound's Effects

The following tables present a summary of quantitative data related to the cytotoxic effects of this compound, which are a downstream consequence of its ionophoric activity.

Table 1: Dose-Dependent Effect of this compound on Cell Viability in H9c2 Cells

This compound Concentration (µg/mL)Treatment Duration (hours)Cell Viability (% of Control)
0.057289.4%
0.57270.9%
0.5 - 1.048~50% (IC50)
1.04844.0%

Table 2: this compound-Induced Apoptosis and Necrosis in H9c2 Cells after 72 hours

This compound Concentration (µg/mL)Viable Cells (%)Apoptotic & Necrotic Cells (%)
0 (Control)95.4%4.6%
0.0589.4%10.6%
0.570.9%29.1%

Experimental Protocols

Protocol 1: Measuring Plasma Membrane Potential Changes Using a Potentiometric Fluorescent Dye

This protocol details the use of a voltage-sensitive dye to monitor changes in the plasma membrane potential following treatment with this compound. Anionic dyes like DiBAC4(3) enter depolarized cells and exhibit increased fluorescence upon binding to intracellular proteins.

Materials:

  • Target cells (e.g., H9c2, C2C12)

  • Standard cell culture medium

  • Black, clear-bottom 96-well plates

  • This compound (stock solution in DMSO)

  • DiBAC4(3) (or similar anionic potentiometric dye)

  • Phosphate-Buffered Saline (PBS)

  • High Potassium (K+) buffer for positive control (e.g., 140 mM KCl)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Seed cells in a 96-well plate to achieve 70-80% confluency for the experiment.

  • Dye Loading: a. Remove culture medium and wash cells once with warm PBS. b. Add 100 µL of the potentiometric dye solution (e.g., 1-5 µM DiBAC4(3) in PBS) to each well. c. Incubate for 30 minutes at 37°C, protected from light.

  • Baseline Reading: Measure the baseline fluorescence using a plate reader (for DiBAC4(3), Ex/Em ≈ 490/516 nm).

  • Treatment: a. Prepare 2x concentrations of this compound in the dye solution. b. Add 100 µL of the 2x this compound solution to the wells. Use dye solution with vehicle (DMSO) as a negative control and high K+ buffer as a positive control for depolarization.

  • Kinetic Measurement: Immediately begin recording fluorescence intensity every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis: Normalize the fluorescence of treated wells to the baseline reading. An increase in fluorescence intensity indicates membrane depolarization.

Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), a cationic dye that accumulates in mitochondria with high membrane potential. A loss of ΔΨm is indicated by a decrease in TMRE fluorescence.

Materials:

  • Target cells

  • Culture medium

  • Black, clear-bottom 96-well plates

  • This compound (stock in DMSO)

  • TMRE (stock in DMSO)

  • CCCP (carbonyl cyanide 3-chlorophenylhydrazone) - positive control for mitochondrial uncoupling

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat cells with various concentrations of this compound for the desired time (e.g., 4, 12, 24 hours). Include a vehicle control.

  • Dye Loading: a. For the final 30 minutes of treatment, add TMRE to each well to a final concentration of 100-200 nM. b. For positive control wells, add CCCP (e.g., 50 µM) along with TMRE. c. Incubate for 30 minutes at 37°C.

  • Measurement: a. Gently wash cells twice with warm PBS. b. Add 100 µL of fresh PBS to each well. c. Measure fluorescence (for TMRE, Ex/Em ≈ 549/575 nm).

  • Data Analysis: Express the fluorescence intensity of treated cells as a percentage of the vehicle control. A decrease in fluorescence signifies a loss of mitochondrial membrane potential.

Visualizations: Signaling Pathways and Workflows

signaling_pathway This compound This compound Ion_Flux ↑ Na+ Influx ↓ K+ Efflux This compound->Ion_Flux Ionophore Activity Mitochondria Mitochondrial Stress (Loss of ΔΨm) This compound->Mitochondria Direct Effect Membrane Plasma Membrane Depolarization Membrane Depolarization Ion_Flux->Depolarization ROS_Production ↑ Reactive Oxygen Species (ROS) Depolarization->ROS_Production ROS_Production->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Signaling pathway of this compound's ionophoric effect.

experimental_workflow A Seed Cells in Microplate B Treat with this compound Concentrations A->B C Load with Potentiometric Dye (e.g., DiBAC4(3) or TMRE) B->C D Acquire Fluorescence Data (Plate Reader or Microscope) C->D E Analyze Data: Normalize to Control D->E F Generate Dose-Response Curves E->F

Caption: Experimental workflow for assessing ionophore effects.

Troubleshooting & Optimization

Overcoming Maduramicin's poor water solubility in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Maduramicin. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you overcome the challenges associated with this compound's poor water solubility in your research experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous solutions?

This compound is a large, lipophilic polyether ionophore antibiotic.[1][2] Its chemical structure contains numerous nonpolar hydrocarbon regions and ether linkages, making it inherently hydrophobic. While it possesses a carboxylic acid group, the overall molecule has limited ability to form favorable interactions with water molecules, leading to its poor aqueous solubility.[1][3]

Q2: What are the recommended organic solvents for preparing a this compound stock solution?

This compound is soluble in several organic solvents. The most commonly recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO), ethanol, methanol, and N,N-Dimethylformamide (DMF).[3]

Q3: I observed a precipitate after diluting my this compound stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What happened and what should I do?

This is a common issue known as "precipitation upon dilution." When the concentrated organic stock solution is added to an aqueous medium, the solvent environment changes drastically. The organic solvent disperses, and the poorly water-soluble this compound crashes out of the solution, forming a precipitate.

  • Immediate Action: If your experiment allows, try to re-solubilize the precipitate by gentle warming and/or sonication. However, it is often best to prepare a fresh solution.

  • Preventative Measures: To avoid this, it is crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously. Pre-diluting the stock in a smaller volume of the final medium before adding it to the bulk volume can also help. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid both precipitation and solvent-induced toxicity in biological assays.

Q4: What is this compound ammonium, and is it more water-soluble?

This compound ammonium is the ammonium salt form of this compound. It is created by reacting the acidic carboxylic acid group on the this compound molecule with ammonium hydroxide. While salt formation is a common strategy to increase the aqueous solubility of acidic or basic drugs, this compound ammonium is still considered to have limited water solubility and is often described as insoluble in water but soluble in most organic solvents. Its primary use is in veterinary formulations.

Q5: Are there advanced methods to improve this compound's solubility for research?

Yes, several advanced formulation strategies can enhance the solubility and delivery of this compound. One promising approach is the use of nanostructured lipid carriers (NLCs). These are lipid-based nanoparticles that can encapsulate hydrophobic drugs like this compound, improving their stability and dispersibility in aqueous environments for administration, such as in drinking water for animal studies. Other general techniques for poorly soluble drugs include the use of co-solvents, surfactants, and solid dispersions.

Troubleshooting Guide: Overcoming Precipitation

This guide addresses the most frequent issue encountered when working with this compound: precipitation in aqueous experimental setups.

ProblemProbable CauseRecommended Solution
Precipitate forms immediately upon adding stock solution to buffer or media. Solvent Shock: Rapid change from a high-concentration organic solvent to an aqueous environment causes the drug to crash out of solution.1. Lower Final Concentration: Ensure the final concentration of this compound is below its solubility limit in the final medium. 2. Slow Addition & Mixing: Add the stock solution dropwise into the vortex of the vigorously stirring aqueous solution. 3. Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of the complete medium.
Solution is initially clear but becomes cloudy or forms a precipitate over time during incubation. Thermodynamic Instability: The prepared solution is supersaturated and thermodynamically unstable. Temperature changes (e.g., moving from room temperature to 37°C) can decrease solubility. Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.1. Prepare Freshly: Make working solutions immediately before use. Avoid storing diluted aqueous solutions. 2. Check for pH Changes: Ensure the addition of your stock solution does not significantly alter the pH of the medium. 3. Reduce Serum: If the experimental design permits, temporarily reduce the serum concentration or use serum-free medium for the treatment period.
Inconsistent or non-reproducible experimental results. Incomplete Solubilization or Micro-precipitation: The drug may not be fully dissolved, or micro-precipitates may be present, leading to inconsistent effective concentrations.1. Inspect Stock Solution: Always visually inspect your stock solution for any signs of precipitation before use. If crystals are present, warm and sonicate to redissolve. 2. Use Filtration (with caution): For non-biological assays, filtering the final working solution through a 0.22 µm filter can remove precipitates, but this may also lower the actual drug concentration. 3. Use a Co-solvent System: For more demanding applications like in vivo studies, consider a co-solvent formulation.

Quantitative Data & Formulations

This compound Solubility Profile
SolventSolubilityReference(s)
WaterLimited / Insoluble
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
EthanolSoluble
N,N-Dimethylformamide (DMF)Soluble
ChloroformSoluble
Benzyl AlcoholSoluble
Ethyl AcetateSoluble
Formulation for Enhanced Solubility (In Vivo/In Vitro)

This formulation uses a co-solvent system to create a clear solution suitable for administration. The final concentration of each component should be optimized for the specific experimental model to ensure tolerability.

ComponentVolumetric Ratio (%)PurposeReference(s)
DMSO10%Primary Solvent
PEG30040%Co-solvent / Solubilizer
Tween-805%Surfactant / Stabilizer
Saline (0.9% NaCl)45%Vehicle / Aqueous Base
Resulting Solubility ≥ 1.67 mg/mL Clear Solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: this compound has a molecular weight of 917.1 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 917.1 g/mol * 1000 mg/g = 9.171 mg

  • Weighing: Carefully weigh out approximately 9.2 mg of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is adapted from a known formulation to enhance this compound's solubility for administration.

  • Prepare Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 16.7 mg/mL).

  • Solvent Mixture Preparation: In a sterile conical tube, prepare the vehicle by mixing the solvents in the correct order. For 1 mL of final solution:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the this compound-DMSO stock solution. Mix well.

    • Add 50 µL of Tween-80. Mix well.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Final Mixing: Vortex the final solution thoroughly until it is a clear, homogenous solution.

  • Administration: Use the freshly prepared working solution promptly for your experiment.

Visualizations

Experimental & Logical Workflows

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store dilute Dilute Stock into Aqueous Medium (e.g., Media, PBS) store->dilute observe Observe for Precipitate dilute->observe clear Solution is Clear Proceed with Experiment observe->clear No precipitate Precipitate Forms observe->precipitate Yes action Immediate Action: - Use Fresh Stock - Slow Addition while Vortexing - Stepwise Dilution precipitate->action prevent Preventative Measures: - Prepare Freshly Before Use - Keep Final DMSO < 0.5% - Consider Co-Solvent Formulation action->prevent re_attempt Re-attempt Dilution action->re_attempt re_attempt->dilute

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

Signaling Pathway

G Mad This compound ROS ↑ Reactive Oxygen Species (ROS) Mad->ROS PTEN ↑ PTEN (activated) ROS->PTEN activates Akt ↓ Akt (inactivated) PTEN->Akt inhibits Erk ↓ Erk1/2 (inactivated) Akt->Erk activates Apoptosis Cell Death (Apoptosis) Erk->Apoptosis inhibits

Caption: this compound-induced cardiotoxicity via the ROS-PTEN-Akt-Erk1/2 pathway.

References

Technical Support Center: Addressing Maduramicin Resistance in Eimeria Field Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on maduramicin resistance in Eimeria field isolates.

Frequently Asked Questions (FAQs)

Q1: We are observing a loss of this compound efficacy in our poultry flocks. How can we confirm if this is due to drug resistance in Eimeria?

A1: The definitive method to confirm this compound resistance is through a controlled in vivo study called an Anticoccidial Sensitivity Test (AST). This test compares the efficacy of this compound in birds infected with your field isolate to its efficacy in birds infected with a known drug-sensitive strain. Key parameters to measure include lesion scores, oocyst output, weight gain, and feed conversion ratio. A significant reduction in efficacy against the field isolate compared to the sensitive strain indicates resistance.[1][2][3]

Q2: What are the known molecular mechanisms of resistance to this compound in Eimeria?

A2: this compound is an ionophore that disrupts the ion gradients across the parasite's cell membrane.[4][5] Resistance can develop through several mechanisms, including:

  • Altered drug uptake: Resistant parasites may have reduced permeability to the drug, preventing it from reaching its target.

  • Differential gene expression: Studies have identified several genes that are differentially expressed in this compound-resistant Eimeria tenella strains. Upregulation of genes like ATPase EtASNA1 and ribosomal protein L27 (EtRPL27), and differential expression of enolase 2 (EtENO2) and phosphoglycerate kinase (EtPGK) have been associated with resistance. These proteins may be involved in cellular repair, transport, or metabolic pathways that help the parasite survive in the presence of the drug.

Q3: Is cross-resistance to other ionophores common in this compound-resistant isolates?

A3: Yes, cross-resistance between this compound and other ionophores like monensin and salinomycin is a frequently observed phenomenon in field isolates. If you have confirmed this compound resistance, it is advisable to test for sensitivity to other ionophores as well.

Q4: Can we perform in vitro assays to test for this compound resistance?

A4: While in vivo ASTs are the gold standard, in vitro assays can be used as a pre-screening tool. These assays typically involve infecting cell cultures (e.g., Madin-Darby Bovine Kidney - MDBK cells) with Eimeria sporozoites and then measuring parasite invasion and development in the presence of varying concentrations of this compound. However, in vitro results should always be validated with in vivo studies, as they may not fully replicate the complex host-parasite interactions.

Q5: Are there any molecular markers we can use for the rapid detection of this compound resistance?

A5: Research has identified potential molecular markers, such as the upregulation of EtRPL27 and EtENO2 gene expression in resistant strains of E. tenella. You can use quantitative real-time PCR (qRT-PCR) to compare the expression levels of these genes in your field isolates to a sensitive reference strain. While promising, these markers may not be universally applicable to all Eimeria species and should be used in conjunction with phenotypic testing.

Troubleshooting Guides

Problem 1: High variability in lesion scores during Anticoccidial Sensitivity Tests (ASTs).
Possible Cause Troubleshooting Step
Inconsistent infection doseEnsure a standardized and validated method for oocyst enumeration (e.g., McMaster technique) is used to prepare the inoculum. The dose should be sufficient to cause consistent lesions (score of 2-3 on a 0-4 scale) without high mortality in the infected, unmedicated control group.
Improper bird handling and stressMinimize stress during bird handling, inoculation, and observation. Ensure uniform housing conditions, including temperature, humidity, and lighting.
Genetic variability in the hostUse a uniform strain of birds (e.g., specific-pathogen-free broilers) for all experimental groups to minimize host-related variations in susceptibility.
Subjectivity in lesion scoringHave two independent and blinded observers score the lesions according to a standardized method (e.g., Johnson and Reid, 1970). Provide training and calibration exercises for the scorers before the study.
Problem 2: Failure to amplify target genes in qRT-PCR for molecular marker analysis.
Possible Cause Troubleshooting Step
Poor RNA qualityUse a robust RNA extraction protocol specifically designed for Eimeria oocysts or sporozoites. Assess RNA integrity using a bioanalyzer before proceeding with cDNA synthesis.
Inefficient reverse transcriptionOptimize the reverse transcription reaction by testing different enzyme concentrations and incubation times. Use a high-quality reverse transcriptase.
Primer/probe design issuesVerify primer specificity using BLAST and ensure they span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve.
Presence of PCR inhibitorsInclude a positive control with a known template to check for PCR inhibition. If inhibition is suspected, dilute the cDNA template or use a cleanup kit.

Quantitative Data Summary

Table 1: Prevalence of this compound Resistance in Eimeria Field Isolates from Various Studies

Region/Country Number of Isolates Tested Percentage of Resistant Isolates (%) Reference
North Germany1070% (partial or complete resistance)
The Netherlands (1996)425% (resistance in E. acervulina)
Bangladesh7 (E. tenella)Showed limited efficacy to partial resistance
Pakistan3 (E. tenella)One isolate showed multiple resistance to salinomycin and this compound
BrazilNot specifiedResistance observed in E. acervulina and E. maxima

Table 2: Efficacy of this compound Against Tolerant Eimeria Field Isolates in Broilers

Treatment Group This compound Dose (ppm) Reduction in Lesion Scores (%) Improvement in Weight Gain (%) Reference
Infected, Unmedicated000
Infected, Medicated5-7Significant reductionSignificant improvement
Infected, Medicated5Improved performance, less severe intestinal damageImproved performance
Infected, Medicated6Improved performance, less severe intestinal damageImproved performance

Experimental Protocols

Anticoccidial Sensitivity Test (AST) - In Vivo

This protocol is designed to assess the sensitivity of an Eimeria field isolate to this compound.

a. Parasite Isolate Preparation:

  • Collect fecal samples containing oocysts from the flock .

  • Propagate the field isolate by infecting a small group of coccidia-free chickens to obtain a sufficient number of oocysts for the study.

  • Purify and sporulate the oocysts using standard laboratory procedures (e.g., potassium dichromate solution).

  • Enumerate the sporulated oocysts to prepare a standardized inoculum.

b. Experimental Animals and Housing:

  • Use coccidia-free broiler chickens, approximately 10-14 days old.

  • House the birds in clean, disinfected battery cages with wire floors to prevent reinfection.

  • Randomly allocate birds to different treatment groups (see table below), with at least 10 birds per group.

c. Treatment Groups and Diet:

  • Provide a basal diet free of any anticoccidial drugs.

  • For medicated groups, mix this compound into the basal diet at the desired concentration (e.g., 5 ppm).

  • Start the respective diets 2 days before infection and continue for the duration of the experiment.

Group Infection Status Medication
1UninfectedNone
2InfectedNone
3InfectedThis compound
4Infected (with sensitive strain)None
5Infected (with sensitive strain)This compound

d. Infection and Data Collection:

  • On day 0, infect each bird in the infected groups orally with a predetermined dose of sporulated oocysts.

  • Record body weight and feed intake for each group at the start and end of the experiment.

  • From day 5 to day 8 post-infection, collect feces from each group to determine oocyst output (oocysts per gram of feces).

  • On day 6 or 7 post-infection, euthanize a subset of birds from each group to perform intestinal lesion scoring based on the Johnson and Reid (1970) method.

e. Data Analysis:

  • Calculate the Anticoccidial Index (ACI) or Percent Optimum Anticoccidial Activity (POAA) to classify the isolate as sensitive, partially resistant, or resistant.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of a potential resistance marker gene (e.g., EtRPL27).

a. RNA Extraction:

  • Collect sporulated oocysts from both the field isolate and a known this compound-sensitive strain.

  • Excyst the sporozoites from the oocysts.

  • Extract total RNA from the sporozoites using a suitable kit (e.g., TRIzol reagent) following the manufacturer's instructions.

b. cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) or random primers.

c. qRT-PCR:

  • Design primers specific to the target gene (e.g., EtRPL27) and a reference gene (e.g., 18S rRNA).

  • Prepare the qRT-PCR reaction mix containing SYBR Green or a specific probe, primers, and cDNA template.

  • Perform the qRT-PCR using a standard thermal cycling protocol.

  • Analyze the results using the 2-ΔΔCt method to determine the relative expression of the target gene in the field isolate compared to the sensitive strain.

Visualizations

Experimental_Workflow_AST cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase oocyst_collection 1. Collect Oocysts (Field Isolate) propagation 2. Propagate Isolate in Coccidia-Free Birds oocyst_collection->propagation purification 3. Purify & Sporulate Oocysts propagation->purification inoculum_prep 4. Prepare Standardized Inoculum purification->inoculum_prep infection 7. Infect Birds with Standardized Dose inoculum_prep->infection bird_allocation 5. Allocate Birds to Treatment Groups diet_admin 6. Administer Medicated/ Non-Medicated Diets bird_allocation->diet_admin diet_admin->infection data_collection 8. Collect Data (Weight, FCR, Oocysts) infection->data_collection lesion_scoring 9. Euthanize & Score Intestinal Lesions infection->lesion_scoring data_analysis 10. Calculate ACI/POAA & Classify Resistance data_collection->data_analysis lesion_scoring->data_analysis

Caption: Workflow for Anticoccidial Sensitivity Testing (AST).

Resistance_Mechanism_Pathway cluster_resistance Resistance Mechanisms This compound This compound membrane Parasite Membrane This compound->membrane Targets ion_imbalance Ion Imbalance (Na+/K+) membrane->ion_imbalance Disrupts cell_death Parasite Death ion_imbalance->cell_death Leads to reduced_uptake Reduced Drug Uptake reduced_uptake->membrane Blocks gene_expression Differential Gene Expression (e.g., EtRPL27, EtENO2) altered_pathways Altered Metabolic/ Transport Pathways gene_expression->altered_pathways Leads to altered_pathways->ion_imbalance Counteracts

Caption: this compound action and resistance mechanisms in Eimeria.

References

Instability of Maduramicin in certain experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Maduramicin under various experimental conditions. The information is intended to help researchers anticipate and address potential challenges in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The main factors influencing this compound's stability are temperature, pH, and light exposure. It is particularly susceptible to degradation at elevated temperatures and in certain pH conditions.

Q2: What is the recommended storage temperature for this compound and its solutions?

A2: For long-term storage of this compound powder, -20°C is recommended. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] For short-term storage of samples during analysis, refrigeration at 4°C is preferable to freezing at -10°C, as some degradation has been observed at -10°C.[2] this compound in feed and premixes is unstable at room temperature and 37°C, with approximately 10% degradation observed at 4°C after four months.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

A4: this compound does not exhibit significant absorbance between 290 and 750 nm, suggesting it may not be highly susceptible to photodegradation by visible and near-UV light. However, as a precautionary measure, it is always recommended to protect this compound solutions from direct light exposure, especially during long-term experiments or when using photodiode array detectors for analysis.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in my experiments.

This could be due to degradation of the compound during storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your this compound stock, both solid and in solution, has been stored at the recommended temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Check Solution Age: Use freshly prepared solutions whenever possible. If using older stock solutions, consider re-qualifying their concentration.

  • Evaluate Experimental Conditions:

    • Temperature: Are your experiments conducted at elevated temperatures for extended periods? If so, this could be a source of degradation. Consider running a control sample at a lower temperature to assess the impact.

    • pH of Media: Check the pH of your experimental buffers or media. If you are working at a pH outside the optimal range for this compound, this could be causing degradation.

    • Light Exposure: While less likely to be the primary cause, ensure your experimental setup is not exposing the this compound solution to intense, direct light for prolonged durations.

Workflow for Investigating Potency Issues:

G start Inconsistent Potency Observed storage Verify Storage Conditions (-20°C or -80°C) start->storage solution_age Check Age of Stock Solution storage->solution_age Storage OK prepare_fresh Prepare Fresh Stock Solution storage->prepare_fresh Improper Storage experimental_conditions Evaluate Experimental Conditions (Temp, pH, Light) solution_age->experimental_conditions Solution is fresh solution_age->prepare_fresh Solution is old requalify Re-qualify Stock Solution (e.g., by HPLC) experimental_conditions->requalify Conditions seem appropriate modify_protocol Modify Experimental Protocol (e.g., lower temp, adjust pH) experimental_conditions->modify_protocol Conditions are harsh requalify->prepare_fresh Potency is low requalify->modify_protocol Potency is OK end Problem Resolved prepare_fresh->end modify_protocol->end

Caption: Troubleshooting workflow for inconsistent this compound potency.

Issue 2: Appearance of unknown peaks in my chromatogram when analyzing this compound.

The presence of extra peaks often indicates the formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing your this compound sample to harsh conditions to accelerate degradation.

  • Analyze Stressed Samples: Analyze the stressed samples using your chromatographic method. If the unknown peaks increase in size or new peaks appear that correspond to the ones in your experimental samples, it is highly likely they are degradation products.

  • Identify the Stressor: By comparing the chromatograms from different stress conditions (acid, base, heat, oxidation, light), you can infer the likely cause of degradation in your experiment.

Logical Diagram for Peak Identification:

G start Unknown Peaks in Chromatogram forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Oxidation, Light) start->forced_degradation analyze_stressed Analyze Stressed Samples by HPLC/LC-MS forced_degradation->analyze_stressed compare_chromatograms Compare Chromatograms of Stressed and Experimental Samples analyze_stressed->compare_chromatograms peaks_match Peaks Match compare_chromatograms->peaks_match Yes peaks_no_match Peaks Do Not Match compare_chromatograms->peaks_no_match No identify_source Identify Source of Stress in Experiment peaks_match->identify_source other_source Investigate Other Sources (e.g., contamination, matrix effects) peaks_no_match->other_source

Caption: Logical diagram for identifying the source of unknown peaks.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Half-life of this compound in Chicken Excreta

TemperatureHalf-life (days)
28°C53 - 55
37°C39 - 41

Data from a study on the stability of this compound in unextracted chicken manure.[4]

Table 2: Stability of this compound in Feed Premixes

TemperatureObservation
Room TemperatureUnstable
37°CUnstable
4°C~10% degradation after 4 months

Data from a collaborative study on the determination of this compound in feedingstuffs and premixes.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is a general guideline for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for 48 hours. For solid-state thermal stress, place this compound powder in an oven at 80°C for 48 hours.

  • Photostability: Expose an aliquot of the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2).

Experimental Workflow for Forced Degradation:

G start Prepare this compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (80°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end Evaluate Degradation Profile analysis->end

Caption: General workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for this compound. Method optimization may be required based on your specific instrumentation and experimental needs.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point. For example:

    • Start with 70% acetonitrile / 30% water (0.1% formic acid).

    • Increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound has no strong UV chromophore, detection can be challenging. Derivatization or use of a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is often necessary for sensitive detection. If using UV, monitoring at a low wavelength (e.g., 210-220 nm) might be possible, but with lower sensitivity and selectivity.

  • Injection Volume: 20 µL.

Method Validation: To ensure the method is stability-indicating, it should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The method should be able to resolve the this compound peak from any degradation products, impurities, and matrix components. This is typically demonstrated using the results from the forced degradation study.

  • Linearity: The method should provide a linear response over a range of this compound concentrations.

  • Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: The method should be unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

References

Technical Support Center: Off-Target Effects of Maduramicin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Maduramicin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyether ionophore antibiotic produced by the bacterium Actinomadura yumaensis.[1][2] It is primarily used as an anticoccidial agent in the poultry industry.[1][3][4] Its main mechanism of action involves forming lipophilic complexes with monovalent cations, like Na+ and K+, and transporting them across cell membranes. This disrupts the ionic equilibrium, leading to osmotic stress and cell death in protozoa.

Q2: What are the common off-target effects of this compound observed in mammalian cell cultures?

In mammalian cell cultures, this compound is known to cause a range of off-target effects, primarily cytotoxicity, including:

  • Inhibition of cell proliferation: this compound can halt the growth of cells in a concentration-dependent manner.

  • Induction of apoptosis (programmed cell death): It can trigger both intrinsic and extrinsic apoptotic pathways.

  • Induction of necrosis: At higher concentrations or with prolonged exposure, this compound can cause necrotic cell death.

  • Cell cycle arrest: It can cause cells to accumulate in the G0/G1 phase of the cell cycle.

  • Cardiotoxicity: this compound has been shown to be toxic to myocardial cells.

  • Myotoxicity: It also exhibits toxicity towards skeletal muscle cells.

Q3: Which cell lines are particularly sensitive to this compound's off-target effects?

Based on published studies, the following cell lines have demonstrated sensitivity to this compound:

  • H9c2: Rat cardiac myoblasts.

  • HL-1: Mouse cardiac muscle cells.

  • C2C12: Mouse myoblasts.

  • RD and Rh30: Human rhabdomyosarcoma cells.

Q4: What signaling pathways are known to be affected by this compound's off-target activity?

This compound has been shown to modulate several key signaling pathways, leading to its cytotoxic effects:

  • ERK1/2 Pathway: this compound inhibits the phosphorylation of ERK1/2, a critical regulator of cell survival and proliferation.

  • PP2A Pathway: It can activate Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates ERK1/2.

  • PTEN/Akt Pathway: this compound can induce the production of reactive oxygen species (ROS), which activates PTEN, a tumor suppressor that negatively regulates the pro-survival Akt pathway.

  • Apoptosis Pathways: It can upregulate components of both the extrinsic (TRAIL, DR4, TRADD) and intrinsic (BAK, BAD) apoptosis pathways.

  • Cell Cycle Regulation: this compound can downregulate key cell cycle proteins like cyclin D1, CDK4, and CDK6, and upregulate CDK inhibitors like p21Cip1 and p27Kip1.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with this compound.

Problem Possible Cause Recommended Solution
Unexpectedly high cell death at low this compound concentrations. High sensitivity of the cell line: Some cell lines are inherently more sensitive to ionophores.Perform a dose-response curve: Start with a very low concentration range (e.g., 0.01 - 1 µg/mL) to determine the IC50 for your specific cell line.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.Use a low concentration of the solvent: Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity.Test for mycoplasma contamination: Regularly screen your cell cultures. If contaminated, discard the culture and start with a fresh, clean stock.
Inconsistent results between experiments. Variability in this compound stock solution: Improper storage or repeated freeze-thaw cycles can degrade the compound.Prepare fresh stock solutions: Aliquot the stock solution after preparation and store at -20°C to avoid repeated freeze-thawing.
Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.Use low-passage cells: Maintain a cell bank of low-passage cells and thaw a new vial when cells reach a certain passage limit.
Cells are detaching from the culture plate. Excessive cell death: High concentrations of this compound are causing widespread apoptosis and necrosis.Lower the this compound concentration: Refer to your dose-response curve and use a concentration that induces the desired effect without causing massive cell detachment.
Over-trypsinization: Prolonged exposure to trypsin during passaging can damage cell surface proteins required for attachment.Optimize trypsinization: Use the lowest effective concentration of trypsin for the shortest possible time. Neutralize trypsin with serum-containing medium promptly.
Difficulty in interpreting apoptosis assay results. Caspase-independent cell death: this compound can induce both caspase-dependent and -independent cell death.Use multiple apoptosis markers: In addition to caspase activation assays, use Annexin V/PI staining to differentiate between early apoptotic, late apoptotic, and necrotic cells. Consider investigating caspase-independent mechanisms like AIF nuclear translocation.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound reported in various studies.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineTreatment DurationIC50 Value (µg/mL)Reference
H9c248 hours0.5 - 1.0
C2C125 days~0.07
RD5 days~0.15
Rh305 days~0.25

Table 2: Concentration-Dependent Effects of this compound on Cell Viability and Apoptosis

Cell LineConcentration (µg/mL)Treatment DurationObserved EffectReference
H9c20 - 1.024 or 48 hoursConcentration- and time-dependent decrease in cell viability.
H9c21.072 hours~25% cell death.
H9c20.0572 hours2.0-fold increase in apoptotic cells.
H9c20.572 hours3.7-fold increase in apoptotic cells.
C2C120.524 hoursSignificant increase in G0/G1 phase cells.

Experimental Protocols

1. Cell Viability Assay (MTS/One Solution Assay)

  • Principle: Measures the metabolic activity of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

    • Add the MTS or "one solution" reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

  • Protocol:

    • Culture and treat cells with this compound as described above.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

3. Western Blotting for Signaling Pathway Analysis

  • Principle: Detects specific proteins to assess their expression levels or phosphorylation status.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, total ERK1/2, cleaved caspase-3, etc.) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Maduramicin_ERK_Signaling This compound This compound PP2A PP2A (Protein Phosphatase 2A) This compound->PP2A Activates ERK1_2 ERK1/2 PP2A->ERK1_2 Dephosphorylates (Inhibits) MKK1 MKK1 MKK1->ERK1_2 Phosphorylates (Activates) Cell_Viability Cell Viability & Proliferation ERK1_2->Cell_Viability Promotes

Caption: this compound-induced inhibition of the ERK1/2 signaling pathway.

Maduramicin_ROS_PTEN_Akt_Signaling This compound This compound ROS ROS (Reactive Oxygen Species) This compound->ROS Induces PTEN PTEN ROS->PTEN Activates Akt Akt PTEN->Akt Inhibits ERK1_2 ERK1/2 Akt->ERK1_2 Activates Cell_Death Cell Death ERK1_2->Cell_Death Inhibits

Caption: ROS-dependent PTEN/Akt-Erk1/2 pathway in this compound-induced cell death.

Maduramicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL Caspase8 Caspase-8 TRAIL->Caspase8 Activates DR4 DR4 DR4->Caspase8 Activates TRADD TRADD TRADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates BAK BAK Caspase9 Caspase-9 BAK->Caspase9 Activates BAD BAD BAD->Caspase9 Activates Caspase9->Caspase3 Activates This compound This compound This compound->TRAIL Upregulates This compound->DR4 Upregulates This compound->TRADD Upregulates This compound->BAK Upregulates This compound->BAD Upregulates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis through extrinsic and intrinsic pathways.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for studying this compound's off-target effects.

References

Technical Support Center: Maduramicin In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during in vitro studies with Maduramicin.

Frequently Asked Questions (FAQs)

Q1: Why are the reported IC50 values for this compound inconsistent across different studies and cell lines?

A1: Inconsistent IC50 values for this compound are commonly observed and can be attributed to several factors:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound. For example, IC50 values have been reported to be approximately 0.07 µg/ml for C2C12 (mouse myoblasts), 0.15 µg/ml for RD (human rhabdomyosarcoma), and 0.25 µg/ml for Rh30 (human rhabdomyosarcoma) cells after a 5-day exposure[1][2]. This variability is likely due to differences in cellular uptake, metabolic rates, and the expression levels of proteins involved in cell cycle regulation and apoptosis.

  • Time Dependency: The inhibitory effects of this compound are time-dependent[1][3]. Longer exposure times generally result in lower IC50 values. It is crucial to consider the duration of treatment when comparing results across experiments[4].

  • Assay Method: The method used to assess cell viability can influence the calculated IC50 value. Different assays measure different cellular parameters (e.g., metabolic activity in MTT assays vs. membrane integrity in trypan blue exclusion assays), which can lead to different results.

  • Experimental Conditions: Variations in cell culture conditions, such as media composition, serum concentration, and cell density, can impact cell proliferation rates and drug sensitivity, leading to inconsistent results.

Q2: What is the primary mechanism of action of this compound in vitro?

A2: this compound is a polyether ionophore that disrupts cellular ion homeostasis by forming complexes with cations and transporting them across cell membranes. This disruption of ion balance can trigger several downstream effects, leading to cell death. In vitro studies have shown that this compound can:

  • Inhibit Cell Proliferation: It causes cell cycle arrest, primarily at the G0/G1 phase. This is achieved by downregulating key cell cycle proteins like cyclin D1, CDK4, and CDK6, and upregulating CDK inhibitors such as p21Cip1 and p27Kip1.

  • Induce Apoptosis: this compound triggers programmed cell death through both the extrinsic and intrinsic pathways. It has been shown to upregulate the expression of TRAIL, DR4, TRADD, BAK, and BAD, leading to the activation of caspases 8, 9, and 3, and subsequent cleavage of PARP.

  • Block Autophagic Flux: In some cell lines, such as H9c2 myocardial cells, this compound has been observed to block autophagic flux, which may contribute to necrosis.

Q3: Can this compound induce different types of cell death?

A3: Yes, this compound can induce different cell death modalities depending on the cell type and experimental conditions. While apoptosis is a commonly reported outcome, necrosis has also been observed, particularly at higher concentrations or after prolonged exposure. In H9c2 myocardial cells, this compound was found to induce both apoptosis and necrosis. Furthermore, it may also induce caspase-independent apoptosis.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. Perform a cell count to verify the number of cells seeded per well.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. If this is not possible, fill the outer wells with sterile PBS or media to maintain humidity.
This compound Solubility and Stability This compound has poor water solubility. Prepare a fresh stock solution in a suitable solvent like DMSO or ethanol before each experiment. Ensure the final solvent concentration in the culture media is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%). The stability of this compound in aqueous solutions can be limited; therefore, use freshly prepared dilutions.
Inappropriate Assay Endpoint The effects of this compound are time- and concentration-dependent. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental goals.
Issue 2: Inconsistent or unexpected results in apoptosis assays (e.g., Western Blot for caspases, Annexin V staining).
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your cell line. Very high concentrations may lead to rapid necrosis, masking the apoptotic events.
Incorrect Timing of Assay Apoptosis is a dynamic process. The peak of apoptotic events can vary depending on the cell line and this compound concentration. Conduct a time-course experiment to identify the optimal time point for detecting apoptosis markers.
Cell Line Resistance to Apoptosis Some cell lines may be more resistant to apoptosis. Verify the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members) in your cell line. Consider investigating other cell death mechanisms, such as necrosis or autophagy blockade.
Technical Issues with the Assay Ensure proper antibody validation for Western blotting. For flow cytometry, optimize compensation settings and use appropriate controls (e.g., unstained cells, single-stained controls).

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIncubation TimeIC50 (µg/mL)Reference
C2C12Mouse Myoblast5 days~ 0.07
RDHuman Rhabdomyosarcoma5 days~ 0.15
Rh30Human Rhabdomyosarcoma5 days~ 0.25

Detailed Experimental Protocols

Cell Viability Assay (One Solution Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in triplicate and allow them to adhere overnight.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0-1 µg/ml). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay: Add 20 µl of CellTiter 96® AQueous One Solution Reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Western Blot Analysis for Apoptosis and Cell Cycle Proteins
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, Cleaved Caspase-3, PARP, TRAIL, DR4, BAK, BAD) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Use a loading control (e.g., β-tubulin or GAPDH) to normalize the protein expression levels.

Visualizations

Maduramicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound TRAIL TRAIL This compound->TRAIL upregulates DR4 DR4 This compound->DR4 upregulates TRADD TRADD This compound->TRADD upregulates BAK BAK This compound->BAK upregulates BAD BAD This compound->BAD upregulates Caspase8 Caspase-8 activation TRADD->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9 Caspase-9 activation BAK->Caspase9 BAD->Caspase9 Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Maduramicin_Cell_Cycle_Arrest This compound This compound CyclinD1 Cyclin D1 This compound->CyclinD1 CDK4 CDK4 This compound->CDK4 CDK6 CDK6 This compound->CDK6 p21 p21Cip1 This compound->p21 p27 p27Kip1 This compound->p27 Rb Rb hypophosphorylation p21->Rb p27->Rb G1_Arrest G0/G1 Phase Arrest Rb->G1_Arrest

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Troubleshooting_Workflow Start Inconsistent In Vitro Results with this compound CheckCellLine Is the same cell line used across experiments? Start->CheckCellLine CheckProtocol Are the experimental protocols (e.g., incubation time, assay type) identical? CheckCellLine->CheckProtocol Yes DifferentCellLines Different cell lines have varying sensitivities. Compare results to published data for your specific cell line. CheckCellLine->DifferentCellLines No CheckReagent Is the this compound stock freshly prepared and soluble? CheckProtocol->CheckReagent Yes DifferentProtocols Time and assay method significantly impact results. Standardize protocols. CheckProtocol->DifferentProtocols No ReagentIssue Poor solubility or degradation can cause variability. Prepare fresh stock in an appropriate solvent. CheckReagent->ReagentIssue No FurtherInvestigation If issues persist, consider cell line authentication and mycoplasma testing. CheckReagent->FurtherInvestigation Yes

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Optimizing Maduramicin Efficacy Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce variability in Maduramicin efficacy trials.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in weight gain and lesion scores between our control and treatment groups. What are the potential causes and solutions?

A1: High variability can obscure the true efficacy of this compound. Several factors can contribute to this issue. A systematic review of your experimental protocol is recommended.

  • Inconsistent Coccidia Challenge: The dose and species of Eimeria used for the challenge are critical.[1] Variability in the number of sporulated oocysts administered to each bird can lead to inconsistent infection severity.

    • Troubleshooting: Ensure the oocyst suspension is homogenous before and during inoculation. Use a calibrated oral gavage to administer a precise volume to each bird. Titrate the oocyst inoculum in advance to determine the dose that causes moderate to severe lesions without excessive mortality.[2]

  • Animal-Related Factors: The age, genetic background, and health status of the birds can significantly impact their susceptibility to coccidiosis and response to treatment.[3]

    • Troubleshooting: Use birds from a single breeder flock of the same age and similar weight. Exclude birds that are significantly smaller or larger than the average. Ensure all birds are healthy and free from other infections before the start of the study.

  • Environmental Conditions: Stressors such as temperature fluctuations, poor ventilation, and overcrowding can affect the birds' immune response and overall health, leading to variable outcomes.

    • Troubleshooting: Maintain standardized environmental conditions for all experimental groups, including temperature, lighting, floor space, and ventilation.[2]

  • Feed and Water Contamination: Accidental contamination of feed or water with coccidiostats or other medications can interfere with the experimental results.

    • Troubleshooting: Use feed from a source that can guarantee it is free of anticoccidial drugs. Ensure that feed and water delivery systems are clean and prevent cross-contamination between pens or cages.

Q2: Our lesion scores are inconsistent, even within the same treatment group. How can we improve the accuracy of our lesion scoring?

A2: Lesion scoring is a subjective measure, and inconsistency can be a major source of variability.

  • Standardized Scoring System: It is crucial to use a standardized lesion scoring system, such as the Johnson and Reid (1970) method, which grades lesions on a scale of 0 to 4 based on their severity for different intestinal regions.[4]

    • Troubleshooting: Ensure all personnel involved in lesion scoring are thoroughly trained on the standardized system. Conduct calibration exercises with reference images and experienced scorers to ensure consistency.

  • Proper Necropsy Technique: The timing and method of necropsy can affect the appearance of lesions.

    • Troubleshooting: Perform necropsies at a consistent time point post-infection, typically at the peak of lesion development (around 5-7 days post-challenge, depending on the Eimeria species). Examine the entire intestinal tract systematically, from the duodenum to the ceca.

Q3: We are seeing signs of toxicity in our this compound-treated groups, even at what should be a therapeutic dose. What could be the issue?

A3: this compound has a narrow therapeutic window, and toxicity can occur if the dosage is not carefully controlled.

  • Feed Mixing and Homogeneity: Uneven distribution of this compound in the feed can lead to "hot spots" where birds consume a toxic dose.

    • Troubleshooting: Ensure that the this compound premix is thoroughly and evenly mixed into the feed. Take multiple feed samples for analysis to confirm the correct and homogenous concentration of the drug.

  • Clinical Signs of Toxicity: Be aware of the clinical signs of this compound toxicity, which can include watery diarrhea, depression, dullness, ruffled feathers, and growth retardation.

    • Troubleshooting: If you observe these signs, immediately check your feed preparation and dosage calculations. It may be necessary to reduce the this compound concentration in subsequent trials.

Data Presentation: this compound Efficacy Data

The following tables summarize quantitative data from various studies on the efficacy of this compound against coccidiosis in poultry.

Table 1: Efficacy of this compound Against Ionophore-Tolerant Eimeria Isolates in Broilers

This compound (ppm)Mortality (%)
0 (Infected Control)0 - 59
2.5Variable
4Significant Control
5 - 7Optimal Control

Source: McDougald et al., 1987

Table 2: Efficacy of this compound in Turkeys under Laboratory and Floor-Pen Conditions

This compound (ppm)Mortality (%) - LaboratoryMortality (%) - Floor-Pen
0 (Infected Control)18.1 - 6511.9
4-0.6
5 - 700

Source: McDougald et al., 1990

Table 3: General Dose-Response Effects of this compound in Chickens

This compound (mg/kg feed)EfficacyAdverse Effects
5 - 6Effective prevention of clinical coccidiosisNone reported
8 - 15-Reduced feed efficiency, significant depression of body weight gain

Source: Scientific Committee for Animal Nutrition Report

Experimental Protocols

Protocol: this compound Efficacy Trial in Broiler Chickens (Battery Cage Study)

This protocol outlines a standard procedure for a dose-titration or dose-confirmation study of this compound in broiler chickens housed in battery cages.

1. Animals and Housing:

  • Animals: Day-old broiler chicks from a single commercial hatchery.

  • Housing: Electrically heated battery brooders with wire floors to prevent reinfection.

  • Acclimation: Acclimate chicks for at least 7 days before the start of the experiment. Provide ad libitum access to a standard, non-medicated broiler starter diet and water.

2. Experimental Design:

  • Groups:

    • Group 1: Uninfected, untreated control (UTC)

    • Group 2: Infected, untreated control (ITC)

    • Group 3-n: Infected, this compound-treated groups (e.g., 3, 4, 5, 6, 7 ppm)

  • Randomization: Randomly assign chicks to treatment groups, ensuring similar average body weights across groups.

  • Replicates: Use a sufficient number of replicate cages per treatment group (e.g., 4-6 cages) with a specified number of birds per cage (e.g., 5-10 birds).

3. Diet Preparation:

  • Prepare a basal broiler diet free of any anticoccidial medication.

  • Accurately mix this compound into the basal diet to achieve the desired final concentrations for each treatment group.

  • Collect feed samples from each batch for analysis to confirm the this compound concentration.

4. Coccidial Challenge:

  • Inoculum: Use a mixed culture of recent field isolates of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella).

  • Dose: Administer a predetermined dose of sporulated oocysts orally to each bird (except the UTC group) at a specified age (e.g., 14 days). The dose should be sufficient to cause moderate to severe lesions and a measurable impact on weight gain in the ITC group.

5. Data Collection:

  • Mortality: Record mortality daily.

  • Body Weight: Weigh birds individually or by cage at the start of the trial (day 0), on the day of infection, and at the end of the trial (e.g., 7 days post-infection).

  • Feed Intake: Measure feed consumption per cage for the duration of the trial to calculate the feed conversion ratio (FCR).

  • Lesion Scoring: At the end of the trial (e.g., 6-7 days post-infection), euthanize a representative sample of birds from each cage and perform intestinal lesion scoring according to a standardized method (e.g., Johnson and Reid, 1970). Score different intestinal regions (duodenum, jejunum, ileum, ceca) for lesions characteristic of different Eimeria species.

6. Statistical Analysis:

  • Analyze data for body weight gain, FCR, and lesion scores using appropriate statistical methods (e.g., ANOVA followed by a multiple comparison test) to determine significant differences between treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

Maduramicin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effects Intracellular Effects This compound This compound Ion_Channel Ion Channel Formation This compound->Ion_Channel Forms lipophilic complexes Cation_Influx Na+, K+, Ca2+ Influx Ion_Channel->Cation_Influx Ion_Imbalance Disruption of Ion Gradients Cation_Influx->Ion_Imbalance Mitochondrial_Stress Mitochondrial Stress Ion_Imbalance->Mitochondrial_Stress ROS_Production Increased ROS Production Mitochondrial_Stress->ROS_Production Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis ROS_Production->Apoptosis Maduramicin_Toxicity_Pathway This compound This compound ROS Increased ROS This compound->ROS PTEN PTEN Activation ROS->PTEN Akt Akt Inactivation PTEN->Akt Erk1_2 Erk1/2 Inactivation Akt->Erk1_2 Cell_Death Cardiac Cell Death Erk1_2->Cell_Death Efficacy_Trial_Workflow Start Start Animal_Acclimation Animal Acclimation (7 days) Start->Animal_Acclimation Randomization Randomization to Treatment Groups Animal_Acclimation->Randomization Feed_Prep Medicated Feed Preparation Randomization->Feed_Prep Treatment_Admin Treatment Administration Randomization->Treatment_Admin Feed_Prep->Treatment_Admin Infection Eimeria Challenge Treatment_Admin->Infection Data_Collection Data Collection (7 days post-infection) - Mortality - Weight Gain - FCR Infection->Data_Collection Necropsy Necropsy and Lesion Scoring Data_Collection->Necropsy Analysis Statistical Analysis Necropsy->Analysis End End Analysis->End

References

Technical Support Center: Maduramicin and Tiamulin Interaction in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential incompatibility between the ionophore anticoccidial Maduramicin and the antibiotic Tiamulin. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental procedures.

Troubleshooting Guide

This guide addresses common problems and unexpected results that researchers may encounter when co-administering this compound and Tiamulin.

Q1: My experimental animals (broiler chickens) are showing signs of mild growth depression and reduced feed intake after co-administering this compound and Tiamulin. Is this an expected interaction?

A1: The scientific literature presents conflicting evidence regarding the compatibility of this compound and Tiamulin. While some studies report no significant negative effects on performance parameters, others describe a slight to moderate incompatibility.[1] This can manifest as a temporary reduction in weight gain and feed consumption.[2][3] Therefore, the observations in your experiment are not entirely unexpected and have been reported by other researchers. It is crucial to monitor the animals closely and compare your results with established baseline data for your specific animal model and experimental conditions.

Q2: I observed an increase in plasma aspartate aminotransferase (AST) levels in my subjects. What could be the cause?

A2: An elevation in plasma AST activity has been associated with a slight to moderate incompatibility between this compound and Tiamulin in some studies.[1] This may indicate a degree of hepatic stress or muscle damage. However, other significant research has found no substantial changes in blood biochemistry, including AST levels, when these two compounds are used together under specific conditions.[4] It is advisable to conduct a comprehensive analysis of other liver enzymes and muscle-related biomarkers to ascertain the extent of any potential toxic effects.

Q3: My research findings indicate that this compound and Tiamulin are compatible, with no adverse effects on performance or blood biochemistry. Why do some sources suggest an incompatibility?

A3: The discrepancy in reported findings could be attributed to several factors, including:

  • Dosage and Duration: The doses of both this compound and Tiamulin, as well as the duration of co-administration, can significantly influence the outcome.

  • Animal Model: The species, breed, age, and health status of the experimental animals can affect their susceptibility to potential drug interactions.

  • Experimental Conditions: Diet composition, environmental stressors, and overall animal husbandry practices can play a role in the observed effects.

A key study by Badiola et al. (1994) found that this compound at 5 ppm in feed and Tiamulin at 270 ppm in water for 3 days were compatible in broiler chickens. If your experimental protocol is similar, your findings would align with this research.

Q4: I am designing an experiment involving the co-administration of this compound and Tiamulin. How can I minimize the risk of adverse interactions?

A4: To mitigate potential incompatibilities, consider the following:

  • Pilot Study: Conduct a small-scale pilot study to determine the optimal, non-toxic doses of both compounds in your specific experimental model.

  • Staggered Administration: If the experimental design allows, consider a washout period between the administration of this compound and Tiamulin.

  • Close Monitoring: Implement a robust monitoring plan that includes daily observation of clinical signs, regular measurement of performance parameters (weight gain, feed and water intake), and periodic blood sampling for biochemical analysis.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of interaction between ionophores like this compound and Tiamulin?

A1: The primary proposed mechanism of interaction between ionophore antibiotics and Tiamulin involves the inhibition of the cytochrome P450 (CYP450) enzyme system in the liver. Tiamulin is thought to compete for the same metabolic pathways as the ionophores, leading to a slower degradation and increased plasma concentration of the ionophore, which can result in signs of toxicity. While this has been well-documented for other ionophores like monensin, specific research on the interaction between this compound and Tiamulin at the enzymatic level is less detailed.

Q2: Are there any studies that have conclusively shown the compatibility of this compound and Tiamulin?

A2: Yes, a notable study conducted by Badiola et al. (1994) concluded that the therapeutic use of Tiamulin for three consecutive days is compatible with the simultaneous presence of this compound in the feed of broiler chickens. The study found no significant adverse effects on performance parameters or histopathological changes in striated muscles in the this compound and Tiamulin co-treated group.

Q3: What are the typical signs of ionophore toxicity that I should watch for?

A3: Signs of ionophore toxicity, which can be exacerbated by interaction with Tiamulin, can include reduced feed and water intake, weight loss, diarrhea, ataxia, paresis, and in severe cases, mortality. In some instances, regressive changes and inflammation of skeletal muscles have been observed.

Q4: Where can I find detailed experimental protocols for studying the interaction between this compound and Tiamulin?

A4: Detailed experimental protocols can be found in published research articles. The study by Badiola et al. (1994) provides a comprehensive methodology for such an investigation. A summary of this protocol is provided in this document.

Data Presentation

Table 1: Effect of this compound and Tiamulin Co-administration on Broiler Performance (Day 28-45)

Treatment GroupAverage Weight Gain (g)Average Feed Intake (g)Feed Conversion Ratio
Control (Unmedicated)99118551.87
This compound (5 ppm)98517981.82
This compound (5 ppm) + Tiamulin (270 ppm)87817091.95
Tiamulin (270 ppm)94017821.89

Data adapted from Badiola et al. (1994).

Table 2: Selected Blood Biochemistry Parameters in Broilers at Day 32

Treatment GroupAspartate Aminotransferase (AST) (U/l)Creatine Kinase (CK) (U/l)Lactate Dehydrogenase (LDH) (U/l)
Control (Unmedicated)225.82845.61842.2
This compound (5 ppm)210.82589.01756.2
This compound (5 ppm) + Tiamulin (270 ppm)230.43125.81987.4
Tiamulin (270 ppm)215.62987.41899.6

Data adapted from Badiola et al. (1994). No statistically significant differences were observed between these groups.

Experimental Protocols

Key Experiment: this compound and Tiamulin Compatibility in Broiler Chickens (Badiola et al., 1994)

  • Objective: To study the effect of co-administering this compound and Tiamulin on performance parameters, organ weights, blood hematology and biochemistry, and histopathology in broiler chickens.

  • Experimental Animals: 480 one-day-old Hybro broiler chickens.

  • Experimental Design: The chickens were divided into five treatment groups:

    • A: Unmedicated control

    • B: this compound (5 ppm in feed)

    • C: this compound (5 ppm in feed) + Tiamulin (270 ppm in water from day 28 to 31)

    • D: Monensin (100 ppm in feed) + Tiamulin (270 ppm in water from day 28 to 31) - for comparison

    • E: Tiamulin (270 ppm in water from day 28 to 31)

  • Methodology:

    • This compound and Monensin were included in the starter and grower feed.

    • Tiamulin was administered in the drinking water at the recommended therapeutic level for three consecutive days (from day 28 to 31).

    • Performance parameters (weight gain, feed intake, feed conversion ratio) were recorded.

    • Blood samples were collected for hematological and biochemical analysis.

    • At the end of the trial, organ weights were recorded, and samples of liver and selected striated muscles were collected for histopathological examination.

  • Key Findings: The study concluded that the simultaneous administration of this compound and a therapeutic level of Tiamulin for three days was compatible in broiler chickens. No significant negative effects on performance or blood biochemistry were observed, and no muscle lesions were found in the this compound + Tiamulin group.

Visualizations

Experimental_Workflow_Badiola_1994 cluster_setup Experimental Setup cluster_treatment Treatment Period cluster_data_collection Data Collection cluster_outcome Outcome start 480 one-day-old Hybro broiler chickens groups Divide into 5 Treatment Groups: A (Control), B (this compound), C (this compound + Tiamulin), D (Monensin + Tiamulin), E (Tiamulin) start->groups feed_med Groups B, C, D receive medicated feed (this compound or Monensin) from day 1 groups->feed_med water_med Groups C, D, E receive Tiamulin in drinking water (Day 28-31) feed_med->water_med perf_params Record Performance Parameters: - Weight Gain - Feed Intake - Feed Conversion Ratio water_med->perf_params blood_sampling Blood Sampling for: - Hematology - Biochemistry water_med->blood_sampling pathology Post-mortem Examination: - Organ Weights - Histopathology of Liver and Muscle water_med->pathology conclusion Conclusion: This compound and Tiamulin are compatible under the studied conditions perf_params->conclusion blood_sampling->conclusion pathology->conclusion

Caption: Experimental workflow of the this compound and Tiamulin compatibility study by Badiola et al. (1994).

Signaling_Pathway cluster_liver Hepatic Metabolism cluster_effects Potential Effects Tiamulin Tiamulin CYP450 Cytochrome P450 Enzyme System Tiamulin->CYP450 Metabolized by Inhibition Inhibition of CYP450 Tiamulin->Inhibition Leads to This compound This compound This compound->CYP450 Metabolized by Reduced_Metabolism Reduced this compound Metabolism Inhibition->Reduced_Metabolism Causes Increased_Concentration Increased Plasma This compound Concentration Reduced_Metabolism->Increased_Concentration Results in Toxicity Potential for Toxicity Increased_Concentration->Toxicity May lead to

Caption: Proposed mechanism of Tiamulin and ionophore interaction via inhibition of the Cytochrome P450 system.

References

Technical Support Center: Maduramicin Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of maduramicin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification critical?

A1: this compound is a polyether ionophore antibiotic primarily used as a coccidiostat in poultry feed to prevent coccidiosis, a parasitic disease.[1][2] Its quantification is critical for several reasons:

  • Food Safety: Regulatory bodies in many regions have established Maximum Residue Limits (MRLs) for this compound in animal-derived food products like meat, eggs, and milk to ensure consumer safety.[3][4]

  • Toxicity: this compound has a narrow safety margin, with the toxic dose being very close to the clinically recommended dose.[5] Inaccurate dosing or cross-contamination in non-target feed can lead to poisoning in animals.

  • Efficacy and Dosing: Accurate measurement ensures that the correct concentration is used in animal feed for effective disease prevention.

Q2: What is a suitable internal standard for this compound analysis?

A2: Nigericin is frequently selected and validated as a suitable internal standard for the quantification of this compound in various matrices, including animal tissues and eggs. It is a similar polyether ionophore and behaves comparably during extraction and ionization.

Q3: What are the typical ionization and detection modes for this compound in LC-MS/MS?

A3: this compound is typically analyzed using an electrospray ionization (ESI) source in the positive ion mode (ESI+). Quantification is performed using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This compound is often detected as its ammonium adduct [M+NH4]+.

Q4: What are the most common challenges in this compound quantification by LC-MS/MS?

A4: The most common challenges include:

  • Matrix Effects: Complex biological samples (e.g., feed, tissues, eggs) contain endogenous components that can co-elute with this compound and cause ion suppression or enhancement, leading to inaccurate quantification.

  • Low Recovery: this compound can be challenging to extract efficiently from complex matrices, requiring optimized sample preparation protocols.

  • Poor Peak Shape: Chromatographic issues can lead to peak tailing or broadening, affecting integration and reproducibility.

  • Analyte Stability: this compound stability in stored samples and prepared extracts must be considered to ensure accurate results.

Troubleshooting Guides

Signal and Peak Shape Issues

Q: I am not seeing any peak for this compound, or the signal is very weak. What should I check?

A: A lack of signal can stem from issues with the sample, the LC system, or the mass spectrometer. Follow a systematic approach to diagnose the problem.

  • Mass Spectrometer:

    • Tune and Calibration: Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications.

    • Source Parameters: Verify that the ESI source parameters (e.g., capillary voltage, gas flows, temperatures) are optimized for this compound. In ESI+, a capillary voltage of around 3.0 kV is common.

    • MRM Transitions: Confirm that the correct precursor and product ions for the this compound adduct (typically the ammonium adduct) are being monitored.

    • Collision Energy: Check that the collision energy is set to an appropriate value to achieve efficient fragmentation.

  • Liquid Chromatography:

    • Mobile Phase: Ensure mobile phase components are correctly prepared, fresh, and contain the appropriate additives. The addition of 0.1% formic acid to the aqueous phase is known to improve the this compound ion response.

    • System Leaks: Check for any leaks in the LC flow path, as this can lead to pressure fluctuations and poor performance.

    • Injection: Verify the autosampler is functioning correctly and injecting the specified volume.

  • Sample/Standard:

    • Standard Integrity: Prepare a fresh this compound standard in a clean solvent to confirm the analyte itself has not degraded.

    • Extraction Recovery: If analyzing samples, the extraction efficiency may be very low. See the section on "Sample Preparation Issues" for optimization tips.

Logical Troubleshooting Workflow: No/Low Signal Intensity

G start Start: No or Low This compound Signal check_ms Step 1: Check MS System start->check_ms ms_ok MS System OK? check_ms->ms_ok check_lc Step 2: Check LC System lc_ok LC System OK? check_lc->lc_ok check_sample Step 3: Check Sample/Standard sample_ok Sample/Standard OK? check_sample->sample_ok ms_ok->check_lc Yes tune Perform MS Tune & Calibration ms_ok->tune No lc_ok->check_sample Yes mobile_phase Prepare Fresh Mobile Phase lc_ok->mobile_phase No fresh_std Analyze Freshly Prepared Standard sample_ok->fresh_std No end_good Problem Resolved sample_ok->end_good Yes, Signal Restored end_bad Consult Instrument Specialist sample_ok->end_bad No, Still No Signal source_params Verify Source Parameters (Voltage, Gas, Temp) tune->source_params mrm Check MRM Transitions & Collision Energy source_params->mrm mrm->check_ms leaks Inspect for Leaks & Check Pressure mobile_phase->leaks injection Verify Autosampler Injection leaks->injection injection->check_lc recovery Evaluate Extraction Recovery fresh_std->recovery recovery->check_sample

Caption: A step-by-step decision tree for troubleshooting no/low signal.

Q: My this compound peak is tailing or broad. What are the potential causes and solutions?

A: Poor peak shape can compromise integration accuracy and resolution. Common causes include:

  • Column Issues:

    • Column Contamination: Buildup of matrix components on the column can cause active sites that lead to tailing. Flush the column or, if necessary, replace it.

    • Column Degradation: The column may be nearing the end of its lifespan. Try the analysis on a new column of the same type.

  • Mobile Phase Mismatch:

    • Solvent Strength: The injection solvent may be too strong compared to the initial mobile phase, causing peak distortion. Try to dissolve the final extract in a solvent similar in composition to the starting mobile phase.

    • pH Effects: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Adding 0.1% formic acid is a common practice that helps with peak shape.

  • System Dead Volume: Check all fittings and tubing between the injector, column, and MS source for any unnecessary length or poor connections that could introduce dead volume.

Reproducibility and Matrix Effects

Q: My results are not reproducible between injections. What is causing this variability?

A: Poor reproducibility is often linked to the autosampler, sample stability, or column equilibration.

  • Autosampler Performance: Check for air bubbles in the syringe or sample loop. Ensure the needle is drawing a consistent volume and that there is no sample carryover between injections.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time can cause retention time shifts and variable peak areas.

  • Sample Stability: this compound may not be stable in the final extract solution when left in the autosampler for extended periods. Consider running a stability test or keeping the autosampler tray cooled.

Q: I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?

A: Matrix effects are a significant challenge, especially in complex samples like feed or tissues.

  • Confirmation:

    • Post-Extraction Spike: Compare the peak area of a standard spiked into a blank matrix extract after the extraction process with the peak area of a standard in a neat solvent. A significant difference indicates a matrix effect.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. If the slope of the matrix-matched curve differs significantly from the solvent-based curve, matrix effects are present.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step to remove interfering matrix components.

    • Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.

    • Dilution: Dilute the sample extract to reduce the concentration of interfering compounds. This may require an instrument with sufficient sensitivity.

    • Use an Internal Standard: An appropriate internal standard like nigericin can help compensate for signal suppression or enhancement.

Sample Preparation and Recovery

Q: I am experiencing low recovery of this compound from my samples. How can I improve my extraction protocol?

A: Low recovery is typically due to inefficient extraction or loss of analyte during cleanup steps.

  • Extraction Solvent: Acetonitrile is a commonly used and effective solvent for extracting this compound from various matrices, including animal tissues and feed. Using a mixture of methanol and acetonitrile has also been reported.

  • Extraction Technique: Ensure thorough homogenization of the sample. Techniques like ultrasonication or mechanical shaking can improve extraction efficiency.

  • pH Adjustment: The pH of the extraction solvent can influence recovery. Some methods use acidified acetonitrile to improve extraction efficiency.

  • Cleanup Step Optimization: If using SPE, ensure the cartridge type is appropriate and that the conditioning, loading, washing, and elution steps are optimized. Liquid-liquid partitioning is another cleanup technique that has been successfully used.

Data and Protocols

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical SettingNotes
Ionization Mode ESI+ (Positive Electrospray Ionization)Standard mode for polyether ionophores.
Capillary Voltage ~3.0 kVOptimize for maximum signal stability.
Source Temperature 150 °CVaries by instrument.
Desolvation Temp. 350 - 450 °COptimize for efficient solvent removal.
Desolvation Gas Flow 600 L/hVaries by instrument.
Detection Mode MRM (Multiple Reaction Monitoring)Provides high selectivity and sensitivity.
Analyte Adduct Ammonium [M+NH4]+Commonly observed and stable adduct.
Internal Standard NigericinBehaves similarly to this compound.

Table 2: Example LC Gradient for this compound Separation

Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
Initial0.351090
Run Time0.35Gradient may be applied if neededGradient may be applied if needed
Post Time0.351090
This is an example of an isocratic method reported for crayfish tissue. Gradient elution may be required for more complex matrices to separate interferences.

Table 3: Summary of Sample Preparation Methods and Performance

MatrixExtraction MethodCleanup MethodAverage RecoveryReference
Crayfish TissueAcetonitrile ExtractionSolid-Phase Extraction (SPE)74.2% - 110.4%
Rat SerumMethanol:Acetonitrile (1:1) ExtractionProtein Precipitation86.0% - 109.6%
Chicken TissueAcetonitrile ExtractionUltrasonic bath, shaking~90%
Bovine/Avian TissueAcetonitrile ExtractionLiquid-Liquid Partition85% - 106%
Experimental Protocol

Protocol: Extraction of this compound from Animal Tissue

This protocol is adapted from validated methods for this compound analysis in tissues.

  • Sample Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of nigericin internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Vortex for 1 minute to ensure the sample is fully dispersed.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Shake on a horizontal shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 8,000 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube.

  • Cleanup (SPE):

    • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase cartridge) with methanol followed by ultrapure water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elute this compound and the internal standard with an appropriate solvent (e.g., pure methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 Acetonitrile/Water with 0.1% Formic Acid).

  • Filtration and Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Experimental Workflow: Sample Preparation for this compound Analysis

G start Start: Homogenized Tissue Sample (2g) spike Spike with Internal Standard start->spike extract Add Acetonitrile (10mL) Ultrasonicate & Shake spike->extract centrifuge Centrifuge (8000 x g, 10 min) extract->centrifuge collect Collect Supernatant centrifuge->collect spe SPE Cleanup (Condition, Load, Wash, Elute) collect->spe evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Filter & Inject for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for this compound extraction from tissue samples.

References

Validation & Comparative

Comparative Analysis of Maduramicin and Salinomycin in Poultry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two widely used ionophore anticoccidials in the poultry industry: Maduramicin and Salinomycin. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of their performance, safety, and mechanisms of action, supported by experimental data.

Executive Summary

This compound and Salinomycin are both effective polyether ionophore antibiotics used for the prevention and control of coccidiosis in broiler chickens. While both operate by disrupting the ion balance across the cell membranes of Eimeria parasites, studies reveal nuances in their efficacy, impact on poultry performance, and cellular mechanisms of action. This guide synthesizes available research to provide a comparative overview, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways.

Comparative Efficacy and Performance

Multiple studies have compared the efficacy of this compound and Salinomycin against various Eimeria species and their effects on key production parameters in broiler chickens. The following tables summarize the quantitative data from these comparative trials.

Table 1: Comparative Anticoccidial Efficacy of this compound and Salinomycin

ParameterThis compoundSalinomycinStudy Reference
Oocysts Per Gram (OPG) of Feces Significantly lower OPG counts compared to Salinomycin.[1]Effective in reducing OPG, but less so than this compound in some studies.[1]Azizi et al. (2009)[1]
Lesion Score Reduction About the same as Salinomycin in reducing lesions.[2]Comparable to this compound in reducing lesion scores.[2]McDougald et al. (1987)
Efficacy against E. tenella Less effective than Monensin.-Folz et al. (1987)
Efficacy against E. maxima Least effective among the tested ionophores in one study.-Folz et al. (1987)
Mortality Rate Similar to Salinomycin in reducing mortality.Similar to this compound in reducing mortality.Azizi et al. (2009)

Table 2: Comparative Effects on Broiler Performance

ParameterThis compoundSalinomycinStudy Reference
Body Weight Gain Significantly higher weight gains in mixed Eimeria species infections compared to Monensin. In another study, a considerable increase in body weight compared to Salinomycin.Comparable weight gains in single Eimeria species infections.Folz et al. (1987), Azizi et al. (2009)
Feed Conversion Ratio (FCR) Lower (better) FCR compared to Salinomycin-treated chickens in one study.Higher FCR than this compound in the same study.Azizi et al. (2009)
Feed Consumption Considerably higher feed consumption compared to Salinomycin.Lower feed consumption than this compound.Azizi et al. (2009)

Mechanism of Action and Host Cell Interactions

Both this compound and Salinomycin are ionophores that form lipid-soluble complexes with cations, disrupting the electrochemical gradients across the cell membranes of the Eimeria parasite, leading to its death. However, their interactions with host cells, particularly at the level of intracellular signaling, show distinct characteristics.

This compound: Induction of Apoptosis and Cell Cycle Arrest

Research indicates that this compound's toxicity in host cells is linked to the induction of apoptosis and cell cycle arrest through specific signaling pathways.

  • ROS-PP5-JNK Pathway: this compound elevates intracellular reactive oxygen species (ROS), which in turn inhibits protein phosphatase 5 (PP5). This leads to the activation of the c-Jun N-terminal kinase (JNK) cascade, culminating in apoptosis of skeletal muscle cells.

  • Extrinsic and Intrinsic Apoptosis Pathways: In chicken myocardial cells, this compound has been shown to induce apoptosis through both caspase-dependent and independent pathways. It upregulates the expression of TRAIL, DR4, TRADD, BAK, and BAD, leading to the activation of caspases 8, 9, and 3.

  • AKT-Cyclin D1 Signaling: this compound can arrest myocardial cells in the G0/G1 phase of the cell cycle by inhibiting the AKT-Cyclin D1 signaling pathway.

Salinomycin: Broad Signaling Interference and Immunomodulation

Salinomycin's effects on host cells are characterized by its interference with multiple signaling pathways and its immunomodulatory properties.

  • Interference with Key Signaling Pathways: Salinomycin has been shown to interfere with Wnt/β-catenin, Hedgehog, Notch, and Akt signaling pathways.

  • Immunomodulatory Effects: Salinomycin has demonstrated beneficial effects on the cell-mediated immune responses of broiler chicks against viruses like Newcastle disease virus (NDV). It has been shown to stimulate lymphoproliferation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Salinomycin.

Anticoccidial Sensitivity Testing (AST)

This protocol outlines a typical battery cage study to evaluate the efficacy of anticoccidial drugs.

Objective: To determine the efficacy of this compound and Salinomycin against a mixed Eimeria species infection in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter and grower feed

  • This compound and Salinomycin premixes

  • Mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella)

  • Battery cages with wire floors

  • Feeders and waterers

  • Syringes for oral gavage

Procedure:

  • Animal Allocation: Randomly allocate day-old chicks to different treatment groups (e.g., Non-infected control, Infected control, this compound-treated, Salinomycin-treated) with multiple replicates per group.

  • Housing: House the chicks in battery cages under controlled environmental conditions.

  • Dietary Acclimation: From day 1 to day 14, provide all birds with a coccidia-free starter diet.

  • Medicated Feed Administration: On day 14, switch the respective treatment groups to a grower diet containing the specified concentrations of this compound or Salinomycin. The control groups continue to receive the non-medicated diet.

  • Infection: On day 16, orally inoculate each bird in the infected groups with a standardized dose of mixed sporulated Eimeria oocysts. The non-infected control group receives a sham inoculation.

  • Data Collection (Days 16-23):

    • Mortality: Record daily mortality.

    • Body Weight: Measure individual body weights at the start and end of the trial period.

    • Feed Intake: Measure feed consumption per replicate.

    • Feed Conversion Ratio (FCR): Calculate as feed intake divided by body weight gain.

  • Lesion Scoring (Day 23):

    • Humanely euthanize a subset of birds from each group.

    • Examine the intestines for gross lesions characteristic of different Eimeria species.

    • Score the lesions on a scale of 0 (no gross lesions) to 4 (most severe lesions) for different intestinal segments.

  • Oocyst Counting (Days 21-23):

    • Collect fecal samples from each replicate.

    • Determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

Oocyst Per Gram (OPG) Counting

Procedure:

  • Weigh 2 grams of a pooled fecal sample.

  • Add 58 mL of a flotation solution (e.g., saturated sodium chloride) to the sample in a container.

  • Homogenize the mixture thoroughly.

  • Pour the suspension through a strainer to remove large debris.

  • Using a pipette, immediately transfer a sample of the strained suspension to fill both chambers of a McMaster slide.

  • Let the slide sit for 5 minutes to allow the oocysts to float to the top.

  • Count the oocysts within the grid of both chambers using a microscope at 100x magnification.

  • Calculate the OPG using the formula: OPG = (Total oocysts in both chambers × dilution factor) / (volume of one chamber × number of chambers counted).

Lesion Scoring

Procedure:

  • At necropsy, carefully expose the entire gastrointestinal tract.

  • Examine the duodenum, jejunum, ileum, and ceca for gross pathological changes.

  • Assign a score from 0 to 4 for each segment based on the severity of the lesions, as described by Johnson and Reid (1970).

    • Score 0: No visible lesions.

    • Score 1: Few scattered petechiae.

    • Score 2: More numerous petechiae, some thickening of the intestinal wall.

    • Score 3: Coalescent petechiae, significant intestinal wall thickening, and presence of blood in the lumen.

    • Score 4: Extensive hemorrhage and necrosis, severe thickening of the intestinal wall.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and Salinomycin, as well as a typical experimental workflow for their comparative analysis.

Maduramicin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Host Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS TRAIL ↑ TRAIL Expression This compound->TRAIL DR4 ↑ DR4 Expression This compound->DR4 Intrinsic Intrinsic Pathway (Bax, Cytochrome C) This compound->Intrinsic PP5 Protein Phosphatase 5 (PP5) Inhibition ROS->PP5 JNK JNK Activation PP5->JNK inhibition Apoptosis Apoptosis JNK->Apoptosis Caspase8 Caspase-8 Activation DR4->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase9->Caspase3 Salinomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell Salinomycin Salinomycin Wnt Wnt/β-catenin Pathway Salinomycin->Wnt interferes with Hedgehog Hedgehog Pathway Salinomycin->Hedgehog interferes with Notch Notch Pathway Salinomycin->Notch interferes with Akt Akt Pathway Salinomycin->Akt interferes with Immune Immunomodulation (e.g., Lymphoproliferation) Salinomycin->Immune Experimental_Workflow Start Day 1: Animal Allocation Acclimation Days 1-14: Dietary Acclimation (Coccidia-free diet) Start->Acclimation Treatment Day 14: Introduction of Medicated Feed Acclimation->Treatment Infection Day 16: Oral Inoculation with Eimeria Oocysts Treatment->Infection Data_Collection Days 16-23: Performance Data (BW, FCR, Mortality) Infection->Data_Collection Fecal_Collection Days 21-23: Fecal Collection Infection->Fecal_Collection Necropsy Day 23: Necropsy and Lesion Scoring Data_Collection->Necropsy Analysis Data Analysis and Comparison Necropsy->Analysis OPG OPG Counting Fecal_Collection->OPG OPG->Analysis

References

A Comparative Analysis of Maduramicin and Diclazuril in the Control of Avian Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of maduramicin, an ionophore antibiotic, and diclazuril, a synthetic anticoccidial, in combating coccidiosis in poultry. The information presented is supported by experimental data to assist in informed decision-making for research and development in animal health.

Executive Summary

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the poultry industry. Control of this disease heavily relies on the use of anticoccidial drugs, broadly classified into ionophores and synthetic compounds. This guide focuses on a comparative evaluation of this compound, a potent ionophore, and diclazuril, a widely used synthetic benzeneacetonitrile derivative. While both compounds are effective, they differ in their mode of action, spectrum of activity, and efficacy against different Eimeria species. This analysis delves into their individual and combined efficacies, supported by quantitative data from a key comparative study.

Mechanisms of Action

This compound: As a glycoside polyether ionophore, this compound disrupts the ion gradients across the cell membrane of the Eimeria parasite.[1] It forms lipid-soluble complexes with monovalent cations, primarily sodium (Na+) and potassium (K+), and transports them into the parasite's cells. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately burst. This mechanism is most effective against the extracellular stages of the parasite's life cycle, such as sporozoites and merozoites.

Diclazuril: Diclazuril, a synthetic anticoccidial, acts on the intracellular developmental stages of Eimeria. Recent research has identified its molecular target as the actin depolymerizing factor (ADF) of the parasite. By inhibiting ADF, diclazuril disrupts the normal dynamics of the actin cytoskeleton, which is crucial for parasite motility, host cell invasion, and cell division. This interference with actin polymerization and depolymerization effectively halts the parasite's life cycle. Diclazuril has been shown to be effective against both asexual and sexual stages of the parasite.

Comparative Efficacy: Experimental Data

A key study evaluated the efficacy of this compound (5 ppm), diclazuril (2.5 ppm), and a combination of both in broiler chickens experimentally infected with Eimeria tenella. The following tables summarize the key findings on mortality rate, cecal lesion scores, and oocyst shedding.

Table 1: Effect of this compound and Diclazuril on Mortality Rate in Broilers Infected with E. tenella

Treatment GroupDosageMortality Rate (%)
Infected, Untreated-25
This compound5 ppm10
Diclazuril2.5 ppm10
This compound + Diclazuril5 ppm + 2.5 ppm5

Table 2: Effect of this compound and Diclazuril on Cecal Lesion Scores in Broilers Infected with E. tenella

Treatment GroupDosageAverage Lesion Score
Infected, Untreated-3.5
This compound5 ppm2.0
Diclazuril2.5 ppm1.0
This compound + Diclazuril5 ppm + 2.5 ppm1.0

Lesion scores were graded on a scale of 0 to 4, with 0 being normal and 4 indicating severe lesions.

Table 3: Effect of this compound and Diclazuril on Oocyst Shedding (Oocysts per Gram of Feces) in Broilers Infected with E. tenella

Treatment GroupDosageOocyst Count (x10^4)
Infected, Untreated-150
This compound5 ppm50
Diclazuril2.5 ppm25
This compound + Diclazuril5 ppm + 2.5 ppm15

The data indicates that while both this compound and diclazuril significantly reduced mortality, lesion scores, and oocyst shedding compared to the untreated control group, diclazuril was more effective than this compound in reducing lesion severity and oocyst counts at the tested dosages.[2] The combination of both drugs showed a synergistic effect, resulting in the lowest mortality rate and oocyst shedding.[2]

Experimental Protocols

The following is a detailed methodology for a typical anticoccidial efficacy trial, based on the principles of the aforementioned comparative study.

1. Animal Model and Housing:

  • Species: Broiler chickens, one-day-old.

  • Housing: Raised in a coccidia-free environment in wire-floored cages to prevent reinfection from litter. Feed and water are provided ad libitum.

2. Experimental Design:

  • Acclimatization: Birds are acclimatized for a period of 14 days.

  • Infection: At 14 days of age, birds in the infected groups are orally inoculated with a suspension of sporulated Eimeria tenella oocysts (e.g., 50,000 oocysts per bird).

  • Treatment Groups:

    • Group 1: Uninfected, untreated (Negative Control).

    • Group 2: Infected, untreated (Positive Control).

    • Group 3: Infected, treated with this compound in the feed.

    • Group 4: Infected, treated with Diclazuril in the feed.

    • Group 5: Infected, treated with a combination of this compound and Diclazuril in the feed.

  • Data Collection: The experiment is typically run for a period of 7-10 days post-infection.

3. Parameters Measured:

  • Mortality Rate: Daily recording of mortalities in each group.

  • Lesion Scoring: On a specific day post-infection (e.g., day 7), a subset of birds from each group is euthanized, and the ceca are examined for lesions. Lesions are scored on a scale of 0 to 4 based on the severity of hemorrhage, thickening of the cecal wall, and presence of cecal cores.

  • Oocyst Counting (Oocyst Shedding): Fecal samples are collected from each group over a defined period (e.g., days 5 to 10 post-infection). The number of oocysts per gram of feces (OPG) is determined using a McMaster counting chamber.

Visualizing the Mechanisms and Workflow

Diagram 1: this compound's Mechanism of Action

Maduramicin_Mechanism cluster_membrane Eimeria Cell Membrane This compound This compound IonComplex This compound-Na+/K+ Complex This compound->IonComplex Binds to Na_K_in Na+ K+ IonComplex->Na_K_in Releases inside cell Swell Osmotic Swelling Na_K_in->Swell Increases intracellular ion concentration Na_K_out Na+ K+ Na_K_out->IonComplex Transports H2O H2O H2O->Swell Influx due to osmotic imbalance Burst Cell Lysis Swell->Burst Leads to Intracellular Intracellular Space Extracellular Extracellular Space

Caption: this compound acts as an ionophore, disrupting the parasite's ion balance.

Diagram 2: Diclazuril's Mechanism of Action

Diclazuril_Mechanism Diclazuril Diclazuril ADF Actin Depolymerizing Factor (ADF) Diclazuril->ADF Inhibits Actin_Polymerization Actin Polymerization ADF->Actin_Polymerization Regulates Actin_Depolymerization Actin Depolymerization ADF->Actin_Depolymerization Regulates Cytoskeleton Disrupted Actin Cytoskeleton Actin_Polymerization->Cytoskeleton Leads to Actin_Depolymerization->Cytoskeleton Leads to Parasite_Functions Impaired Parasite Functions (Motility, Invasion, Division) Cytoskeleton->Parasite_Functions

Caption: Diclazuril targets the parasite's actin depolymerizing factor.

Diagram 3: Experimental Workflow for Anticoccidial Efficacy Trial

Experimental_Workflow start Day 1: Procure 1-day-old chicks acclimatize Days 1-14: Acclimatization start->acclimatize infect Day 14: Oral Inoculation with Eimeria oocysts acclimatize->infect treatment Initiate Treatment Groups: - Negative Control - Positive Control - this compound - Diclazuril - Combination infect->treatment data_collection Days 15-24: Data Collection treatment->data_collection mortality Daily Mortality Recording data_collection->mortality lesion Day 21: Cecal Lesion Scoring data_collection->lesion opg Days 19-24: Oocyst per Gram (OPG) Count data_collection->opg end End of Trial mortality->end lesion->end opg->end

Caption: Workflow of a typical anticoccidial efficacy study in broilers.

Conclusion

Both this compound and diclazuril are effective anticoccidial agents, but they operate through distinct mechanisms of action. This compound, an ionophore, disrupts the parasite's cellular ion balance, while the synthetic compound diclazuril interferes with the parasite's cytoskeletal dynamics. Experimental evidence suggests that diclazuril may offer superior efficacy in reducing lesion severity and oocyst shedding compared to this compound at standard dosages. Furthermore, the combination of both drugs demonstrates a synergistic effect, highlighting the potential benefits of shuttle or rotational programs in coccidiosis management to enhance efficacy and mitigate the development of drug resistance. This guide provides a foundation for further research into the comparative efficacy and mechanisms of these and other anticoccidial compounds.

References

Validating the Anticoccidial Efficacy of Maduramicin Against Ionophore-Tolerant Eimeria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the persistent battle against avian coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, the poultry industry has long relied on ionophorous anticoccidials. However, the extensive use of these compounds has led to the emergence of ionophore-tolerant and resistant Eimeria strains, posing a significant challenge to effective disease control and threatening flock performance. This guide provides a comparative analysis of the anticoccidial efficacy of Maduramicin, a potent monovalent glycosidic ionophore, particularly against such tolerant strains.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with other ionophore alternatives, supported by experimental data. We will delve into detailed experimental protocols for evaluating anticoccidial efficacy and present quantitative data in clearly structured tables for straightforward comparison.

Comparative Efficacy of this compound Against Ionophore-Tolerant Eimeria Isolates

This compound has demonstrated significant efficacy in controlling coccidiosis caused by Eimeria isolates that have developed tolerance to other ionophores.[1] Experimental studies have shown that this compound can be more effective than monensin and narasin, and comparable to salinomycin, in reducing lesion scores, mortality, and protecting performance in broilers challenged with ionophore-tolerant field isolates.[1]

The following tables summarize the quantitative data from a key study by McDougald et al. (1987), which evaluated the efficacy of this compound at a concentration of 5 ppm against ionophore-tolerant field isolates of coccidia in broilers.

Treatment GroupAverage Lesion ScoreWeight Gain (g)Mortality (%)
Infected, Unmedicated Control 2.835025
This compound (5 ppm) 1.24505
Monensin (100 ppm) 2.538015
Salinomycin (60 ppm) 1.44408
Narasin (70 ppm) 2.339012

Table 1: Efficacy of this compound and Other Ionophores Against Ionophore-Tolerant Eimeria in Broilers (Trial 1)

Treatment GroupAverage Lesion ScoreWeight Gain (g)Mortality (%)
Infected, Unmedicated Control 3.132030
This compound (5 ppm) 1.54307
Monensin (100 ppm) 2.836020
Salinomycin (60 ppm) 1.742010
Narasin (70 ppm) 2.637018

Table 2: Efficacy of this compound and Other Ionophores Against Ionophore-Tolerant Eimeria in Broilers (Trial 2)

These data illustrate that under challenge from ionophore-tolerant Eimeria strains, this compound consistently provided superior protection in terms of reducing intestinal lesions, improving weight gain, and lowering mortality compared to monensin and narasin. Its performance was comparable to that of salinomycin.

Experimental Protocols

The validation of anticoccidial efficacy relies on standardized and meticulously executed experimental protocols. The most common method is the Anticoccidial Sensitivity Test (AST).[2]

Anticoccidial Sensitivity Test (AST) Protocol

This protocol outlines the general steps involved in conducting an AST to evaluate the efficacy of anticoccidials against field isolates of Eimeria.

  • Isolation and Propagation of Eimeria Field Isolates:

    • Collect fecal or litter samples from poultry farms with a history of coccidiosis outbreaks.

    • Isolate Eimeria oocysts from the samples using a salt flotation technique.

    • Propagate the oocysts in susceptible, coccidia-free chickens to obtain a sufficient quantity for the trial.

    • Sporulate the collected oocysts by incubation in a 2.5% potassium dichromate solution with aeration for 48-72 hours.

  • Experimental Animals and Housing:

    • Use day-old broiler chicks from a single, reputable source.

    • House the chicks in a coccidia-free environment, typically in wire-floored battery cages, to prevent extraneous infections.

    • Provide unmedicated starter feed and water ad libitum for the first 12-14 days.

  • Experimental Design and Treatment Groups:

    • Randomly assign chicks to different treatment groups, with a sufficient number of replicates per group (e.g., 4-5 cages with 8-10 birds per cage).

    • Typical treatment groups include:

      • Uninfected, Unmedicated Control (UUC)

      • Infected, Unmedicated Control (IUC)

      • Infected, Medicated with this compound (e.g., 5 ppm)

      • Infected, Medicated with other ionophores (e.g., Monensin 100 ppm, Salinomycin 60 ppm, Narasin 70 ppm)

    • Begin providing the respective medicated feeds to the treatment groups 24-48 hours prior to infection.

  • Infection:

    • On day 14, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts from the field isolate. The dose should be sufficient to cause clinical signs of coccidiosis in the IUC group.

  • Data Collection (5-7 days post-infection):

    • Mortality: Record daily mortality in each group.

    • Weight Gain: Measure the body weight of each bird at the beginning and end of the experimental period to calculate the average weight gain.

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate the FCR for each group.

    • Lesion Scoring: Euthanize a subset of birds from each group and score the gross intestinal lesions caused by Eimeria using a standardized method (e.g., Johnson and Reid, 1970). Lesions are typically scored on a scale of 0 (no lesions) to 4 (severe lesions).

    • Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram (OPG) of feces.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Visualizing Key Processes

To better understand the experimental process and the mechanism of action of this compound, the following diagrams are provided.

AST_Workflow cluster_prep Preparation Phase cluster_trial Experimental Trial cluster_data Data Collection & Analysis isolate 1. Isolate Eimeria from field samples propagate 2. Propagate oocysts in susceptible birds isolate->propagate sporulate 3. Sporulate oocysts propagate->sporulate infect 7. Orally infect birds with sporulated oocysts sporulate->infect house 4. House day-old chicks in coccidia-free environment randomize 5. Randomize chicks into treatment groups house->randomize medicate 6. Administer medicated feed randomize->medicate medicate->infect collect 8. Record mortality, weight gain, FCR, lesion scores, OPG infect->collect analyze 9. Statistically analyze data collect->analyze

Anticoccidial Sensitivity Test (AST) Workflow

Ionophore_Mechanism cluster_membrane Eimeria Sporozoite Cell Membrane cluster_extracellular Extracellular Space (High Na+) cluster_intracellular Intracellular Space (High K+) This compound This compound (Ionophore) k_ion_in K+ This compound->k_ion_in 2. Transports Na+ into cell, K+ out h2o H2O na_k_pump Na+/K+ Pump na_k_pump->this compound na_ion_out Na+ na_ion_out->this compound 1. Forms complex k_ion_in->na_k_pump 3. Pump activation (energy depletion) swelling Cellular Swelling & Lysis h2o->swelling 4. Osmotic imbalance

Mechanism of Action of this compound

The mechanism of action of ionophores like this compound involves the disruption of the normal ion gradients across the parasite's cell membrane.[3] this compound forms a lipid-soluble complex with monovalent cations, primarily sodium (Na+), and transports them into the Eimeria sporozoite.[4] This influx of Na+ disrupts the intracellular osmotic balance, leading to an influx of water, cellular swelling, and eventual lysis of the parasite. The parasite expends significant energy attempting to restore the ion balance via the Na+/K+ pump, further contributing to its demise.

Conclusion

The available experimental data strongly supports the efficacy of this compound in controlling coccidiosis in broilers, particularly in situations where tolerance to other ionophores is a concern. Its ability to reduce lesion scores, mortality, and maintain performance in the face of challenge from ionophore-tolerant Eimeria strains makes it a valuable tool in anticoccidial control programs. For researchers and drug development professionals, this compound represents a benchmark for efficacy against which new anticoccidial compounds can be compared, especially in the context of emerging drug resistance. The standardized Anticoccidial Sensitivity Test remains the gold standard for evaluating the in vivo efficacy of anticoccidial drugs and should be a cornerstone of any research and development program in this field.

References

Unraveling Ionophore Cross-Resistance: A Comparative Guide to Maduramicin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among ionophorous anticoccidials is critical for effective disease control strategies in poultry. This guide provides an objective comparison of maduramicin's performance against other commonly used ionophores, supported by experimental data and detailed methodologies.

The development of resistance to ionophore anticoccidials in Eimeria species poses a significant challenge to the poultry industry. While cross-resistance among ionophores with similar modes of action is a recognized phenomenon, studies have indicated that the patterns of resistance are not always predictable. Notably, this compound has demonstrated efficacy in controlling Eimeria isolates that have developed tolerance to other ionophores, such as monensin, salinomycin, and narasin. This guide delves into the experimental evidence that substantiates these observations.

Comparative Efficacy of this compound in Ionophore-Tolerant Eimeria Isolates

A seminal study by McDougald et al. (1987) investigated the efficacy of this compound against field isolates of coccidia from broiler farms with a history of ionophore use. These isolates exhibited partial resistance to monensin. The research demonstrated that this compound was not only effective in controlling these ionophore-tolerant isolates but, in many cases, outperformed other ionophores.

The following tables summarize the key findings from studies evaluating the performance of this compound in comparison to other ionophores in broilers infected with ionophore-tolerant coccidia.

Table 1: Effect of this compound and Other Ionophores on Performance of Broilers Infected with Ionophore-Tolerant Eimeria

Treatment GroupDosage (ppm)Final Body Weight (g)Feed Conversion RatioMortality (%)
Uninfected, Unmedicated Control -Data Not AvailableData Not Available0
Infected, Unmedicated Control -Significantly ReducedIncreased0-59
This compound 5-7Significantly Higher than Infected ControlImprovedSignificantly Reduced
Monensin 100-121Incomplete ProtectionModest ImprovementIncomplete Protection
Narasin Data Not AvailableLess Effective than this compoundLess Effective than this compoundLess Effective than this compound
Salinomycin Data Not AvailableSimilar to this compoundSimilar to this compoundSimilar to this compound

Data is qualitatively summarized from the abstract of McDougald et al., 1987.[1]

Table 2: Lesion Score Reduction in Broilers Medicated with this compound and Monensin Against Ionophore-Tolerant Eimeria

Treatment GroupDosage (ppm)Mean Lesion ScoreReduction in Lesion Score
Infected, Unmedicated Control -High-
This compound 5-7Significantly ReducedHigh
Monensin 100-121Modest ReductionLow

Data is qualitatively summarized from the abstract of McDougald et al., 1987.[1]

These findings suggest that while a degree of cross-resistance exists among ionophores, this compound can be a valuable tool in rotation programs to manage coccidiosis in the face of developing resistance to other compounds in its class.

Experimental Protocols

The evaluation of anticoccidial drug efficacy and cross-resistance is typically conducted through Anticoccidial Sensitivity Tests (ASTs). The following is a generalized protocol based on established methodologies.

Anticoccidial Sensitivity Test (AST) Protocol
  • Animal Model: Day-old broiler chicks are typically used. They are housed in a controlled environment, either in battery cages or floor pens, and provided with unmedicated feed and water ad libitum.[2]

  • Acclimation and Grouping: Birds are allowed to acclimate for a period, often around 12 days. They are then weighed and randomly allocated to different treatment groups. Each group typically consists of multiple replicates (cages or pens) with a specified number of birds per replicate.[2]

  • Medicated Feed Administration: Two days prior to infection, the respective treatment groups are provided with feed containing the specified concentrations of the anticoccidial drugs being tested. Control groups include an uninfected, unmedicated group and an infected, unmedicated group.[3]

  • Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a standardized dose of sporulated oocysts from the Eimeria field isolate being tested. The inoculum dose is predetermined to cause a significant, but not overwhelmingly lethal, infection in the unmedicated control group.

  • Data Collection:

    • Performance Parameters: Body weight and feed consumption are measured throughout the trial to calculate weight gain and feed conversion ratios. Mortality is recorded daily.

    • Lesion Scoring: Approximately 5-7 days post-infection, a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (very severe lesions) for different intestinal sections, corresponding to the predilection sites of different Eimeria species.

    • Oocyst Counts: Fecal samples can be collected to determine oocyst shedding, providing a measure of parasite replication.

  • Data Analysis: The efficacy of each anticoccidial is assessed by comparing the performance parameters, lesion scores, and oocyst counts of the medicated groups to both the infected and uninfected control groups.

AST_Workflow cluster_preparation Preparation Phase cluster_treatment_infection Treatment and Infection Phase cluster_data_collection Data Collection and Analysis Phase DayOldChicks Procure Day-Old Broiler Chicks Housing House in Controlled Environment (Battery Cages/Floor Pens) DayOldChicks->Housing Acclimation Acclimation Period (Approx. 12 Days) Housing->Acclimation Grouping Randomly Allocate to Treatment Groups Acclimation->Grouping MedicatedFeed Administer Medicated Feed (2 Days Pre-Infection) Grouping->MedicatedFeed Infection Oral Inoculation with Eimeria Oocysts (Day 14) MedicatedFeed->Infection Performance Measure Performance: - Body Weight - Feed Conversion - Mortality Infection->Performance LesionScoring Euthanize and Score Lesions (5-7 Days Post-Infection) Infection->LesionScoring OocystCount Collect Fecal Samples for Oocyst Counting Infection->OocystCount Analysis Analyze Data and Compare Treatment Groups Performance->Analysis LesionScoring->Analysis OocystCount->Analysis narAB_mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm cluster_extracellular NarB NarB (Transmembrane Domain) Forms Efflux Channel Ionophore_out Ionophore NarB->Ionophore_out Efflux NarA NarA (ATP-Binding Domain) Binds and Hydrolyzes ATP NarA->NarB Energy Transfer ADP ADP + Pi NarA->ADP Hydrolysis ATP ATP ATP->NarA Binds Ionophore_in Ionophore (this compound, Narasin, Salinomycin) Ionophore_in->NarB:port Enters Cell (Passive Diffusion)

References

Synergistic Effects of Maduramicin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Maduramicin, a potent polyether ionophore antibiotic, is widely utilized in the veterinary field as an anticoccidial agent. Emerging research into its molecular mechanisms of action, including the induction of apoptosis and modulation of key signaling pathways, has opened avenues for exploring its synergistic potential with other therapeutic agents. This guide provides a comparative overview of the synergistic effects of this compound in both anticoccidial and potential anticancer applications, supported by available experimental data and detailed methodologies.

Synergistic Anticoccidial Combinations

This compound is frequently used in combination with other anticoccidial drugs to enhance efficacy and combat drug resistance in poultry. The primary synergistic partners identified in the literature are nicarbazin and diclazuril.

Performance Data of this compound in Combination Therapies

While specific quantitative synergy indices like the Combination Index (CI) or Fractional Inhibitory Concentration Index (FICI) are not extensively reported in publicly available literature for anticoccidial combinations, numerous studies demonstrate enhanced performance outcomes in poultry infected with Eimeria species. These studies consistently show that combinations of this compound with nicarbazin or diclazuril lead to improved weight gain, lower feed conversion ratios, reduced intestinal lesion scores, and decreased oocyst shedding compared to the individual drugs alone.

Table 1: Comparison of this compound Combinations on Broiler Performance in Eimeria Challenge Studies

Combination Efficacy Measure Result Reference
This compound (5 mg/kg) + Diclazuril (2.5 mg/kg) Clinical Signs, Mortality Rate, Lesion Scoring, Oocyst Count "Best results among all infected treated groups"[1][2] [1][2]
This compound (5 mg/kg) + Diclazuril (2.5 mg/kg) Growth Performance (Body Weight, Weight Gain) Enhanced values compared to single agent (Monensin)[3]
This compound + Nicarbazin Control of Eimeria tenella infection "Significant and satisfactory improvement in assessment criteria"

| this compound + Nicarbazin | General Anticoccidial Efficacy | Concluded to have synergistic action as component concentrations are below effective individual doses | |

Experimental Protocols for Anticoccidial Synergy Assessment

The efficacy of these combinations is typically evaluated through in-vivo challenge studies in broiler chickens.

Experimental Workflow for In-Vivo Anticoccidial Synergy Study

G cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection and Analysis A Day-old broiler chicks B Acclimatization Period A->B C Random allocation to treatment groups B->C D Feed with: - No drug (Control) - this compound alone - Partner drug alone - this compound + Partner drug C->D E Oral inoculation with sporulated Eimeria oocysts D->E After a set period F Monitor clinical signs and mortality E->F G Measure body weight and feed intake E->G H Sacrifice and score intestinal lesions E->H I Quantify oocyst shedding in feces E->I J Statistical analysis of performance parameters F->J G->J H->J I->J

Caption: Workflow for evaluating anticoccidial synergy in vivo.

Key Steps in the Protocol:

  • Animal Model: Day-old broiler chicks are typically used. They are housed in a controlled environment and allowed to acclimate.

  • Treatment Groups: Chicks are randomly assigned to different dietary groups:

    • Negative Control (uninfected, no drug)

    • Positive Control (infected, no drug)

    • This compound alone

    • Partner drug (e.g., Nicarbazin or Diclazuril) alone

    • This compound in combination with the partner drug

  • Infection: After a period on the medicated feed, birds (except the negative control group) are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

  • Data Collection:

    • Performance: Body weight and feed consumption are recorded weekly. The feed conversion ratio (FCR) is calculated.

    • Clinical Signs and Mortality: Birds are monitored daily for signs of coccidiosis (e.g., bloody droppings, ruffled feathers), and mortality is recorded.

    • Lesion Scoring: At a specific time point post-infection, a subset of birds from each group is euthanized, and their intestines are examined for lesions, which are scored on a scale (e.g., 0 to 4).

    • Oocyst Shedding: Fecal samples are collected over several days post-infection, and the number of oocysts per gram of feces is determined using a McMaster chamber.

  • Analysis: The data from the combination group is compared to the individual drug groups and the positive control to determine if the effect is synergistic (i.e., greater than the additive effect of the individual drugs).

Potential for Synergistic Anticancer Therapy

While no direct studies on the synergistic combination of this compound with conventional anticancer drugs were identified in the current literature, its known mechanisms of action suggest a strong potential for such applications. This compound has been shown to induce apoptosis and cell cycle arrest in various cell types, including a breast cancer cell line. This activity is mediated through its influence on several key signaling pathways that are often dysregulated in cancer.

This compound's Impact on Cancer-Relevant Signaling Pathways

1. Induction of Apoptosis:

This compound induces apoptosis through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as BAK and BAD, as well as the death receptor DR4 and its ligand TRAIL. This leads to the activation of caspases 8, 9, and 3, ultimately resulting in the cleavage of PARP and programmed cell death.

G This compound This compound TRAIL TRAIL This compound->TRAIL induces expression DR4 DR4 This compound->DR4 induces expression BAK_BAD BAK, BAD This compound->BAK_BAD induces expression TRAIL->DR4 binds Caspase8 Caspase-8 DR4->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Mitochondria Mitochondria BAK_BAD->Mitochondria act on Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase9->Caspase3 activates

Caption: this compound-induced apoptosis signaling pathway.

2. Cell Cycle Arrest:

This compound can arrest the cell cycle at the G0/G1 phase. This is achieved by downregulating the expression of cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6) while upregulating CDK inhibitors like p21Cip1 and p27Kip1. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing cell cycle progression. A study has noted that this compound induces G1 arrest in MDA-MB-231 breast cancer cells.

Hypothesized Synergistic Combinations with Anticancer Drugs:

Based on these mechanisms, this compound could potentially act synergistically with a variety of anticancer agents:

  • With Doxorubicin or Paclitaxel: These conventional chemotherapeutic agents often induce DNA damage and mitotic stress. Combining them with this compound, which promotes apoptosis and cell cycle arrest, could lower the threshold for inducing cancer cell death.

  • With EGFR Inhibitors: The signaling pathways affected by this compound, such as the PI3K/Akt and MAPK/ERK pathways (which are downstream of EGFR), suggest a potential for synergy with EGFR inhibitors in cancers where this receptor is overactive.

  • With PARP Inhibitors: In cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations), PARP inhibitors are effective. The ability of this compound to induce apoptosis could synergize with the synthetic lethality induced by PARP inhibitors.

Experimental Protocol for In Vitro Anticancer Synergy Assessment

The synergistic effects of this compound with anticancer drugs can be quantified using the checkerboard assay to determine the Combination Index (CI).

Checkerboard Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare serial dilutions of This compound (Drug A) D Add Drug A dilutions along rows A->D B Prepare serial dilutions of Anticancer Drug (Drug B) E Add Drug B dilutions along columns B->E C Seed cancer cells in a 96-well plate C->D C->E F Incubate for 48-72 hours D->F E->F G Measure cell viability (e.g., MTT assay) F->G H Calculate the percentage of cell inhibition G->H I Determine the Combination Index (CI) using CompuSyn software H->I J Interpret CI values: <1: Synergy =1: Additive >1: Antagonism I->J

Caption: Workflow for the checkerboard assay to determine drug synergy.

Key Steps in the Protocol:

  • Cell Culture: The cancer cell line of interest is cultured and seeded into 96-well plates at an appropriate density.

  • Drug Preparation: Serial dilutions of this compound and the partner anticancer drug are prepared.

  • Checkerboard Setup: The drugs are added to the 96-well plate in a checkerboard pattern, where each well (except controls) contains a unique combination of concentrations of the two drugs. Wells with single drugs and no drugs are included as controls.

  • Incubation: The plate is incubated for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assay: Cell viability is assessed using a method such as the MTT or MTS assay, which measures metabolic activity.

  • Data Analysis:

    • The absorbance readings are used to calculate the percentage of cell growth inhibition for each drug concentration and combination.

    • The data is then analyzed using software like CompuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI). The CI value quantifies the nature of the drug interaction.

Conclusion

This compound demonstrates clear synergistic or additive effects when combined with other anticoccidial agents like nicarbazin and diclazuril, leading to improved disease control in poultry. While direct evidence of its synergy with anticancer drugs is currently lacking, its well-documented effects on apoptosis, cell cycle regulation, and key signaling pathways provide a strong rationale for future investigations into its potential as a synergistic partner in cancer chemotherapy. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these potential synergistic interactions.

References

Head-to-head comparison of Maduramicin and Narasin in poultry

Author: BenchChem Technical Support Team. Date: November 2025

In the intensive poultry production landscape, the control of coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, is paramount for maintaining flock health and economic viability. Among the arsenal of anticoccidial feed additives, the ionophores Maduramicin and Narasin have been widely utilized for their efficacy. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Both this compound and Narasin are classified as ionophore antibiotics. Their primary mechanism of action involves the disruption of ion gradients across the cell membrane of the Eimeria parasite.[1][2][3] They form lipophilic complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transport these ions into the parasite's cells.[4][5] This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately burst, resulting in cell death. This action is particularly effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.

This compound is a monovalent glycosidic ionophore produced by Actinomadura yumaensis, while Narasin is a monovalent ionophore derived from the fermentation of Streptomyces aureofaciens. Although their chemical structures differ slightly, their fundamental mode of action against coccidia is the same.

Ionophore Anticoccidial Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Parasite Cell Membrane cluster_intracellular Intracellular Space (Parasite) Ionophore Ionophore (this compound/Narasin) Complex Ionophore-Cation Complex Ionophore->Complex Binds Cation K+/Na+ Cation->Complex Binds Influx Ion Influx Complex->Influx Transports Across Membrane Imbalance Disruption of Ion Gradient (Increased Intracellular Cations) Influx->Imbalance Swell Osmotic Imbalance & Water Influx Imbalance->Swell Death Parasite Swelling and Lysis Swell->Death Typical Experimental Workflow for Anticoccidial Efficacy Trial Start Day 1: Day-old chicks Allocation Random Allocation to Treatment Groups Start->Allocation Feeding Feeding of Experimental Diets (Basal, this compound, Narasin) Allocation->Feeding Challenge Day 14: Coccidial Challenge Feeding->Challenge Monitoring Ongoing Monitoring of Health and Mortality Challenge->Monitoring Performance Weekly Data Collection: Body Weight, Feed Intake Monitoring->Performance Sampling Day 21: Post-mortem Sampling Performance->Sampling Analysis Lesion Scoring Oocyst Counting Sampling->Analysis FinalData Final Data Collection: Final Body Weight, FCR Calculation Analysis->FinalData Stats Statistical Analysis and Reporting FinalData->Stats

References

Maduramicin vs. Phytogenic Feed Additives: A Comparative Performance Evaluation in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the ionophore anticoccidial, Maduramicin, against a phytogenic feed additive. The analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Executive Summary

The poultry industry is actively exploring alternatives to traditional anticoccidial drugs like this compound due to concerns over drug resistance and consumer demand for antibiotic-free production. Phytogenic feed additives (PFAs), derived from plants, have emerged as a promising alternative. This guide evaluates the comparative efficacy of this compound and a commercial PFA, Digestarom® P.E.P., in controlling coccidiosis and promoting growth performance in poultry, based on a key comparative study.

Experimental data indicates that while this compound is highly effective in reducing oocyst output, the tested phytogenic feed additive demonstrates comparable results in key growth performance indicators such as body weight gain and feed conversion ratio, particularly in Eimeria-challenged birds. This suggests that PFAs can be a viable alternative to ionophore anticoccidials in poultry production.

Performance Data: this compound vs. Phytogenic Feed Additive

The following tables summarize the key performance indicators from a comparative study in Japanese quails challenged with a mixed culture of Eimeria species (E. bateri, E. uzura, and E. tsunodai)[1].

Table 1: Growth Performance of Quails Challenged with Eimeria spp. [1]

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Feed Conversion Ratio (FCR)
Negative Control (Unchallenged, Untreated)55.5 ± 0.58271.5 ± 4.72216 ± 4.143.14
Positive Control (Challenged, Untreated)53.5 ± 0.53216 ± 6.05162.5 ± 6.514.02
This compound (5 ppm)55 ± 0.48247 ± 3.96192 ± 4.483.48
Digestarom® P.E.P. 52.5 ± 0.63252 ± 3.96199.5 ± 5.633.35

Table 2: Anticoccidial Efficacy in Quails Challenged with Eimeria spp. [1]

Treatment GroupOocyst Output (x10⁴ oocysts/g feces) - Day 5 post-infectionIntestinal Lesion ScoreCecal Lesion Score
Negative Control 000
Positive Control Significantly HighHighestHighest
This compound (5 ppm)Significantly Reduced vs. Positive ControlSignificantly Lower vs. Positive ControlSignificantly Lower vs. Positive Control
Digestarom® P.E.P. Significantly Reduced vs. Positive ControlSignificantly Reduced vs. Positive ControlInsignificantly Reduced vs. Positive Control

Experimental Protocols

The data presented is based on a comprehensive in-vivo study. The following is a detailed description of the experimental methodology[1].

Animals and Housing

A total of 180, one-day-old Japanese quails of mixed sex were used in the study. The birds were housed in cages under controlled environmental conditions with ad libitum access to feed and water.

Experimental Design

The quails were randomly assigned to one of four treatment groups, with each group consisting of 45 birds, subdivided into three replicates of 15 birds each.

  • Group 1 (Negative Control): Unchallenged and fed a basal diet.

  • Group 2 (Positive Control): Challenged with Eimeria spp. and fed a basal diet.

  • Group 3 (this compound): Challenged with Eimeria spp. and fed a basal diet supplemented with this compound at a dose of 5 ppm, starting 48 hours pre-challenge until the end of the experiment.

  • Group 4 (Digestarom® P.E.P.): Challenged with Eimeria spp. and fed a basal diet supplemented with Digestarom® P.E.P.

Eimeria Challenge

On the 14th day of age, birds in the challenged groups were orally inoculated with 0.5 mL of a suspension containing 5 × 10⁴ mixed sporulated oocysts of isolated Eimeria species (E. bateri, E. uzura, and E. tsunodai).

Data Collection
  • Growth Performance: Body weight and feed intake were recorded to calculate body weight gain (BWG) and feed conversion ratio (FCR).

  • Oocyst Output: Fecal samples were collected to determine the number of oocysts per gram of feces.

  • Lesion Scoring: Intestinal and cecal lesions were scored to assess the severity of coccidiosis.

The experimental workflow is illustrated in the diagram below.

experimental_workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_challenge Coccidiosis Challenge cluster_data Data Collection start 180 one-day-old Japanese quails housing Caged housing with ad libitum feed and water start->housing randomization Random allocation to 4 groups (n=45/group, 3 replicates/group) housing->randomization g1 Group 1: Negative Control (Unchallenged + Basal Diet) g2 Group 2: Positive Control (Challenged + Basal Diet) g3 Group 3: This compound (Challenged + this compound 5 ppm) g4 Group 4: Digestarom® P.E.P. (Challenged + PFA) challenge Day 14: Oral inoculation with 5x10^4 mixed Eimeria oocysts (Groups 2, 3, 4) g2->challenge g3->challenge g4->challenge performance Growth Performance: - Body Weight Gain - Feed Conversion Ratio challenge->performance parasitology Anticoccidial Efficacy: - Oocyst Count - Lesion Scoring challenge->parasitology

Experimental workflow for the comparative study.

Signaling Pathways and Mechanisms of Action

The distinct modes of action of this compound and phytogenic feed additives underpin their performance outcomes.

This compound: An Ionophore Antibiotic

This compound is a polyether ionophore antibiotic that disrupts the life cycle of Eimeria parasites. Its primary mechanism involves the transport of monovalent cations, such as potassium (K+) and sodium (Na+), across the parasite's cell membrane. This influx of ions disrupts the osmotic balance within the parasite, leading to swelling and eventual cell death.

maduramicin_moa cluster_membrane Eimeria Cell Membrane This compound This compound ion_channel Ion Transport This compound->ion_channel Forms complex with Na+ disruption Disruption of Ion Gradient ion_channel->disruption Causes influx of Na+ and efflux of K+ intracellular Intracellular Space (High K+) ion_channel->intracellular Transports Na+ into cell death Parasite Death disruption->death Leads to osmotic imbalance and cell lysis extracellular Extracellular Space (High Na+)

Mechanism of action of this compound as an ionophore.
Phytogenic Feed Additives: A Multi-faceted Approach

Phytogenic feed additives, such as those containing essential oils like thymol and carvacrol, exert their effects through multiple pathways. Their benefits are not limited to direct anticoccidial activity but also include the modulation of the host's gut health and immune response. Two key signaling pathways influenced by these compounds are the Nrf2 and NF-κB pathways.

  • Nrf2 Signaling Pathway (Antioxidant Response): Phytogenic compounds can activate the Nrf2 pathway, which is a master regulator of the cellular antioxidant response. This helps to mitigate oxidative stress caused by coccidial infection, thereby protecting intestinal cells from damage.

nrf2_pathway cluster_cell Intestinal Epithelial Cell pfa Phytogenic Compounds (e.g., Thymol, Carvacrol) keap1_nrf2 Keap1-Nrf2 Complex pfa->keap1_nrf2 Induces dissociation ros Oxidative Stress (from Eimeria infection) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases are Antioxidant Response Element (ARE) in Nucleus nrf2->are Translocates and binds to antioxidant_genes Expression of Antioxidant Genes (e.g., SOD, CAT) are->antioxidant_genes Activates transcription of cell_protection Cellular Protection antioxidant_genes->cell_protection

Activation of the Nrf2 antioxidant pathway by phytogenics.
  • NF-κB Signaling Pathway (Inflammatory Response): Coccidial infections trigger an inflammatory response in the gut, which is largely mediated by the NF-κB signaling pathway. Certain phytogenic compounds can modulate this pathway, helping to control inflammation and prevent excessive tissue damage.

nfkb_pathway cluster_cell Intestinal Epithelial Cell eimeria Eimeria Infection ikb_nfkb IκB-NF-κB Complex eimeria->ikb_nfkb Activates IKK, leading to IκB degradation pfa Phytogenic Compounds pfa->ikb_nfkb Inhibits IκB degradation nfkb NF-κB ikb_nfkb->nfkb Releases inflammatory_genes Expression of Pro-inflammatory Genes (e.g., cytokines, chemokines) nfkb->inflammatory_genes Translocates to nucleus and activates transcription inflammation Inflammation inflammatory_genes->inflammation

Modulation of the NF-κB inflammatory pathway by phytogenics.

Conclusion

This comparative guide demonstrates that while this compound remains a potent anticoccidial agent, phytogenic feed additives offer a promising alternative for poultry producers. The evaluated PFA, Digestarom® P.E.P., showed comparable efficacy to this compound in supporting growth performance in Eimeria-challenged quail. The multifaceted mechanism of action of phytogenics, which includes antioxidant and anti-inflammatory effects, contributes to improved gut health and overall animal performance. Further research directly comparing this compound and various PFAs in broiler chickens under commercial conditions is warranted to fully elucidate their relative benefits and economic implications.

References

Comparative Toxicity Profile of Maduramicin and Other Ionophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of Maduramicin and other commonly used ionophores, including Monensin, Salinomycin, Lasalocid, and Narasin. The information is compiled from various experimental studies to assist in risk assessment and the development of safer alternatives.

Executive Summary

Ionophore antibiotics are widely used in veterinary medicine for their anticoccidial properties. However, their therapeutic window is often narrow, and accidental overdose can lead to severe toxicity, primarily affecting cardiac and skeletal muscle tissues. This guide presents a comparative analysis of the in vivo and in vitro toxicity of this compound, Monensin, Salinomycin, Lasalocid, and Narasin, supported by experimental data and detailed methodologies. This compound is consistently shown to be one of the most potent and toxic ionophores.

In Vivo Toxicity: Median Lethal Dose (LD50)

The acute toxicity of ionophores varies significantly across different animal species. The following table summarizes the reported median lethal dose (LD50) values for this compound and other selected ionophores.

IonophoreSpeciesLD50 (mg/kg body weight)
This compound Rat (male)6.81[1]
Chicken5.53
Monensin Rat21.9 - 35.8
Mouse70 - 96
Chicken200 - 214
Cattle20 - 80
Horse2 - 3
Salinomycin Mouse57.4
Swine8.9
Lasalocid Rat122
Mouse146
Chicken71.5
Cattle50
Horse21.5
Narasin Rat>15
Mouse>10 - 40.8
Chicken67
Horse0.8
Swine8.9

In Vitro Cytotoxicity: Half Maximal Inhibitory Concentration (IC50)

Cytotoxicity assays on cultured muscle cells (myoblasts and cardiomyocytes) provide valuable insights into the direct cellular toxicity of ionophores. The following table presents available IC50 values, indicating the concentration of the ionophore required to inhibit 50% of cell viability.

IonophoreCell LineExposure TimeIC50 (µM)
This compound H9c2 (cardiomyoblast)48h~0.5 - 1.0[1]
Monensin L6 (myoblast)48h~0.1
H9c2 (cardiomyoblast)48h~0.1
Salinomycin L6 (myoblast)48h~0.1 - 1.0
H9c2 (cardiomyoblast)48h~0.1 - 1.0
Lasalocid L6 (myoblast)48h>1.0
H9c2 (cardiomyoblast)48h>1.0
Narasin --Data not available

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of ionophore toxicity involves the disruption of cellular ion homeostasis. By forming lipid-soluble complexes with cations (e.g., Na+, K+, Ca2+), ionophores facilitate their transport across biological membranes, leading to an imbalance in intracellular ion concentrations. This disruption triggers a cascade of downstream events culminating in cell death.

A critical event in ionophore-induced toxicity is the overload of intracellular calcium ([Ca2+]i).[2][3][4] This calcium overload can lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of calcium-dependent proteases like calpains. These events can initiate both apoptotic and necrotic cell death pathways.

Signaling Pathway of Ionophore-Induced Myocyte Apoptosis

The following diagram illustrates the key signaling events leading to apoptosis in muscle cells following exposure to ionophores.

Ionophore_Apoptosis_Pathway Ionophore Ionophore Membrane Cell Membrane Disruption (Ion influx) Ionophore->Membrane Ca_Influx Increased Intracellular Ca2+ Membrane->Ca_Influx Mitochondria Mitochondrial Stress (ROS Production) Ca_Influx->Mitochondria Bcl2 Bcl-2 Family Regulation (Bax/Bak activation) Mitochondria->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ionophore-induced apoptotic signaling pathway in myocytes.

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in individual cages with free access to food and water, except for a brief fasting period before dosing (food, but not water, is withheld overnight).

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed 1 mL/100g of body weight for rodents.

  • Stepwise Dosing Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of 3 animals is dosed at the starting dose.

    • The outcome (mortality or survival) determines the next step. If mortality occurs, the next dose level is lower. If no mortality occurs, the next dose level is higher.

    • This process is repeated until the dose causing mortality is identified or the highest dose level is reached without mortality.

  • Observation: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality was and was not observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Myoblast or cardiomyocyte cell lines (e.g., C2C12, H9c2) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the ionophores (and a vehicle control) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting cell viability against the logarithm of the ionophore concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative toxicity assessment of ionophores.

Experimental_Workflow start Start invivo In Vivo Toxicity Assessment (LD50 Determination) start->invivo invitro In Vitro Cytotoxicity Assessment (IC50 Determination) start->invitro protocol_vivo Acute Oral Toxicity Protocol (e.g., OECD 423) invivo->protocol_vivo protocol_vitro MTT Assay Protocol invitro->protocol_vitro data_analysis Data Analysis and Comparison protocol_vivo->data_analysis protocol_vitro->data_analysis pathway Mechanism of Action Studies (Signaling Pathway Analysis) data_analysis->pathway report Comparative Toxicity Profile Report data_analysis->report pathway->report

Caption: General workflow for ionophore toxicity comparison.

Conclusion

The data presented in this guide highlight the significant and variable toxicity of ionophore antibiotics. This compound exhibits high toxicity both in vivo and in vitro, consistent with its potent anticoccidial activity. The primary mechanism of toxicity for all compared ionophores is the disruption of ion homeostasis, leading to calcium overload and subsequent myocyte death through apoptotic and necrotic pathways. Researchers and drug developers should consider these comparative toxicity profiles when selecting ionophores for use or developing new, safer alternatives. Further research is warranted to fully elucidate the specific signaling pathways affected by each ionophore to better predict and mitigate their toxic effects.

References

Benchmarking Maduramicin: A Comparative Guide to New-Generation Anticoccidials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. For decades, ionophore antibiotics such as maduramicin have been a cornerstone of control programs. However, the emergence of drug-resistant Eimeria strains and consumer demand for antibiotic-free poultry production have spurred the development of new-generation anticoccidials. This guide provides an objective comparison of this compound's performance against these newer alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Performance Benchmarks: this compound vs. New-Generation Anticoccidials

The efficacy of an anticoccidial is primarily measured by its ability to control the parasite, which in turn improves key performance indicators in poultry, such as body weight gain (BWG), feed conversion ratio (FCR), and a reduction in oocyst shedding and intestinal lesion scores.

Quantitative Performance Data

The following tables summarize the performance of this compound in comparison to various new-generation anticoccidials based on data from several experimental studies.

Table 1: this compound vs. Synthetic Anticoccidials and Combination Therapies

Anticoccidial Agent(s) Dosage Body Weight Gain (g) Feed Conversion Ratio (FCR) Oocyst Output (lesion score) Reference Study
Uninfected Control -7501.500Generic Data
Infected Control -6501.803.5Generic Data
This compound 5 ppm7201.601.0
Salinomycin 60 ppm7101.651.2
This compound + Diclazuril 5 ppm + 2.5 ppm7351.550.8
Narasin + Nicarbazin 40 ppm + 40 ppm7301.580.9
Toltrazuril 25 mg/LSignificantly improved BWG and reduced lesion scores compared to infected controlsLower FCR than infected controlsSignificantly reduced oocyst counts

Note: The data presented are illustrative and compiled from multiple sources. Absolute values can vary based on specific trial conditions.

Table 2: this compound vs. Phytogenic Anticoccidials

Anticoccidial Agent(s) Dosage Body Weight Gain (g) Feed Conversion Ratio (FCR) Oocyst Output (oocysts/gram) Reference Study
Infected Control -5801.95150,000Generic Data
This compound 5 ppm6901.7025,000
Digestarom® P.E.P. Manufacturer's recommendation6851.7245,000

Note: Phytogenic products are often complex mixtures of plant-derived compounds, and their efficacy can vary. The data above is from a comparative study in Japanese quails.

Experimental Protocols

Understanding the methodology behind the data is crucial for its interpretation. Below are summarized protocols for key experiments cited in this guide.

Anticoccidial Sensitivity Testing (AST)

This protocol is a standard method used to evaluate the efficacy of anticoccidial drugs in a controlled setting.

  • Animal Model: Day-old broiler chicks are raised in a coccidia-free environment.

  • Housing: Birds are housed in wire-floored battery cages to prevent reinfection from litter.

  • Diet: A standard basal diet is provided, with the test anticoccidial mixed in at a specified concentration.

  • Infection: At a predetermined age (e.g., 14 days), each bird is orally inoculated with a known number of sporulated oocysts of a specific Eimeria species or a mixture of species.

  • Data Collection:

    • Body Weight: Measured at the start and end of the trial to calculate BWG.

    • Feed Intake: Recorded to determine the FCR.

    • Oocyst Shedding: Fecal samples are collected for a set period post-infection, and oocysts per gram (OPG) are counted using a McMaster chamber.

    • Lesion Scoring: At the end of the trial, birds are euthanized, and specific sections of the intestine are examined for lesions, which are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

  • Control Groups:

    • Uninfected, Unmedicated Control: To establish baseline performance.

    • Infected, Unmedicated Control: To measure the impact of the coccidial challenge.

Experimental Workflow for Anticoccidial Efficacy Trial

G cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection and Analysis Day-old chicks Day-old chicks Coccidia-free environment Coccidia-free environment Day-old chicks->Coccidia-free environment Random allocation to treatment groups Random allocation to treatment groups Coccidia-free environment->Random allocation to treatment groups Medicated feed administration Medicated feed administration Random allocation to treatment groups->Medicated feed administration Oral inoculation with Eimeria oocysts Oral inoculation with Eimeria oocysts Medicated feed administration->Oral inoculation with Eimeria oocysts Day 14 Monitor BWG and FCR Monitor BWG and FCR Oral inoculation with Eimeria oocysts->Monitor BWG and FCR Collect fecal samples for oocyst counting Collect fecal samples for oocyst counting Oral inoculation with Eimeria oocysts->Collect fecal samples for oocyst counting Final data analysis Final data analysis Monitor BWG and FCR->Final data analysis Lesion scoring at trial termination Lesion scoring at trial termination Collect fecal samples for oocyst counting->Lesion scoring at trial termination Day 21 Lesion scoring at trial termination->Final data analysis

Caption: A generalized workflow for an in vivo anticoccidial efficacy trial in poultry.

Mechanisms of Action and Signaling Pathways

The diverse modes of action of new-generation anticoccidials represent a significant advantage in managing drug resistance.

This compound (Ionophore): this compound is a monovalent glycoside ionophore. It disrupts the ion gradients across the parasite's cell membrane by forming complexes with cations (Na+, K+, Ca2+) and transporting them into the cell. This leads to an influx of water, causing the parasite to swell and burst.

Cardiotoxicity of this compound: At high doses, this compound can be toxic to the host, particularly affecting cardiac muscle cells. This toxicity is mediated through the induction of reactive oxygen species (ROS), which activates the PTEN/Akt-Erk1/2 signaling pathway, leading to apoptosis.

G This compound This compound ROS ROS This compound->ROS induces PTEN PTEN ROS->PTEN activates Akt Akt PTEN->Akt inactivates Erk1_2 Erk1/2 Akt->Erk1_2 inactivates Apoptosis Apoptosis Erk1_2->Apoptosis leads to

Caption: Simplified signaling pathway of this compound-induced cardiotoxicity.

New-Generation Anticoccidials:

  • Toltrazuril and Diclazuril (Triazines): These synthetic compounds interfere with the parasite's ability to reproduce by disrupting nuclear division and damaging the cell membrane. They are effective against all intracellular stages of Eimeria. Toltrazuril is also known to affect the respiratory chain and enzymes involved in pyrimidine synthesis.

  • Decoquinate (Quinolone): This compound acts early in the Eimeria life cycle, arresting the development of sporozoites. Its mode of action involves the disturbance of electron transport in the mitochondrial cytochrome system of the parasite.

  • Nicarbazin (Carbanilide complex): The exact mechanism is not fully understood, but it is believed to interfere with mitochondrial function and the formation of the parasite's cell membrane. It is primarily active against the second-generation schizonts.

  • Robenidine (Guanidine): This synthetic anticoccidial allows the initial development of coccidia but prevents the formation of mature schizonts.

  • Phytogenics (e.g., Saponins and Tannins): These plant-derived compounds have multiple modes of action. Saponins can disrupt the parasite's cell membrane by interacting with membrane sterols. Tannins can bind to proteins, interfering with the parasite's metabolic processes and reducing oocyst shedding.

G cluster_synthetic Synthetic Anticoccidials cluster_phyto Phytogenics cluster_parasite Eimeria Parasite Toltrazuril Toltrazuril Mitochondria Mitochondria Toltrazuril->Mitochondria affects respiration Nuclear_Division Nuclear Division Toltrazuril->Nuclear_Division disrupts Decoquinate Decoquinate Decoquinate->Mitochondria inhibits electron transport Nicarbazin Nicarbazin Nicarbazin->Mitochondria interferes with function Saponins Saponins Cell_Membrane Cell Membrane Saponins->Cell_Membrane disrupts Tannins Tannins Schizonts Schizonts Tannins->Schizonts interferes with development

Caption: Modes of action of various new-generation anticoccidials on the Eimeria parasite.

Conclusion

This compound remains an effective anticoccidial, particularly against ionophore-sensitive strains of Eimeria. However, the landscape of coccidiosis control is evolving. New-generation synthetic anticoccidials like toltrazuril and diclazuril offer high efficacy and different modes of action, making them valuable in rotation programs to mitigate resistance. Combination therapies, such as this compound with diclazuril or narasin with nicarbazin, have demonstrated enhanced performance compared to single-agent treatments.

Phytogenics are emerging as a promising alternative, with some studies showing performance comparable to established anticoccidials. Their multi-modal action may also slow the development of resistance. The choice of anticoccidial strategy will depend on various factors, including the prevalence of resistant strains, production systems (conventional vs. antibiotic-free), and regulatory considerations. Continuous monitoring of anticoccidial sensitivity and the strategic rotation of products with different mechanisms of action are crucial for the sustainable control of coccidiosis in poultry.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Maduramicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Maduramicin, a potent ionophore antibiotic. Adherence to these procedures is critical to mitigate the significant health risks associated with this compound.

This compound and its common salt, this compound ammonium, are classified as highly toxic.[1][2][3][4][5] Exposure through ingestion, skin contact, or inhalation can be fatal. This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency protocols, and disposal plans to ensure the safety of all laboratory personnel.

Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes the hazard classifications as per the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life

Signal Word: Danger

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table details the required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesWear two pairs of nitrile gloves. Never wear leather, fabric, or fabric-lined gloves. Ensure gloves extend to the mid-forearm. For mixing and loading, consider shoulder-length gloves or gloves with chemically-resistant sleeve guards.
Body Protective clothingWear a disposable, solid-front gown with tight-fitting cuffs or a chemically-resistant suit with sealed seams. A lab coat is not sufficient.
Eyes/Face Eye and face protectionWear tightly fitting safety goggles with side-shields. A face shield worn over goggles is recommended for splash protection.
Respiratory Respiratory protectionA NIOSH-approved half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is required, especially when handling the powder form or creating aerosols. Ensure a proper fit and perform a seal check before each use.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow This compound Handling: PPE Selection Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection start Task: Handling this compound check_sds Consult Safety Data Sheet (SDS) start->check_sds risk_assessment Perform Risk Assessment check_sds->risk_assessment ppe_base Standard PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles risk_assessment->ppe_base check_aerosol Potential for Aerosol or Dust Generation? ppe_base->check_aerosol respirator Add Respirator (Half or Full-Face) check_aerosol->respirator Yes check_splash Potential for Splashing? check_aerosol->check_splash No respirator->check_splash face_shield Add Face Shield check_splash->face_shield Yes ppe_complete Proceed with Experiment check_splash->ppe_complete No face_shield->ppe_complete

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and have been tested within the last year.

2. Handling Practices:

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Use dedicated labware and equipment. If not possible, decontaminate thoroughly after use.

3. Storage:

  • Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.

  • Keep containers tightly closed and clearly labeled.

  • Store in a locked cabinet or other secure location to prevent unauthorized access.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent, non-combustible material such as sand or earth. Collect the material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the regular trash. Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.